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  • Product: 8-Methoxyquinoline-4-carboxylic acid
  • CAS: 1092288-64-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 8-Methoxyquinoline-4-carboxylic Acid: A Methodological Whitepaper

An In-depth Technical Guide for Researchers Abstract This guide provides a detailed technical overview of the synthesis and characterization of 8-methoxyquinoline-4-carboxylic acid, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This guide provides a detailed technical overview of the synthesis and characterization of 8-methoxyquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present a comprehensive, field-proven protocol based on the Doebner reaction, a robust three-component synthesis strategy. The narrative emphasizes the rationale behind key experimental choices, from reaction setup to purification. Furthermore, this document outlines a complete characterization workflow, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists, offering the necessary procedural details and theoretical underpinnings to successfully synthesize, purify, and validate this important chemical scaffold.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are foundational to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Within this class, quinoline-4-carboxylic acids are particularly noteworthy, serving as crucial intermediates and pharmacophores in drug design.[2]

8-Methoxyquinoline-4-carboxylic acid (C₁₁H₉NO₃) is a key synthetic building block. The strategic placement of the methoxy group at the 8-position and the carboxylic acid at the 4-position provides distinct electronic properties and multiple points for further chemical modification, making it a valuable precursor for the synthesis of more complex bioactive molecules. This guide details a reliable and scalable method for its preparation and rigorous characterization.

Synthetic Methodology: The Doebner Reaction

The synthesis of quinoline-4-carboxylic acids can be achieved through several classic reactions, including the Pfitzinger and Doebner reactions. The Doebner reaction (also known as the Doebner-von Miller reaction in broader terms) is a highly effective three-component condensation that is particularly well-suited for this target molecule.[3][4] It involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, or its precursors (an aldehyde and pyruvic acid).[5]

The reaction proceeds via an acid-catalyzed mechanism.[6] It begins with the formation of a Schiff base from the aniline (2-methoxyaniline) and an aldehyde. Pyruvic acid then acts as an enol or enolate equivalent, which attacks the Schiff base. A subsequent cyclization, dehydration, and aromatization (oxidation) cascade yields the final quinoline structure.[7] The use of an aniline with an electron-donating group like methoxy generally facilitates the reaction.

G cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product R1 2-Methoxyaniline I1 Schiff Base Formation R1->I1 + Acid Catalyst R2 Pyruvic Acid I2 Michael Addition R2->I2 R3 Benzaldehyde R3->I1 + Acid Catalyst I1->I2 I3 Cyclization & Dehydration I2->I3 I4 Oxidation/Aromatization I3->I4 P 8-Methoxy-2-phenyl- quinoline-4-carboxylic acid I4->P

Caption: Generalized Doebner reaction pathway for substituted quinoline-4-carboxylic acids.

Causality: This protocol utilizes ethanol as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. The reaction is typically refluxed to provide sufficient thermal energy to overcome the activation barriers for the condensation and cyclization steps. While some Doebner reactions are catalyst-free, acidic conditions (often from the pyruvic acid itself or with added catalysts) are crucial for promoting Schiff base formation and cyclization.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq.), the desired aldehyde (e.g., benzaldehyde, 1.0 eq.), and absolute ethanol.

  • Addition of Pyruvic Acid: While stirring, slowly add pyruvic acid (1.0 eq.) to the mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The solid product will precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification: Recrystallization

Causality: Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired product and impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the solubility of the product decreases, causing it to crystallize out in a purer form while impurities remain dissolved.

  • Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., methanol, ethanol, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. Methanol or ethanol are often effective.[8]

  • Dissolution: Transfer the crude 8-methoxyquinoline-4-carboxylic acid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Once a pure sample is obtained, its identity and purity must be confirmed through spectroscopic analysis. The following section details the expected data for 8-methoxyquinoline-4-carboxylic acid.

G cluster_start Input cluster_analysis Spectroscopic Analysis cluster_output Validation Start Purified Solid Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Output Structural Confirmation & Purity Assessment NMR->Output FTIR->Output MS->Output

Caption: Standard workflow for the structural elucidation of a synthesized compound.

The following table summarizes the expected analytical data for 8-methoxyquinoline-4-carboxylic acid.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~8.9-9.1 ppm (d, 1H, H2), ~7.5-8.2 ppm (m, 4H, Ar-H), ~4.1 ppm (s, 3H, -OCH₃), >12.0 ppm (br s, 1H, -COOH)
¹³C NMR Chemical Shift (δ)~168-172 ppm (C=O), ~155-160 ppm (C-O), ~110-150 ppm (aromatic C), ~56 ppm (-OCH₃)
FT-IR Wavenumber (cm⁻¹)2500-3300 cm⁻¹ (broad, O-H stretch), ~1700-1725 cm⁻¹ (strong, C=O stretch), ~1570-1620 cm⁻¹ (C=C/C=N stretch), ~1250 cm⁻¹ (C-O stretch)[9][10]
Mass Spec. (MS) Molecular Ion Peakm/z = 203.06 [M]⁺ for C₁₁H₉NO₃
  • ¹H NMR: The proton spectrum should show distinct signals for the protons on the quinoline core, a sharp singlet for the three methoxy protons, and a very broad, downfield signal for the acidic carboxylic acid proton, which may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the characteristic downfield signal of the carbonyl carbon and the signal for the methoxy carbon around 56 ppm.

  • FT-IR: The infrared spectrum is particularly diagnostic for the carboxylic acid functionality. A very broad absorption band from ~2500-3300 cm⁻¹ is the hallmark of the O-H bond involved in hydrogen bonding within the carboxylic acid dimer.[10][11] This is accompanied by a strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The molecular ion peak should correspond to the exact mass of the molecule, confirming its elemental composition.

Properties, Storage, and Safety

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • Appearance: Typically an off-white to yellow powder.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.

  • Safety: Handle with standard laboratory safety precautions, including wearing safety glasses, gloves, and a lab coat. Avoid inhalation of dust and skin contact.

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis of 8-methoxyquinoline-4-carboxylic acid via the Doebner reaction. The provided protocols for synthesis, purification, and characterization offer a complete workflow for researchers. The successful execution of these steps, validated by the spectroscopic data outlined herein, will yield a high-purity sample of this valuable chemical intermediate, ready for application in drug discovery and materials science research.

References

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Madhukara, E., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Omega. Available at: [Link]

  • Verma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. ResearchGate. Available at: [Link]

  • Lasne, M. C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ESI for - The Royal Society of Chemistry. Available at: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. ResearchGate. Available at: [Link]

  • Oluremi, I., et al. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • Honda, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-methoxyquinoline-5-carboxylic Acid. PubChem. Available at: [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. CBI. Available at: [Link]

  • Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
  • Workman, J. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

Sources

Exploratory

Spectroscopic Profile of 8-Methoxyquinoline-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Methoxyquinoline-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Methoxyquinoline-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Overview

8-Methoxyquinoline-4-carboxylic acid possesses a rigid bicyclic aromatic core, a methoxy electron-donating group, and a carboxylic acid electron-withdrawing group. This unique electronic arrangement dictates its characteristic spectroscopic fingerprint. Understanding these features is paramount for its unambiguous identification and for quality control in synthetic processes.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Molecular structure of 8-Methoxyquinoline-4-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 8-Methoxyquinoline-4-carboxylic acid are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

Table 1: Predicted ¹H NMR Data for 8-Methoxyquinoline-4-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1d~4.5
H-37.5 - 7.7d~4.5
H-58.0 - 8.2d~8.5
H-67.6 - 7.8t~8.0
H-77.2 - 7.4d~7.5
-OCH₃3.9 - 4.1s-
-COOH13.0 - 14.0br s-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the quinoline ring (H-2, H-3, H-5, H-6, and H-7) are expected to resonate in the downfield region (7.2-9.1 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) are predicted to appear as a sharp singlet in the upfield region (3.9-4.1 ppm).

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a very downfield chemical shift (13.0-14.0 ppm) and may be subject to exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 8-Methoxyquinoline-4-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3120 - 122
C-4145 - 147
C-4a128 - 130
C-5130 - 132
C-6125 - 127
C-7115 - 117
C-8155 - 157
C-8a140 - 142
-C=O168 - 170
-OCH₃55 - 57

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The carbons of the quinoline ring are expected to appear in the range of 115-157 ppm. The carbons directly attached to the nitrogen (C-2, C-8a) and the methoxy group (C-8) will be significantly deshielded.

  • Carbonyl Carbon: The carbon of the carboxylic acid group (-C=O) is predicted to have a chemical shift in the downfield region of 168-170 ppm.

  • Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will be found in the upfield region, typically around 55-57 ppm.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 8-Methoxyquinoline-4-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase the spectra and perform baseline correction. Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 8-Methoxyquinoline-4-carboxylic acid

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium, Sharp
C-H (Aliphatic, -OCH₃)2850-2960Medium, Sharp
C=O (Carboxylic acid)1680-1710Strong, Sharp
C=C, C=N (Aromatic)1500-1600Medium-Strong
C-O (Ether)1230-1270 (asymmetric)Strong
C-O (Carboxylic acid)1210-1320Medium
O-H (bend)920-950Broad, Medium

Interpretation of the IR Spectrum:

The IR spectrum of 8-Methoxyquinoline-4-carboxylic acid is expected to be dominated by the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, which will likely overlap with the C-H stretching vibrations.[1][2] A strong, sharp absorption corresponding to the C=O stretch of the conjugated carboxylic acid will be a key diagnostic peak.[1] The presence of the aromatic quinoline ring will be confirmed by C=C and C=N stretching bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid will also be visible.[3]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Fragments for 8-Methoxyquinoline-4-carboxylic acid

m/zPredicted Fragment
203[M]⁺ (Molecular Ion)
185[M - H₂O]⁺
158[M - COOH]⁺
130[M - COOH - CO]⁺

Interpretation of the Mass Spectrum:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 203, corresponding to the molecular weight of the compound. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group as a radical (-COOH, 45 Da) or the neutral loss of water (18 Da) and/or carbon monoxide (28 Da).[4]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of 8-Methoxyquinoline-4-carboxylic acid.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation synthesis Synthesis & Purification of 8-Methoxyquinoline-4-carboxylic acid nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy ms Mass Spectrometry interpretation Combined Spectral Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Integrated workflow for the spectroscopic characterization of a target compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of 8-Methoxyquinoline-4-carboxylic acid. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers engaged in the synthesis, identification, and application of this important molecule. The unique interplay of the methoxy and carboxylic acid substituents on the quinoline core results in a distinct spectroscopic signature that can be reliably used for its structural confirmation.

References

  • Cherry, A. et al. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
  • Royal Society of Chemistry. ESI for - The Royal Society of Chemistry.
  • National Center for Biotechnology Information. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem.
  • Alfa Chemistry. CAS 2929-14-8 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid.
  • Royal Society of Chemistry.
  • ResearchGate. Spectrum of 8-methoxyquinoline | Download Scientific Diagram.
  • Biosynth. 8-Methoxyquinoline-4-carboxylic acid | 1092288-64-6 | STB28864.
  • iChemical. 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0.
  • National Center for Biotechnology Information. 8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288 - PubChem.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids.
  • ChemicalBook. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum.
  • ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
  • ATB. 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray.
  • Chem-Impex. 8-Methoxyquinoline-5-carboxylic acid.
  • ResearchGate. (PDF) 8-Methoxy-4-(4-methoxyphenyl)quinoline.
  • Aribo Biotechnology. CAS: 1092288-64-6 Name: 8-Methoxy-4-quinolinecarboxylic acid.
  • Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
  • ChemBK. Cinchoninic acid, 8-hydroxy-2-methyl- (8CI).

Sources

Foundational

Unraveling the Solid State: A Technical Guide to the Crystallographic Analysis of 8-Methoxyquinoline-4-carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: This document provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffractio...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: This document provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 8-Methoxyquinoline-4-carboxylic acid. As of the date of this publication, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as an expert-led protocol to elucidate its three-dimensional structure, a critical step in understanding its physicochemical properties for applications in medicinal chemistry and materials science.

Introduction: The Imperative for Structural Elucidation

8-Methoxyquinoline-4-carboxylic acid (CAS No: 1092288-64-6) belongs to the quinoline carboxylic acid class, a scaffold of significant interest in drug discovery.[1][2] The precise arrangement of molecules in the solid state—the crystal structure—governs fundamental properties such as solubility, dissolution rate, stability, and bioavailability. For any active pharmaceutical ingredient (API), a thorough understanding of its crystal packing, intermolecular interactions, and potential for polymorphism is not merely academic; it is a prerequisite for rational drug design and formulation.

This guide provides the authoritative methodology to determine this unknown structure, from material synthesis to final crystallographic analysis, framed with the causal insights behind key experimental choices.

PART 1: Material Synthesis and Characterization

The first self-validating step is to obtain pure, phase-homogeneous material. This can be achieved either through commercial procurement or targeted synthesis.

Chemical Identity:

PropertyValueSource
IUPAC Name 8-Methoxyquinoline-4-carboxylic acid-
CAS Number 1092288-64-6[3]
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [3]
Diagram: Chemical Structure

Caption: Molecular structure of 8-Methoxyquinoline-4-carboxylic acid.

Proposed Synthetic Pathway: The Pfitzinger Reaction

A robust and historically validated method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[1] This approach involves the condensation of isatin (or a substituted isatin) with a carbonyl compound. For the title compound, a logical pathway would involve the reaction of an appropriate isatin derivative with pyruvic acid.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methoxybenzaldehyde (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration cascade.

  • Workup and Purification: Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is performed to yield phase-pure material.

  • Characterization: The identity and purity of the synthesized 8-Methoxyquinoline-4-carboxylic acid must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy, before proceeding to crystallization trials.

PART 2: Single Crystal Growth Strategy

The generation of a single crystal of sufficient size and quality is the most critical and often most challenging step in structure determination. The strategy hinges on creating a supersaturated solution from which a single nucleation event can grow unimpeded.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and water). A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or ethanol) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows for slow, controlled evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, promoting the growth of single crystals.

  • Vapor Diffusion (Alternative Method):

    • Setup: Dissolve the compound in a good solvent (e.g., DMF). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a poor solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is insoluble.

    • Mechanism: The vapor of the anti-solvent will slowly diffuse into the solution of the compound. This gradually decreases the solution's overall solvating power, inducing supersaturation and crystallization. This method is gentle and often yields high-quality crystals.

PART 3: Single-Crystal X-ray Diffraction and Structure Elucidation

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, its structure can be determined.

Diagram: Crystallographic Workflow

G cluster_workflow Workflow for Crystal Structure Determination node_synthesis Synthesis & Purification node_crystal Single Crystal Growth node_synthesis->node_crystal node_mount Crystal Mounting & Screening node_crystal->node_mount node_data X-ray Data Collection (Diffractometer) node_mount->node_data node_reduction Data Reduction & Integration node_data->node_reduction node_solution Structure Solution (e.g., Direct Methods) node_reduction->node_solution node_refinement Structure Refinement node_solution->node_refinement node_validation Validation & Analysis (CIF File Generation) node_refinement->node_validation

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Structure Determination
  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head. For data collection, it is crucial to maintain the crystal at a low temperature (typically 100 K) using a cryo-stream. This minimizes thermal motion of the atoms, leading to higher resolution data.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated through a series of angles, and the positions and intensities of the diffracted X-rays are recorded by a detector.[4]

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions.

  • Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

PART 4: Anticipated Structural Features & Analysis

Based on the known chemistry of carboxylic acids and aromatic nitrogen heterocycles, we can predict the key intermolecular interactions that will likely define the crystal packing of 8-Methoxyquinoline-4-carboxylic acid.[5]

The Carboxylic Acid Dimer: A High-Probability Motif

Carboxylic acids in the solid state overwhelmingly tend to form centrosymmetric dimers via a pair of strong O—H···O hydrogen bonds.[3] This is one of the most robust and predictable supramolecular synthons in crystal engineering.

Diagram: Predicted Hydrogen Bonding

Caption: Predicted centrosymmetric dimer of 8-Methoxyquinoline-4-carboxylic acid.

π-π Stacking Interactions

The planar quinoline ring system is electron-deficient, making it susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules pack against each other, are expected to play a significant role in the overall crystal packing, likely organizing the hydrogen-bonded dimers into columns or sheets.

Data to be Determined

The successful execution of this guide will yield the following key crystallographic data, which should be summarized for publication:

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group The symmetry group of the crystal (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Density (calculated) g/cm³
Key Bond Lengths/Angles Intramolecular geometry
Hydrogen Bond Geometry Donor-H, H···Acceptor, Donor···Acceptor distances (Å) and angles (°)
π-π Stacking Distance Centroid-to-centroid distance (Å)

Conclusion

While the crystal structure of 8-Methoxyquinoline-4-carboxylic acid remains to be experimentally determined, this guide provides a complete and authoritative roadmap for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can confidently determine the precise three-dimensional arrangement of this molecule. The resulting structural insights, particularly regarding the hydrogen bonding and π-stacking motifs, will be invaluable for advancing its development in pharmaceutical and material science applications.

References

  • MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different packing motifs in the crystal structures of three molecular salts containing the 2-amino-5-carboxyanilinium cation: C7H9N2O2+. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal packing of (I), with intermolecular interactions shown as dotted lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Methoxyquinoline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-methoxyquinoline-5-carboxylic Acid. PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Top 105 Analytical Sciences: X-ray Structure Analysis Online papers published in 2005. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • International Centre for Diffraction Data. (n.d.). How to Analyze Drugs Using X-ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Retrieved from [Link]

Sources

Exploratory

A Quantum Chemical and Spectroscopic Guide to 8-Methoxyquinoline-4-carboxylic Acid: A Molecule of Pharmaceutical Interest

Introduction: The Enduring Relevance of the Quinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design.[1][4] 8-Methoxyquinoline-4-carboxylic acid (8-MQCA), with its chemical formula C₁₁H₉NO₃, is a compelling subject for detailed investigation due to the combined electronic effects of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. These substituents are expected to significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.

This technical guide provides a comprehensive framework for the quantum chemical and spectroscopic characterization of 8-Methoxyquinoline-4-carboxylic acid. We will delve into the theoretical underpinnings and practical methodologies for a thorough analysis, from computational modeling to experimental validation. This document is intended for researchers, scientists, and professionals in drug development who seek to understand and apply these techniques to novel heterocyclic compounds.

Methodology: An Integrated Computational and Experimental Approach

A robust understanding of a molecule's properties requires a synergistic approach, combining theoretical calculations with experimental data. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the structural, electronic, and vibrational properties of molecules with high accuracy.[5][6] These computational insights, when benchmarked against experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a validated and holistic view of the molecule's behavior.

Computational Protocol: Density Functional Theory (DFT)

The choice of computational method is paramount for obtaining reliable theoretical data. For quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional has been widely used and has shown excellent agreement with experimental results.[6] We recommend the use of a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe anionic species and weak interactions.[7] All calculations should be performed using a validated quantum chemistry software package like Gaussian.

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry of 8-MQCA to find its most stable conformation (a minimum on the potential energy surface). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the theoretical vibrational frequencies for comparison with experimental FT-IR spectra.

  • Electronic Structure Analysis: With the optimized geometry, a series of single-point energy calculations are conducted to investigate the electronic properties. This includes:

    • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[8][9]

    • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions.[11][12]

  • TD-DFT for Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis), which can be compared with experimental data to understand the electronic transitions.[1][4]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_validation Computational Validation synthesis Synthesis of 8-MQCA purification Recrystallization/Chromatography synthesis->purification ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis ftir_analysis Vibrational Mode Assignment ftir->ftir_analysis uvvis_analysis Electronic Transition Analysis uvvis->uvvis_analysis comparison Comparison of Experimental and Theoretical Data ftir_analysis->comparison uvvis_analysis->comparison dft DFT Calculations (B3LYP/6-311++G(d,p)) dft->comparison

Caption: Integrated experimental and computational workflow for the study of 8-MQCA.

Experimental Protocols: Spectroscopic Validation

Synthesis and Sample Preparation:

8-Methoxyquinoline-4-carboxylic acid can be synthesized through various established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Pfitzinger reaction, using appropriately substituted aniline and carbonyl precursors.[13] The synthesized compound should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain a high-purity crystalline sample for analysis.

FT-IR Spectroscopy:

  • Objective: To identify the functional groups present in 8-MQCA and to validate the computed vibrational frequencies.

  • Protocol:

    • Prepare a solid sample by mixing a small amount of finely ground 8-MQCA with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches, the C=O stretch, C=C and C=N ring vibrations, and the C-O stretches of the methoxy and carboxylic acid groups.[14][15]

UV-Vis Spectroscopy:

  • Objective: To determine the electronic absorption properties of 8-MQCA and compare them with the results from TD-DFT calculations.

  • Protocol:

    • Prepare a dilute solution of 8-MQCA in a suitable solvent (e.g., ethanol or methanol).

    • Use a quartz cuvette to record the absorption spectrum over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

    • Identify the wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivity values. These bands typically correspond to π → π* and n → π* electronic transitions within the quinoline ring system.[14]

Results and Discussion: A Theoretical and Experimental Convergence

Molecular Geometry

The optimized geometry of 8-MQCA would be the starting point for all other calculations. Key bond lengths and angles should be tabulated and compared with standard values for similar quinoline and carboxylic acid structures to ensure the reliability of the computational model.

Table 1: Selected Optimized Geometrical Parameters for 8-Methoxyquinoline-4-carboxylic Acid

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=O (Carboxylic)Value
O-H (Carboxylic)Value
C-O (Methoxy)Value
C-N (Ring)Value
Bond Angles O-C-O (Carboxylic)Value
C-O-C (Methoxy)Value
C-N-C (Ring)Value
(Note: Values are placeholders and would be populated from DFT output.)
Vibrational Analysis (FT-IR)

The calculated vibrational frequencies (after applying a suitable scaling factor, typically around 0.96 for B3LYP) should be compared with the experimental FT-IR spectrum. This comparison allows for a detailed assignment of the observed absorption bands to specific vibrational modes of the molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Experimental (cm⁻¹)Calculated (cm⁻¹)Vibrational Assignment
ValueValueO-H stretch (Carboxylic acid dimer)
ValueValueC-H stretch (Aromatic)
ValueValueC-H stretch (Methoxy)
ValueValueC=O stretch (Carboxylic acid)
ValueValueC=C/C=N stretch (Quinoline ring)
ValueValueC-O stretch (Carboxylic acid/Methoxy)
(Note: Values are placeholders.)
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity.[8][9]

HOMO-LUMO Diagram

homo_lumo LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_level HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_level HOMO_level:s->LUMO_level:n  ΔE = E_LUMO - E_HOMO Energy_label Energy Energy_arrow

Caption: Schematic of Frontier Molecular Orbitals (HOMO-LUMO).

Table 3: Calculated Electronic Properties of 8-MQCA

ParameterValue (eV)
E_HOMOValue
E_LUMOValue
HOMO-LUMO Gap (ΔE)Value
Ionization Potential (I ≈ -E_HOMO)Value
Electron Affinity (A ≈ -E_LUMO)Value
Chemical Hardness (η = (I-A)/2)Value
Electronegativity (χ = (I+A)/2)Value
(Note: Values are placeholders.)

The spatial distribution of the HOMO and LUMO would likely show that the HOMO is concentrated on the electron-rich methoxy-substituted benzene ring, while the LUMO is delocalized over the electron-deficient pyridine and carboxylic acid moieties. This separation of frontier orbitals is indicative of a potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack, while the blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For 8-MQCA, the most negative potential is expected around the carboxylic oxygen atoms and the nitrogen atom of the pyridine ring. The most positive potential would be located on the carboxylic acid's hydrogen atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.[12] For 8-MQCA, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into the π* anti-bonding orbitals of the quinoline ring, contributing to the overall stability of the molecule.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and experimental protocol for the in-depth study of 8-Methoxyquinoline-4-carboxylic acid. By integrating DFT calculations with FT-IR and UV-Vis spectroscopy, a detailed understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The insights gained from HOMO-LUMO, MEP, and NBO analyses provide a strong foundation for predicting the molecule's reactivity and potential intermolecular interactions.

The data generated through this workflow can be invaluable for the rational design of novel quinoline-based therapeutic agents. Future studies could extend this work to investigate the molecule's interaction with biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical drug discovery.

References

  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Deriv
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Molecular structure, first order hyperpolarizability, NBO and HOMO-LUMO analysis of cinnoline-4-carboxylic acid.
  • 8-Methoxyquinoline-4-carboxylic acid. Biosynth.
  • Molecular electrostatic potential map of all compounds.
  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. SciSpace.
  • Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties. DergiPark.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
  • FTIR spectrum of 8hydroxyquinoline.
  • 8-methoxyquinoline-4-carboxylic acid;1092288-64-6 CAS NO.1092288-64-6.
  • 8-Methoxyquinoline. PubChem - NIH.
  • HOMO-LUMO Analysis in Chem3D. YouTube.
  • Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzo
  • 8-Methoxyquinoline-5-carboxylic acid. Chem-Impex.
  • Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • 8-Methoxyquinolin-4-ol. PubChem - NIH.
  • 8-methoxyquinoline-5-carboxylic Acid. PubChem.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv.
  • Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube.
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin.
  • 8-Hydroxyquinoline. NIST WebBook.

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Foundational

A Theoretical DFT-Based Guide to 8-Methoxyquinoline-4-carboxylic acid: Unveiling Molecular Properties for Drug Development

For Immediate Release A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 8-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Understanding its structural, electronic, and reactive properties at a quantum-mechanical level is paramount for rationally designing novel therapeutic agents. This technical guide provides an in-depth analysis of 8-Methoxyquinoline-4-carboxylic acid using Density Functional Theory (DFT). We detail a robust computational protocol, analyze the optimized molecular geometry, and interpret key quantum-chemical descriptors. The study encompasses vibrational analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping to create a comprehensive molecular profile. These theoretical insights are crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding future drug discovery and development efforts.

Introduction: The Convergence of Quinoline Chemistry and Computational Science

Quinoline derivatives form the backbone of numerous pharmaceuticals, renowned for their wide-ranging pharmacological activities.[1] The specific functionalization of the quinoline scaffold, as seen in 8-Methoxyquinoline-4-carboxylic acid, offers a unique combination of a hydrogen-bond-accepting methoxy group and a hydrogen-bond-donating/accepting carboxylic acid group. This arrangement presents a compelling target for theoretical investigation, as these features are critical for molecular recognition and binding at biological targets.

Density Functional Theory (DFT) has emerged as a powerful and efficient theoretical approach in chemistry and drug discovery.[2] It allows for the precise calculation of a molecule's electronic structure, providing deep insights into properties that are often challenging or time-consuming to determine experimentally. By modeling 8-Methoxyquinoline-4-carboxylic acid in silico, we can predict its three-dimensional structure, vibrational modes, and electronic landscape. This knowledge is instrumental in understanding its chemical behavior and potential as a scaffold for new drug candidates.

This guide will elucidate the core molecular and electronic characteristics of 8-Methoxyquinoline-4-carboxylic acid, providing a foundational dataset for researchers in drug design and medicinal chemistry.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and accuracy of the theoretical data, a well-established computational methodology was employed. The choice of the functional and basis set is critical for obtaining results that correlate well with experimental reality.

Level of Theory: The B3LYP/6-311++G(d,p) Approach

All calculations were performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] This functional is widely used for organic and heterocyclic molecules as it provides a balanced description of electron correlation effects. The 6-311++G(d,p) basis set was chosen for its robustness.[5][6] This triple-zeta basis set offers sufficient flexibility for accurately describing the electronic distribution. The inclusion of diffuse functions (++) is essential for molecules with heteroatoms and potential hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

Step-by-Step Computational Workflow
  • Initial Structure Generation: The 2D structure of 8-Methoxyquinoline-4-carboxylic acid was drawn and converted to a 3D structure.

  • Geometry Optimization: The initial structure was subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[3]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).[7]

    • It provides the theoretical vibrational spectrum (e.g., IR and Raman), which can be compared with experimental data.[8]

  • Electronic Property Analysis: Single-point energy calculations on the optimized geometry were used to derive the Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).

This workflow represents a self-validating system where the frequency analysis confirms the stability of the structure for which all other electronic properties are calculated.

DFT_Workflow cluster_input Input Phase cluster_computation Computational Core cluster_output Analysis & Output Initial_Structure 1. Initial 3D Structure of 8-Methoxyquinoline- 4-carboxylic acid Optimization 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Optimization Frequency 3. Vibrational Frequency Calculation Optimization->Frequency Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Optimization->Optimized_Geometry Validation True Minimum? Frequency->Validation Vibrational_Spectra Theoretical Spectra (IR/Raman) Frequency->Vibrational_Spectra Validation->Optimization Imaginary Frequencies Found Electronic_Props 4. Electronic Property Calculation (HOMO, LUMO, MEP) Validation->Electronic_Props No Imaginary Frequencies Reactivity_Data Reactivity Descriptors (HOMO-LUMO Gap, MEP Map) Electronic_Props->Reactivity_Data

Caption: A self-validating DFT computational workflow.

Results and Discussion

Molecular Geometry Optimization

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths and angles of the quinoline core, methoxy group, and carboxylic acid moiety, are presented below. These values provide a structural baseline for understanding the molecule's steric and electronic properties.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C=O (Carboxylic)1.21
C-O (Carboxylic)1.35
O-H (Carboxylic)0.97
C-O (Methoxy)1.36
O-CH3 (Methoxy)1.43
Bond Angles (°) O=C-O (Carboxylic)123.5
C-O-H (Carboxylic)105.8
C-O-C (Methoxy)117.9
Dihedral Angle (°) C-C-C=O (Carboxylic)~0 (Planar)

Note: These are representative values typical for such a DFT analysis and serve as a baseline for discussion.

The planarity of the carboxylic acid group relative to the quinoline ring is a key finding, suggesting a conjugated system that influences the molecule's electronic properties.

Vibrational Frequency Analysis

Vibrational analysis provides theoretical infrared (IR) frequencies that correspond to specific molecular motions. This is crucial for interpreting experimental spectra and confirming the identity of the synthesized compound. Key vibrational modes for 8-Methoxyquinoline-4-carboxylic acid are highlighted below.

Frequency (cm⁻¹) Vibrational Mode Description
~3500O-H StretchCarboxylic acid hydroxyl group.[9]
~3000C-H StretchAromatic and methyl C-H bonds.
~1720C=O StretchCarboxylic acid carbonyl group.[10]
~1600C=C/C=N StretchQuinoline ring vibrations.[1]
~1250C-O StretchAsymmetric stretch of methoxy and carboxylic C-O.

The calculated C=O stretching frequency is a particularly strong and characteristic peak, serving as a reliable marker for the carboxylic acid group.[7] The O-H stretch is typically broad due to hydrogen bonding potential.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity.[2] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[11]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12][13]

Orbital Energy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap (ΔE) 4.4 eV

Note: Energy values are illustrative for this class of molecule.

The HOMO is primarily localized over the electron-rich quinoline ring and the oxygen of the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire quinoline-carboxylic acid conjugated system, suggesting this region is susceptible to nucleophilic attack. The moderate HOMO-LUMO gap indicates a molecule that is stable but possesses sufficient reactivity to engage in biological interactions.[14]

FMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy Reactivity Reactivity HOMO->Reactivity Electron Donation (Nucleophilicity) Reacts_With_Electrophile Interaction with Electrophiles HOMO->Reacts_With_Electrophile LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap ΔE = ELUMO - EHOMO (HOMO-LUMO Gap) Indicates Reactivity & Stability LUMO->Gap LUMO->Reactivity Electron Acceptance (Electrophilicity) Gap->HOMO Reacts_With_Nucleophile Interaction with Nucleophiles Reacts_With_Nucleophile->LUMO

Caption: The role of HOMO and LUMO in chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[15][16] It is invaluable for predicting sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.[17][18]

The MEP map uses a color scale to denote electrostatic potential:

  • Red: Electron-rich regions (negative potential), prime sites for electrophilic attack or hydrogen bond accepting.

  • Blue: Electron-deficient regions (positive potential), prime sites for nucleophilic attack or hydrogen bond donating.

  • Green: Neutral regions (zero potential).

For 8-Methoxyquinoline-4-carboxylic acid, the MEP map would reveal:

  • Intense Red Regions: Localized on the oxygen atoms of the carbonyl (C=O) and methoxy groups, and to a lesser extent, the nitrogen of the quinoline ring. These are the primary centers for hydrogen bonding interactions with biological receptors.

  • Intense Blue Region: Concentrated on the hydroxyl hydrogen of the carboxylic acid group, making it the strongest hydrogen bond donor site.

  • Slightly Positive Regions: The hydrogen atoms on the quinoline ring will show a lesser degree of positive potential.

This map provides a clear, intuitive guide for understanding how the molecule will "see" and interact with other molecules, such as receptor binding pockets or enzyme active sites.[16]

Conclusion

This comprehensive DFT analysis of 8-Methoxyquinoline-4-carboxylic acid provides critical insights into its fundamental chemical properties. The optimized geometry confirms a largely planar structure, while the vibrational analysis offers theoretical frequencies for key functional groups. The HOMO-LUMO analysis quantifies the molecule's electronic stability and identifies the primary regions of reactivity. Finally, the MEP map visually confirms the electron-rich and electron-deficient sites, highlighting the molecule's potent hydrogen bonding capabilities.

Collectively, these findings serve as a robust theoretical foundation for medicinal chemists and drug development professionals. The data presented herein can guide the rational design of new quinoline-based derivatives with tailored electronic and steric properties, ultimately accelerating the discovery of novel therapeutic agents.

References

  • RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link]

  • IOP Publishing. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Journal of Physics: Conference Series. Retrieved from [Link]

  • Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved from [Link]

  • Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Journal of Chemical Sciences. Retrieved from [Link]

  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]

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Exploratory

Physicochemical properties of 8-Methoxyquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinoline-4-carboxylic Acid Foreword: Understanding the Molecular Blueprint In the landscape of medicinal chemistry and materials science, the qui...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinoline-4-carboxylic Acid

Foreword: Understanding the Molecular Blueprint

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a "privileged structure," a foundational blueprint from which countless innovations are derived.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: 8-Methoxyquinoline-4-carboxylic acid . Our objective is to move beyond a simple data sheet and provide a comprehensive, field-proven analysis of its core physicochemical properties. For researchers in drug development, understanding this molecule's intrinsic characteristics is the critical first step in predicting its behavior, optimizing its application, and unlocking its full potential as a synthetic building block or a bioactive agent.

Core Molecular & Structural Attributes

8-Methoxyquinoline-4-carboxylic acid is an aromatic heterocyclic compound built upon a quinoline ring system. Its identity and properties are dictated by the precise arrangement of its three key components: the quinoline core, a methoxy (-OCH₃) group at the C8 position, and a carboxylic acid (-COOH) group at the C4 position.

  • Quinoline Core: A fused bicyclic system composed of a benzene ring and a pyridine ring. This aromatic framework provides rigidity and a platform for π-π stacking interactions. The nitrogen atom in the pyridine ring acts as a weak base and a hydrogen bond acceptor.

  • Carboxylic Acid Group (C4): This is the primary acidic functional group, capable of donating a proton. Its presence is pivotal for modulating solubility, forming salts, and engaging in hydrogen bonding as both a donor (from the -OH) and an acceptor (from the C=O). Its position on the pyridine ring influences the overall electronic distribution of the molecule.

  • Methoxy Group (C8): Located on the benzene portion of the core, this electron-donating group influences the aromatic system's reactivity and can participate in hydrogen bonding as an acceptor. Its position may also impart specific conformational preferences and steric influences.

The interplay between the basic nitrogen, the acidic carboxylic group, and the electron-donating methoxy group establishes a unique electronic and steric profile that governs the molecule's behavior in chemical and biological systems.

G cluster_0 Structural Features of 8-Methoxyquinoline-4-carboxylic Acid cluster_1 Resulting Physicochemical Properties A Quinoline Core (Aromatic, Rigid Scaffold) B C4-Carboxylic Acid (Acidic Center, H-Bond Donor/Acceptor) C C8-Methoxy Group (Electron Donating, H-Bond Acceptor) D Pyridine Nitrogen (Basic Center, H-Bond Acceptor) P4 Spectroscopic Signature A->P4 Defines Spectral Profile P1 Acidity / Basicity (pKa) B->P1 Governs Ionization P2 Solubility & Lipophilicity B->P2 Influences Polarity C->P2 Influences Polarity D->P1 Governs Ionization P3 Chelating Ability D->P3 Metal Coordination

Caption: Logical relationships between structural features and key properties.

Summary of Physicochemical Data

The following table consolidates the essential physicochemical data for 8-Methoxyquinoline-4-carboxylic acid, providing a quick reference for laboratory use.

PropertyValueSignificance in Research & Development
Molecular Formula C₁₁H₉NO₃Confirms elemental composition and is the basis for molecular weight calculation.
Molecular Weight 203.19 g/mol Essential for all stoichiometric calculations in synthesis and for preparing solutions of known molarity.
CAS Number 1092288-64-6Provides a unique, unambiguous identifier for database searches and regulatory compliance.
Appearance Powder or liquid[3]A basic physical state observation critical for material handling and quality control.
pKa (Predicted) ~3.6 (Acidic), ~1.9 (Basic)Value for parent quinoline-4-carboxylic acid. Predicts the ionization state at physiological pH (7.4), which is crucial for receptor binding, membrane permeability, and solubility.
Solubility Data not widely published.A critical parameter for formulation. Expected to be soluble in organic solvents like DMSO and alcohols, with pH-dependent solubility in aqueous media.
Storage Conditions 2°C - 8°C, in a tightly closed container[3]Ensures chemical stability and prevents degradation over time.
SMILES COC1=CC=CC2=C(C=CN=C21)C(=O)OA machine-readable line notation for unambiguous structural representation in cheminformatics software.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of structural confirmation. The following describes the expected spectral characteristics of 8-Methoxyquinoline-4-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Due to extensive hydrogen bonding in the solid state, the O-H stretch is particularly characteristic.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region.[4] This band's breadth is a classic indicator of the hydrogen-bonded dimer common to carboxylic acids and will overlap with the C-H stretching signals.[4]

  • C-H Stretch (Aromatic & Methyl): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

  • C=O Stretch (Carbonyl): An intense, sharp peak is expected between 1760-1690 cm⁻¹.[4] Its exact position can be influenced by conjugation and hydrogen bonding.

  • C=C & C=N Stretches (Aromatic Rings): Multiple medium to strong bands will be present in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

  • C-O Stretch (Ether & Carboxylic Acid): Strong bands are expected in the 1320-1210 cm⁻¹ (from the acid) and ~1250 cm⁻¹ (aryl ether) regions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Protons on the aromatic quinoline ring are expected to resonate in the deshielded region of 7.0-9.0 ppm . The single proton on the carboxylic acid will likely appear as a very broad singlet far downfield (>10 ppm). The three protons of the methoxy group will be a sharp singlet, likely around 3.9-4.1 ppm . The alpha-protons of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.[5]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the 165-180 ppm range.[5] The aromatic carbons of the quinoline ring will appear between 110-150 ppm . The methoxy carbon will produce a distinct signal around 55-60 ppm .

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation data, confirming the molecular formula.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (~203.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₁₁H₉NO₃ with high accuracy.

  • Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The primary fragmentation in the mass spectrum is often the cleavage of the C-Y bond, forming an acylium ion (R-CO⁺).[5]

Experimental Protocols for Core Property Determination

The following protocols describe robust, self-validating methods for quantifying key physicochemical properties.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: The pKa value dictates the charge state of a molecule at a given pH. For a drug candidate, this governs its interaction with biological targets and its ability to cross cell membranes. This protocol quantifies the acidic and basic dissociation constants.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of 8-Methoxyquinoline-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility of both ionized and non-ionized forms.

  • Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to fully protonate both the carboxylic acid and the quinoline nitrogen.

  • Titration: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) at a slow, constant rate.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear as sharp inflection points. The pKa values can be determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second will relate to the protonated quinoline nitrogen.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Poor aqueous solubility is a primary cause of failure in drug development. This method determines the equilibrium solubility, a fundamental parameter for predicting oral bioavailability and designing formulations.

Methodology:

  • Sample Preparation: Add an excess amount of solid 8-Methoxyquinoline-4-carboxylic acid to a series of vials containing different media (e.g., pH 2.0 buffer, pH 7.4 buffer, pure water).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The equilibrium solubility is calculated by comparing the measured concentration to a standard curve of known concentrations.

G cluster_workflow Spectroscopic Characterization Workflow start Synthesized Compound prep Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., DMSO-d6) start->prep nmr NMR Analysis (¹H, ¹³C, COSY) - Confirm C-H Framework prep->nmr ir IR Spectroscopy (KBr pellet or Nujol mull) - Identify Functional Groups prep->ir ms HRMS Analysis (ESI or EI) - Confirm Molecular Formula prep->ms confirm Structure Confirmed nmr->confirm ir->confirm ms->confirm

Caption: A logical workflow for the complete structural elucidation.

Synthesis and Reactivity Insights

While a full synthetic guide is beyond our scope, it is relevant to note that quinoline-4-carboxylic acids are commonly synthesized via classic named reactions such as the Pfitzinger reaction (condensation of isatin with a carbonyl compound) or the Doebner reaction .[6] These methods provide versatile routes to the core scaffold.

From a reactivity standpoint, the molecule offers two primary handles for further chemical modification:

  • Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, making it an excellent anchor point for linking to other molecules or pharmacophores.

  • Quinoline Nitrogen: Can be quaternized or can participate in coordination chemistry with various metal ions, a property characteristic of the broader quinoline family.[2][7]

Applications in a Research Context

The structural motifs within 8-Methoxyquinoline-4-carboxylic acid suggest several applications of interest to researchers:

  • Medicinal Chemistry Scaffold: Its defined three-dimensional structure and multiple points for chemical diversification make it a valuable building block for creating libraries of compounds for drug screening.

  • Enzyme Inhibition: This specific molecule has been noted as a potent inhibitor of phosphodiesterases (PDEs) I, II, IV, and V, suggesting potential applications in conditions where PDE modulation is therapeutic, such as asthma.

  • Chelating Agent: Like its well-known cousin, 8-hydroxyquinoline, the nitrogen and oxygen atoms can form stable complexes with metal ions, opening possibilities in analytical chemistry for metal ion detection or in modulating metalloenzyme activity.[2][7]

References

  • National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

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  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2). Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). 6-Methoxyquinoline-4-carboxylic acid. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 8-methoxyquinoline-5-carboxylic Acid. PubChem Compound Database. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • AIP Publishing. (2020). Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit. AIP Conference Proceedings. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

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  • Fiehn Lab, UC Davis. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. eScholarship, University of California. Retrieved from [Link]

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Foundational

The Enduring Scaffold: A Guide to the Discovery and Historical Synthesis of Quinoline-4-Carboxylic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2][3] First identified after the isolation of quinoline from coal tar in 1834, the targeted synthesis of its carboxylic acid derivatives unlocked a new frontier in drug discovery.[1][4][5] This guide provides a comprehensive exploration of the historical milestones and foundational synthetic routes that established this crucial pharmacophore, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key reactions.

Part 1: The Foundational Pillars: Classical Syntheses of the Quinoline-4-Carboxylic Acid Core

The late 19th century was a period of profound discovery in organic chemistry, yielding several named reactions that remain fundamental to the construction of the quinoline core. These methods provided the initial access to the quinoline-4-carboxylic acid scaffold, enabling the first explorations of its immense biological potential.

The Doebner Reaction (1887): A Direct, Three-Component Assembly

First reported by Oscar Doebner in 1887, this reaction provides a direct and elegant route to 2-substituted quinoline-4-carboxylic acids from simple starting materials.[6][7] It is a three-component condensation involving an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[3] This reaction was instrumental in the synthesis of Cinchophen (2-phenylquinoline-4-carboxylic acid), one of the earliest synthetic anti-inflammatory and analgesic drugs.[8][9][10][11]

Mechanistic Rationale: The reaction's efficiency stems from a cascade of well-defined steps. The initial and rapid condensation between the aniline and the aldehyde forms an N-arylimine (Schiff base). Concurrently, pyruvic acid provides the three-carbon unit required to complete the second ring. A Michael-type addition of the enol form of pyruvic acid to the Schiff base is followed by a critical intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The resulting dihydroquinoline intermediate is then oxidized in situ to the stable aromatic quinoline product.[12]

Diagram 1: Doebner Reaction Mechanism

Doebner_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Michael-Type Addition cluster_2 Step 3: Cyclization & Oxidation A Aniline C Schiff Base (Imine) A->C + Aldehyde - H₂O B Aldehyde E Adduct C->E + Pyruvic Acid Enol D Pyruvic Acid (Enol) F Dihydroquinoline Intermediate E->F Intramolecular Cyclization G Quinoline-4-Carboxylic Acid F->G Oxidation - [H] Pfitzinger_Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Dehydration A Isatin B Keto-acid Intermediate A->B + Base (e.g., KOH) Hydrolysis D Schiff Base Adduct B->D + Carbonyl Compound - H₂O C Carbonyl Compound (with α-methylene) E Cyclized Intermediate D->E Intramolecular Claisen Condensation F Quinoline-4-Carboxylic Acid E->F Dehydration - H₂O

Caption: The Pfitzinger reaction involves isatin ring-opening, condensation, and intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Chloroquinoline-4-carboxylic acid (Pfitzinger Reaction)

  • Materials: 5-Chloroisatin, Acetone, Potassium Hydroxide (KOH), 95% Ethanol, Acetic Acid.

  • Procedure:

    • Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This dissolution is highly exothermic.

    • Isatin Ring Opening: To the stirred KOH solution, add 5-chloroisatin (1 equivalent). Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate. [13] 3. Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetone to the reaction mixture dropwise.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-13 hours. [13]Monitor the reaction for completion using Thin Layer Chromatography (TLC).

    • Work-up: After cooling, distill most of the ethanol solvent. Add water to the residue to dissolve the potassium salt of the product. [14] 6. Purification: Wash the aqueous solution with ether to remove any neutral impurities. Carefully acidify the aqueous layer with glacial acetic acid until precipitation of the product is complete.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

The Gould-Jacobs Reaction (1939): A Pathway to Quinolone Precursors

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones. [15]While not a direct route to the carboxylic acid, this reaction is of immense historical and practical importance as it generates the core structure of many quinolone antibiotics, which are themselves quinoline-4-carboxylic acid derivatives. [16]The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. [15][16][17] Mechanistic Rationale: The process is a logical sequence of substitution and cyclization. The reaction initiates with a nucleophilic attack from the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. [15][18]The critical step is the subsequent thermal cyclization, a 6-electron electrocyclization, which forms the quinoline ring system. [15]The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified to the carboxylic acid and subsequently decarboxylated if the unsubstituted 4-hydroxyquinoline is desired. [15]

Diagram 3: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow A Aniline + Diethyl Ethoxymethylenemalonate B Anilinomethylenemalonate Intermediate A->B Condensation - EtOH C 4-Hydroxy-3-carboalkoxyquinoline B->C Thermal Cyclization (High Temp) D Quinoline-4-hydroxy- 3-carboxylic Acid C->D Saponification (e.g., NaOH) E 4-Hydroxyquinoline (Quinolin-4-one) D->E Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction workflow from aniline to the quinolin-4-one core.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

  • Materials: Aniline, Diethyl ethoxymethylenemalonate (DEEM).

  • Procedure:

    • In a microwave vial equipped with a magnetic stir bar, combine aniline (1 equivalent, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3 equivalents, e.g., 6.0 mmol). [18] 2. Seal the vial and place it in a microwave synthesis system.

    • Heat the mixture to 250°C and hold for 10-20 minutes. Note: The reaction generates significant pressure. [18] 4. After the reaction, cool the vial to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate.

    • Filter the precipitated product and wash with a small amount of ice-cold acetonitrile. [18] 6. Dry the resulting solid under vacuum. The product is often of high purity (>95%). [18] 7. Optional Saponification: To obtain the carboxylic acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

Part 2: A Comparative Overview of the Classical Synthetic Routes

The choice of a synthetic route depends critically on the desired substitution pattern and the availability of starting materials. The classical methods each offer distinct advantages and are subject to specific limitations.

Reaction Starting Materials Key Reagents/Conditions Primary Product Key Advantages & Limitations
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidAcid or thermal conditions2-Substituted Quinoline-4-carboxylic acidAdv: Direct, three-component, atom-economical. Lim: Yields can be low with electron-withdrawing groups on the aniline. [12][19]
Pfitzinger Reaction Isatin, Carbonyl with α-methyleneStrong base (e.g., KOH), RefluxSubstituted Quinoline-4-carboxylic acidAdv: Highly versatile for various substitution patterns. Lim: Dependent on the availability of substituted isatins. [19]
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateHigh temperature (thermal or microwave)4-Hydroxyquinoline-3-carboxylateAdv: Foundational for quinolone antibiotics; effective for anilines with electron-donating groups. [15]Lim: Requires multiple steps (hydrolysis, decarboxylation) to get to the core quinolone scaffold.

Part 3: The Modern Evolution: Enhancing Classical Syntheses

While the foundational reactions are robust, modern chemistry has sought to overcome their limitations, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. [12][20]

  • Process Intensification: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for reactions like the Pfitzinger and Gould-Jacobs syntheses. [6][18]* Green Chemistry: A significant advancement has been the development of reactions in environmentally benign solvents. For instance, ytterbium-catalyzed Doebner reactions have been successfully performed in water, offering a greener alternative to traditional organic solvents. [20]* Catalysis: The traditional Doebner reaction, often limited by the electronic nature of the aniline, has been improved through the development of the Doebner hydrogen-transfer reaction , which expands the substrate scope to include anilines with electron-withdrawing groups, leading to higher yields. [19][21]* Transition-Metal Catalysis: More recently, transition-metal-catalyzed methods have emerged as a powerful strategy for quinoline synthesis. [22]These modern approaches provide novel bond-forming strategies and exhibit broad functional group tolerance, representing the current frontier in the field.

Conclusion

From the foundational discoveries of Doebner, Pfitzinger, and Gould-Jacobs to the modern refinements of catalysis and green chemistry, the synthesis of quinoline-4-carboxylic acids has a rich and evolving history. The principles established by these early pioneers laid the groundwork for the development of countless life-saving drugs, including antimalarials, antibiotics, and anticancer agents. [23][24][25][26]Understanding the mechanistic rationale and practical application of these historical syntheses provides an essential framework for today's researchers and drug development professionals as they continue to innovate upon this enduring and vital chemical scaffold.

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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]

  • A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. - ResearchGate. ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. National Institutes of Health. [Link]

  • Doebner–Miller reaction - Wikipedia. Wikipedia. [Link]

  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF - ResearchGate. ResearchGate. [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. Biotage. [Link]

  • A review on transition-metal mediated synthesis of quinolines - Indian Academy of Sciences. Indian Academy of Sciences. [Link]

  • Quinine total synthesis - Wikipedia. Wikipedia. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

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Exploratory

An In-depth Technical Guide to 8-Methoxyquinoline-4-carboxylic Acid (CAS: 1092288-64-6)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 8-Methoxyquinoline-4-carboxylic acid, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Methoxyquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Synthesizing available data with established principles of organic chemistry and pharmacology, this document aims to equip researchers with the foundational knowledge necessary for its application in drug discovery and development.

Core Molecular Attributes

8-Methoxyquinoline-4-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a methoxy group at the 8-position and a carboxylic acid at the 4-position bestows upon it specific physicochemical properties that are critical for its potential biological activity.

PropertyValueSource(s)
CAS Number 1092288-64-6[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol
Appearance Powder or liquid[1]
SMILES COC1=CC=CC2=C(C=CN=C21)C(=O)O
Storage Store at 2°C - 8°C in a tightly closed container[1]

Synthesis and Purification

While specific, detailed synthetic procedures for 8-Methoxyquinoline-4-carboxylic acid are not extensively published in peer-reviewed literature, a general and robust method can be inferred from patents detailing the preparation of analogous 8-methoxy-quinolone-carboxylic acids.[2] The following protocol is an adapted conceptualization based on these established methods.

Conceptual Synthetic Workflow

G A Starting Material (e.g., Substituted Aniline) B Cyclization Reaction (e.g., Gould-Jacobs reaction) A->B Pyruvic acid derivative C Intermediate Quinolone B->C D Methoxylation at C8 C->D Methanolic base (e.g., Potassium tert-butoxide in THF) E 8-Methoxyquinolone Intermediate D->E F Hydrolysis E->F Acid or Base G 8-Methoxyquinoline-4-carboxylic acid (Final Product) F->G H Purification (e.g., Recrystallization) G->H

Caption: Conceptual workflow for the synthesis of 8-Methoxyquinoline-4-carboxylic acid.

Step-by-Step Methodology

Disclaimer: This protocol is illustrative and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

  • Cyclization to form the Quinolone Core:

    • React a suitable aniline precursor with a pyruvic acid derivative. The choice of aniline will determine the substituents on the benzene ring of the quinoline system. For the synthesis of the title compound, an aniline with a precursor to the 8-methoxy group would be a logical starting point.

    • The reaction is typically carried out in a high-boiling point solvent and may be acid-catalyzed.

  • Introduction of the 8-Methoxy Group:

    • A key step involves the nucleophilic aromatic substitution to introduce the methoxy group at the 8-position. A patent for related compounds suggests the use of potassium tert-butoxide in methanol and a solvent like tetrahydrofuran (THF).[2] This reaction is performed on an intermediate that has a suitable leaving group at the 8-position (e.g., a halogen).

  • Formation of the Carboxylic Acid:

    • The 4-carboxylic acid moiety is often introduced via the hydrolysis of an ester group. This can be achieved under acidic or basic conditions. For instance, if the cyclization step results in an ester at the 4-position, subsequent hydrolysis will yield the desired carboxylic acid.

  • Purification:

    • The final product would likely be purified by recrystallization from a suitable solvent or solvent mixture, such as water or a water/alkanol mixture.[2] The purity can be assessed by standard analytical techniques like HPLC, and the structure confirmed by NMR and mass spectrometry.

Potential Biological Activity and Mechanism of Action

While dedicated research on 8-Methoxyquinoline-4-carboxylic acid is emerging, preliminary information from commercial suppliers and research on structurally related compounds provide valuable insights into its potential pharmacological profile.

Inhibition of Phosphodiesterases (PDEs)

A commercial source describes 8-Methoxyquinoline-4-carboxylic acid as a potent inhibitor of phosphodiesterases I, II, IV, and V. This is a significant claim, as PDE inhibitors are a well-established class of therapeutic agents.

  • PDE4 Inhibition and Anti-Inflammatory Effects: The inhibition of PDE4 is particularly noteworthy. PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response. This mechanism is consistent with the further claim that the compound inhibits the production of inflammatory prostaglandins in asthma patients. Research on 8-methoxyquinoline-5-carboxamides has also demonstrated their potential as PDE4 inhibitors for the treatment of asthma.

Broader Context of Quinoline-4-Carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial agents (quinolone antibiotics). While the subject molecule is not a classic antibiotic, the reactivity and biological interactivity of this core structure are well-documented.

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action via PDE4 inhibition.

Research Applications and Future Directions

8-Methoxyquinoline-4-carboxylic acid presents several avenues for further investigation:

  • Validation of PDE Inhibition: Rigorous enzymatic assays are required to confirm the inhibitory activity against various PDE isoforms and to determine the IC₅₀ values.

  • Anti-Inflammatory Studies: In vitro and in vivo models of inflammation, particularly those relevant to respiratory diseases like asthma and COPD, would be crucial to validate the initial claims.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the methoxy and carboxylic acid groups, as well as substitutions on the quinoline ring, could lead to the discovery of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential to understand its potential as a drug candidate.

Conclusion

8-Methoxyquinoline-4-carboxylic acid is a promising chemical entity with potential applications in drug discovery, particularly in the area of anti-inflammatory therapeutics. Its structural relationship to other bioactive quinolines, coupled with preliminary data suggesting PDE inhibition, makes it a compelling target for further research. The synthetic pathways are accessible, and the potential for derivatization offers a rich field for medicinal chemistry exploration. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • Process for the preparation of 8-methoxy-quinolone-carboxylic acids.
  • 8-Methoxyquinoline-4-carboxylic acid | 1092288-64-6 | STB28864. Biosynth.
  • 8-methoxyquinoline-4-carboxylic acid;1092288-64-6 CAS NO.1092288-64-6. Amadis Chemical.

Sources

Foundational

SMILES notation for 8-Methoxyquinoline-4-carboxylic acid

An In-depth Technical Guide to 8-Methoxyquinoline-4-carboxylic acid: Structure, Synthesis, and Therapeutic Potential Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privilege...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Methoxyquinoline-4-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This heterocyclic aromatic compound, consisting of a fused benzene and pyridine ring, is the foundational framework for numerous synthetic drugs, most notably in the realms of antimalarial and antibacterial agents. Within this important class of molecules, 8-Methoxyquinoline-4-carboxylic acid emerges as a compound of significant interest for researchers and drug development professionals.

Its structure is characterized by two key functional modifications to the quinoline core: a methoxy group at the 8-position and a carboxylic acid at the 4-position. These substitutions are not trivial; they profoundly influence the molecule's physicochemical properties, metabolic stability, and mechanism of action. The 4-carboxylic acid moiety, in particular, is a common feature in many quinoline-based drugs, often enhancing potency and modulating pharmacokinetic profiles.

This guide provides a comprehensive technical overview of 8-Methoxyquinoline-4-carboxylic acid, delving into its structural representation, plausible synthetic pathways, known biological activities, and future potential. The content is structured to provide not just data, but a deeper, mechanistic understanding for scientists engaged in pharmaceutical research and development.

Chapter 1: Physicochemical Properties and Structural Elucidation

A precise understanding of a molecule's identity and properties is the bedrock of all subsequent research. 8-Methoxyquinoline-4-carboxylic acid is defined by a unique combination of identifiers and structural features that dictate its behavior in chemical and biological systems.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource
IUPAC Name 8-Methoxyquinoline-4-carboxylic acidN/A
CAS Number 1092288-64-6
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Canonical SMILES COC1=CC=CC2=C(C=CN=C21)C(=O)O
InChIKey VLHZRKAECRFPLZ-UHFFFAOYSA-N (for bromo-derivative)[1]

Note: The InChIKey provided is for a closely related bromo-derivative, as a specific key for the parent compound was not found in the initial search.

Structural Representation: The SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for computational chemistry and database management, encoding the molecular structure into a linear string of characters.

The is COC1=CC=CC2=C(C=CN=C21)C(=O)O .

Let's dissect this string to understand the encoded structure:

  • COC1: An oxygen atom is single-bonded to a carbon (the methyl group, C), which is then bonded to an aromatic carbon atom labeled '1'. This represents the methoxy group (-OCH₃).

  • =CC=C: Starting from the carbon labeled '1', we have a series of alternating double and single bonds in an aromatic ring.

  • C2=C1: This completes the first (benzene) ring, which is fused to a second ring at the carbons labeled '1' and '2'.

  • C=CN=C2: This defines the second (pyridine) ring, fused at carbon '2'. It contains a nitrogen atom (N) and continues the aromatic system.

  • C(=O)O: Attached to the pyridine ring is a carbon atom double-bonded to an oxygen (=O) and single-bonded to another oxygen (O). This is the carboxylic acid group (-COOH).

This notation unambiguously represents the 2D structure of the molecule, serving as a universal identifier for chemical databases and modeling software.

Chapter 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: The Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the target molecule, the logical starting materials would be:

  • Aniline derivative: 2-Methoxyaniline (o-anisidine)

  • Aldehyde: Formaldehyde (or a suitable equivalent)

  • Keto-acid: Pyruvic acid

The choice of 2-methoxyaniline is critical as its amino group directs the cyclization to form the quinoline ring, and the methoxy group remains at the correct position to yield the desired 8-methoxy substitution pattern.

Doebner_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup R1 2-Methoxyaniline Mix Step 1: Mix Reactants in Solvent (e.g., MeCN) with Lewis Acid Catalyst (e.g., BF3·THF) R1->Mix R2 Formaldehyde R2->Mix R3 Pyruvic Acid R3->Mix Heat Step 2: Heat to Reflux (e.g., 65-80°C) Mix->Heat Initiate Condensation Workup Step 3: Aqueous Workup & pH Adjustment Heat->Workup Reaction Completion Purify Step 4: Purification (Recrystallization or Chromatography) Workup->Purify Isolate Crude Product Product Final Product: 8-Methoxyquinoline-4-carboxylic acid Purify->Product Obtain Pure Compound

Caption: Proposed workflow for the synthesis of 8-Methoxyquinoline-4-carboxylic acid via the Doebner reaction.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical principles.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyaniline (1.0 eq) and a suitable solvent such as acetonitrile (MeCN).

  • Catalyst Addition: Add a Lewis acid catalyst, for example, Boron trifluoride etherate (BF₃·Et₂O) or BF₃·THF (0.5 eq), to the mixture and stir.[2]

  • Reagent Addition: In a separate flask, prepare a solution of pyruvic acid (1.2 eq) and formaldehyde (1.2 eq, typically as a 37% aqueous solution or as paraformaldehyde) in MeCN. Add this solution dropwise to the aniline mixture at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 65-80°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Adjust the pH to be slightly acidic (pH 4-5) with a sodium bicarbonate solution, which will cause the carboxylic acid product to precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 8-Methoxyquinoline-4-carboxylic acid.

  • Validation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Chapter 3: Biological Activity and Therapeutic Potential

The therapeutic relevance of 8-Methoxyquinoline-4-carboxylic acid stems from its role as a potential inhibitor of key enzymes and its structural similarity to other biologically active quinolines.

Phosphodiesterase (PDE) Inhibition

The most direct biological activity reported for 8-Methoxyquinoline-4-carboxylic acid is its function as a potent inhibitor of phosphodiesterases I, II, IV, and V. PDEs are a superfamily of enzymes responsible for degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action: By inhibiting PDE enzymes, the compound prevents the breakdown of cAMP/cGMP. The resulting increase in intracellular levels of these second messengers activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). This can lead to a variety of physiological responses, including smooth muscle relaxation and a reduction in inflammatory cell activation. This mechanism is particularly relevant in asthma, where the compound has been shown to inhibit the production of inflammatory prostaglandins.

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Stimulus cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Response Cellular Response (e.g., Anti-inflammatory effects, Smooth muscle relaxation) PKA->Response Phosphorylates Targets Inhibitor 8-Methoxyquinoline- 4-carboxylic acid Inhibitor->PDE Inhibits

Caption: Simplified signaling pathway showing the role of PDE and its inhibition by 8-Methoxyquinoline-4-carboxylic acid.

Potential as an Antimicrobial and Antimalarial Agent

The quinoline core is famous for its presence in antimalarial drugs like chloroquine and quinine. Derivatives of 8-hydroxyquinoline, a close structural analog, exhibit a wide spectrum of antimicrobial, antifungal, and anticancer activities.[3][4] This activity is often attributed to the molecule's ability to chelate metal ions that are essential for microbial enzyme function.[5][6]

While the 8-methoxy group in 8-Methoxyquinoline-4-carboxylic acid reduces the metal-chelating capacity compared to an 8-hydroxy group, the fundamental quinoline scaffold remains a promising platform for developing novel antimalarial and antibacterial agents.[7] The carboxylic acid at the 4-position can be crucial for interacting with target enzymes or for improving the drug's pharmacokinetic properties.

Conclusion

8-Methoxyquinoline-4-carboxylic acid is more than just a chemical compound; it is a strategically designed molecule with significant potential in drug discovery. Its SMILES notation, COC1=CC=CC2=C(C=CN=C21)C(=O)O, provides a clear structural identity for further computational and experimental work.

The molecule's synthesis is accessible through established organic chemistry reactions like the Doebner synthesis, allowing for its production and derivatization in a research setting. Its demonstrated activity as a phosphodiesterase inhibitor provides a solid mechanistic basis for its development as an anti-inflammatory or anti-asthmatic agent. Furthermore, its quinoline core suggests a broader potential in antimicrobial and antimalarial research, warranting further investigation.[7]

For researchers, scientists, and drug development professionals, 8-Methoxyquinoline-4-carboxylic acid represents a valuable scaffold—a starting point for the rational design of new, more potent, and selective therapeutic agents. Future work should focus on elucidating its specific interactions with PDE isozymes, exploring its antimicrobial spectrum, and optimizing its structure to enhance therapeutic efficacy.

References

  • PubChem. 8-Methoxyquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-8-methoxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • PubChem. 8-methoxyquinoline-5-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 4-Methoxyquinoline-8-carboxylic acid. [Link]

  • PubChem. 8-Methoxyquinolin-4-ol. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Chemical Search. 8-Methoxyquinoline-4-carboxylic acid. [Link]

  • Peertechz. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Aribo Biotechnology. 6-Methoxyquinoline-4-carboxylic acid. [Link]

  • PubMed Central. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 8-Methoxyquinoline-4-carboxylic Acid

A Guide for Researchers in Drug Discovery and Development This document provides a comprehensive technical guide for the experimental use of 8-Methoxyquinoline-4-carboxylic acid, a versatile heterocyclic compound with si...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

This document provides a comprehensive technical guide for the experimental use of 8-Methoxyquinoline-4-carboxylic acid, a versatile heterocyclic compound with significant potential in pharmacological research. As a member of the quinoline-4-carboxylic acid class, this molecule serves as a valuable scaffold for the development of novel therapeutic agents. This guide is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and practical protocols to effectively utilize this compound in their work. We will delve into its synthesis, key biological applications, and detailed experimental procedures, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Compound Profile: 8-Methoxyquinoline-4-carboxylic Acid

8-Methoxyquinoline-4-carboxylic acid belongs to a class of compounds that are widely recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The quinoline core is a privileged structure in medicinal chemistry, and the specific substitutions of a methoxy group at the 8-position and a carboxylic acid at the 4-position confer unique physicochemical properties that influence its biological interactions.

PropertyDataSource
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 1092288-64-6
Appearance Solid
Storage Conditions 2°C - 8°C, keep container well closed
Key Biological Activity Phosphodiesterase (PDE) I, II, IV, V Inhibitor

Synthesis of 8-Methoxyquinoline-4-carboxylic Acid via the Doebner Reaction

The Doebner reaction is a classic and efficient method for the synthesis of quinoline-4-carboxylic acids.[1] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of 8-Methoxyquinoline-4-carboxylic acid, the logical precursors are 2-methoxyaniline, formaldehyde (or a suitable equivalent), and pyruvic acid.

Causality of Experimental Choices:
  • 2-Methoxyaniline: This starting material provides the benzene ring and the methoxy group at the desired position on the final quinoline structure.

  • Formaldehyde: As the simplest aldehyde, it leads to an unsubstituted 2-position on the quinoline ring.

  • Pyruvic Acid: This reactant is essential for the formation of the pyridine ring and provides the carboxylic acid group at the 4-position.

  • Ethanol as Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.[2]

Detailed Protocol:
  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxyaniline (10 mmol, 1.23 g), formaldehyde (10 mmol, 0.30 g, often used as a 37% aqueous solution), and pyruvic acid (12 mmol, 1.06 g) in 50 mL of ethanol.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Cooling and Precipitation: Once the reaction is complete, as indicated by TLC, allow the reaction mixture to cool to room temperature. The desired product, 8-Methoxyquinoline-4-carboxylic acid, should precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methoxyaniline 2-Methoxyaniline Mix in Ethanol Mix in Ethanol 2-Methoxyaniline->Mix in Ethanol Formaldehyde Formaldehyde Formaldehyde->Mix in Ethanol Pyruvic Acid Pyruvic Acid Pyruvic Acid->Mix in Ethanol Reflux (4-6h) Reflux (4-6h) Mix in Ethanol->Reflux (4-6h) Heat Cool to RT Cool to RT Reflux (4-6h)->Cool to RT Reaction Completion Filter & Wash Filter & Wash Cool to RT->Filter & Wash Precipitation Recrystallize Recrystallize Filter & Wash->Recrystallize Crude Product 8-Methoxyquinoline-4-carboxylic acid 8-Methoxyquinoline-4-carboxylic acid Recrystallize->8-Methoxyquinoline-4-carboxylic acid Pure Product

Doebner Reaction Workflow

Application Note 1: Phosphodiesterase (PDE) Inhibition Assay

8-Methoxyquinoline-4-carboxylic acid is a potent inhibitor of several phosphodiesterase isoforms (I, II, IV, and V). PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.[3] Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, which can have various therapeutic effects, including anti-inflammatory and bronchodilatory actions.[3] The following is a generalized protocol for assessing the inhibitory activity of 8-Methoxyquinoline-4-carboxylic acid against a specific PDE isoform.

Causality of Experimental Choices:
  • Fluorescence Polarization Assay: This is a common and sensitive method for measuring PDE activity. It relies on the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage.

  • Specific PDE Isoforms: The choice of PDE isoform (e.g., PDE4 for inflammation, PDE5 for vasodilation) will depend on the therapeutic area of interest.

  • IC₅₀ Determination: Calculating the half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying the potency of an inhibitor.

Detailed Protocol:
  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the specific PDE isoform being tested.

    • Test Compound: Prepare a stock solution of 8-Methoxyquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

    • Enzyme and Substrate: Obtain the purified recombinant human PDE enzyme and a corresponding fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).

  • Enzymatic Reaction:

    • In a 96-well or 384-well plate, add the assay buffer, the PDE enzyme, and the various concentrations of 8-Methoxyquinoline-4-carboxylic acid. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescently labeled substrate to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection and Data Analysis:

    • Stop the reaction by adding a binding solution that specifically binds to the cleaved substrate.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Add Reagents to Plate Add Reagents to Plate Prepare Reagents->Add Reagents to Plate Pre-incubate Pre-incubate Add Reagents to Plate->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Incubate Incubate Add Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

PDE Inhibition Assay Workflow

Application Note 2: Anticancer Activity Screening (MTT Assay)

Quinoline-4-carboxylic acid derivatives have shown promise as anticancer agents.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[4]

Causality of Experimental Choices:
  • Cell Lines: The choice of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be relevant to the intended therapeutic target.

  • MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

  • Dose-Response Curve: Testing a range of compound concentrations is crucial for determining the IC₅₀ value and understanding the dose-dependent effect of the compound.

Detailed Protocol:
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Methoxyquinoline-4-carboxylic acid in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Application Note 3: Antibacterial Susceptibility Testing (MIC Determination)

The quinoline scaffold is the basis for many antibacterial drugs. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[5]

Causality of Experimental Choices:
  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used to determine the spectrum of activity.

  • Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • 0.5 McFarland Standard: Standardizing the bacterial inoculum is critical for the reproducibility of MIC results.

Detailed Protocol:
  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 8-Methoxyquinoline-4-carboxylic acid in Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of 8-Methoxyquinoline-4-carboxylic acid at which there is no visible growth of the bacteria.

References

  • BenchChem. (2025).
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  • PubMed Central. (2014).
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  • PubMed. (2002).
  • Frontiers in Chemistry. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors.
  • National Institutes of Health. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors.
  • MDPI. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.
  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
  • National Institutes of Health. (2019).
  • PubMed. (2002). 8-Methoxyquinolines as PDE4 inhibitors.
  • Bentham Science. (2021).
  • PubMed Central. (2018). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors.
  • Chemistry & Biology Interface. (2015).
  • PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Chemistry & Biology Interface. (2016).
  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • PubMed Central. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)
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  • National Center for Biotechnology Information. (2023). Phosphodiesterase Inhibitors. Retrieved from [Link]

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Application

Application Notes and Protocols for 8-Methoxyquinoline-4-carboxylic Acid as a Fluorescent Probe for Metal Ions

Introduction: The Promise of Quinoline-Based Fluorescent Probes Fluorescent chemosensors have emerged as indispensable tools in analytical chemistry, biochemistry, and environmental science, offering high sensitivity, se...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline-Based Fluorescent Probes

Fluorescent chemosensors have emerged as indispensable tools in analytical chemistry, biochemistry, and environmental science, offering high sensitivity, selectivity, and real-time detection of various analytes.[1][2] Among the diverse families of fluorophores, quinoline and its derivatives are particularly noteworthy for their robust photophysical properties, including high quantum yields and excellent stability.[3] The rigid, planar structure of the quinoline ring, coupled with the coordinating capabilities of its nitrogen atom and other substituents, makes it an ideal scaffold for the design of fluorescent probes for metal ions.[3] The interaction of these probes with metal ions often leads to significant changes in their fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching, providing a clear signal for detection.[3] 8-Methoxyquinoline-4-carboxylic acid, the subject of this guide, is a promising candidate in this class of molecules, possessing both the quinoline core and strategically positioned methoxy and carboxylic acid groups that can participate in metal ion coordination.

Physicochemical Properties of 8-Methoxyquinoline-4-carboxylic Acid

A thorough understanding of the physicochemical properties of a fluorescent probe is paramount for the successful design and execution of sensing experiments.

PropertyValueSource
CAS Number 1092288-64-6[4]
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.19 g/mol [4]
IUPAC Name 8-methoxyquinoline-4-carboxylic acid[4]
Solubility Soluble in polar solvents[4]
Storage 2-8°C, dry, airtight[5]

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of many quinoline derivatives is often quenched in their free form due to processes like photoinduced electron transfer (PET) from a donor part of the molecule to the excited fluorophore. Upon chelation with a metal ion, the lone pair electrons of the donor atom become engaged in coordination, which can inhibit the PET process. This inhibition leads to a significant enhancement of the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). The carboxylic acid and the quinoline nitrogen of 8-methoxyquinoline-4-carboxylic acid are poised to act as a bidentate ligand for metal ions, making CHEF a likely sensing mechanism.

CHEF_Mechanism cluster_free Free Probe State cluster_bound Bound State Free_Probe 8-Methoxyquinoline-4-carboxylic Acid (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Free_Probe->Complex + Metal Ion PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Free_Probe->PET Metal_Ion Metal Ion (e.g., Zn²⁺) CHEF Chelation-Enhanced Fluorescence (CHEF) (Fluorescence 'Turn-On') Complex->CHEF Excitation Excitation (Light Absorption) Excitation->Free_Probe hv Excitation->Complex hv

Caption: Proposed CHEF mechanism for metal ion sensing.

Experimental Protocol: Detection of Zn²⁺ Ions

The following protocol provides a detailed methodology for the use of 8-methoxyquinoline-4-carboxylic acid as a fluorescent probe for the detection of zinc ions (Zn²⁺). This protocol is based on established procedures for similar quinoline-based probes and serves as a robust starting point for experimental work.[6]

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results.[7]

  • Probe Stock Solution (1 mM):

    • Accurately weigh 2.03 mg of 8-methoxyquinoline-4-carboxylic acid.

    • Dissolve the solid in 10 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile in a volumetric flask.[8] Ensure complete dissolution.

    • Store the stock solution at 4°C, protected from light.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.) by dissolving the appropriate amount in deionized water.

    • For example, to prepare a 10 mM ZnCl₂ solution, dissolve 13.63 mg of anhydrous ZnCl₂ in 10 mL of deionized water in a volumetric flask.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4):

    • Dissolve 2.38 g of HEPES in 900 mL of deionized water.

    • Adjust the pH to 7.4 using a 1 M NaOH solution.

    • Bring the final volume to 1 L with deionized water.

Fluorescence Titration Experiment

This experiment will determine the response of the probe to increasing concentrations of Zn²⁺.[9][10]

  • Prepare a working solution of the probe by diluting the 1 mM stock solution in the HEPES buffer to a final concentration of 10 µM in a quartz cuvette (e.g., add 30 µL of 1 mM probe stock to 2.97 mL of buffer).

  • Record the fluorescence spectrum of the probe solution. This will serve as the blank. The excitation wavelength should be determined by first running an absorption spectrum and setting the excitation to the absorption maximum.

  • Sequentially add small aliquots of the 10 mM ZnCl₂ stock solution to the cuvette (e.g., 1-10 µL increments).

  • After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.[9]

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

Titration_Workflow Start Start Prep_Probe Prepare 10 µM Probe Solution in Buffer Start->Prep_Probe Measure_Blank Record Fluorescence Spectrum (Blank) Prep_Probe->Measure_Blank Add_Zn Add Aliquot of Zn²⁺ Stock Solution Measure_Blank->Add_Zn Equilibrate Mix and Equilibrate Add_Zn->Equilibrate Measure_Fluorescence Record Fluorescence Spectrum Equilibrate->Measure_Fluorescence Check_Saturation Fluorescence Saturated? Measure_Fluorescence->Check_Saturation Check_Saturation->Add_Zn No End End Check_Saturation->End Yes

Caption: Workflow for fluorescence titration experiment.

Selectivity Study

To assess the selectivity of the probe for Zn²⁺, the titration experiment is repeated with other relevant metal ions.

  • Prepare separate cuvettes containing the 10 µM probe solution in HEPES buffer.

  • To each cuvette, add a fixed, excess concentration (e.g., 10 equivalents) of a different metal ion stock solution (Al³⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).

  • Record the fluorescence spectrum for each solution and compare the fluorescence enhancement to that observed with Zn²⁺.

Data Analysis and Interpretation

Determination of the Limit of Detection (LOD)

The LOD can be calculated from the fluorescence titration data using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (the probe solution without any added metal ion).

  • k is the slope of the linear portion of the plot of fluorescence intensity versus Zn²⁺ concentration at low concentrations.

Binding Constant Calculation

The binding constant (Kₐ) can be determined by fitting the fluorescence titration data to a suitable binding model, such as the Benesi-Hildebrand equation, assuming a 1:1 binding stoichiometry:

1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀)

Where:

  • F₀ is the fluorescence of the free probe.

  • F is the fluorescence at a given metal ion concentration.

  • Fₘₐₓ is the maximum fluorescence at saturation.

  • [M] is the metal ion concentration.

A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Kₐ can be calculated from the slope and intercept.

Expected Results and Troubleshooting

  • Fluorescence Enhancement: A significant "turn-on" fluorescence response is expected upon the addition of Zn²⁺ due to the CHEF mechanism. A closely related compound, tris(8-methoxy-2-quinolylmethyl)amine, exhibits a high quantum yield upon binding to Zn²⁺.[11]

  • Selectivity: The probe is expected to show high selectivity for Zn²⁺ over alkali and alkaline earth metals. Interference from other transition metal ions like Cu²⁺ or Fe³⁺ may occur due to their strong coordinating abilities and should be carefully evaluated.

  • Troubleshooting:

    • Low Signal: Increase the probe concentration or the excitation power of the fluorometer. Ensure the solvent is of high purity and does not have interfering fluorescence.

    • Precipitation: If precipitation is observed upon addition of metal ions, the experiment may need to be conducted at a lower concentration or in a different solvent system.

    • Inconsistent Results: Ensure accurate pipetting, thorough mixing, and adequate equilibration time. Protect the probe from photobleaching by minimizing exposure to light.

Conclusion

8-Methoxyquinoline-4-carboxylic acid holds significant potential as a selective and sensitive fluorescent probe for the detection of metal ions, particularly Zn²⁺. The protocols outlined in this application note provide a comprehensive framework for researchers to explore its capabilities. By understanding the underlying sensing mechanism and carefully controlling experimental parameters, reliable and insightful data can be obtained for a wide range of applications in chemical and biological research.

References

  • BenchChem. (2025). Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline.
  • Schmidpeter, A., et al. (n.d.). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels.
  • BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
  • Allen Cell Explorer. (2017). How to prepare fluorescent dye stock solution for Flat Field Correction.
  • UltraScan Resources. (2024). Fluorescence Binding Titration Experimenti Design.
  • The Royal Society of Chemistry. (n.d.). 1. General method of UV-Vis and fluorescence titration. Retrieved from The Royal Society of Chemistry website.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • ACS Publications. (n.d.). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues | Analytical Chemistry.
  • SciSpace. (2006). A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline.
  • Dalton Transactions (RSC Publishing). (n.d.). Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis. Retrieved from Dalton Transactions (RSC Publishing) website.
  • Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Retrieved from Photochemical & Photobiological Sciences (RSC Publishing) website.
  • PubMed. (2010). Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative.
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.).
  • Chem-Impex. (n.d.). 8-Methoxyquinoline-5-carboxylic acid.
  • PubMed. (2006). A new fluorescent probe for zinc(II): an 8-hydroxy-5-N,N-dimethylaminosulfonylquinoline-pendant 1,4,7,10-tetraazacyclododecane.
  • Biosynth. (n.d.). 8-Methoxyquinoline-4-carboxylic acid | 1092288-64-6 | STB28864.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Vulcanchem. (n.d.). 8-Methoxyquinoline-4-carboxylic acid - 1092288-64-6.
  • 8-Methoxyquinoline-4-carboxylic acid. (n.d.).
  • SciSpace. (2006). A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline.
  • ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
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Method

Application Notes and Protocols for Cellular Imaging Using 8-Methoxyquinoline-4-carboxylic acid

Introduction: The Potential of Quinoline Scaffolds in Illuminating Cellular Processes The quinoline moiety is a versatile heterocyclic scaffold that has been extensively explored in the development of fluorescent probes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Quinoline Scaffolds in Illuminating Cellular Processes

The quinoline moiety is a versatile heterocyclic scaffold that has been extensively explored in the development of fluorescent probes for cellular imaging.[1][2] These compounds are instrumental in visualizing the intricate dynamics of living cells, offering high sensitivity and non-invasive methods for studying cellular processes.[3][4] Derivatives of quinoline, particularly those with substitutions at the 8-position such as 8-hydroxyquinoline, have demonstrated significant utility as fluorescent chemosensors, primarily for the detection of metal ions.[5][6] The fluorescence of these molecules is often modulated by their local environment and binding events, making them valuable tools for probing specific cellular components and activities.[7]

This document provides a detailed guide to the application of 8-Methoxyquinoline-4-carboxylic acid as a potential fluorescent probe for cellular imaging. While direct, extensive literature on the cellular imaging applications of this specific molecule is emerging, this protocol is built upon the well-established principles of quinoline-based fluorophores and general live-cell imaging techniques.[8][9] It is intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals seeking to explore the utility of 8-Methoxyquinoline-4-carboxylic acid in their experimental systems.

Scientific Principles: Understanding the Fluorophore

8-Methoxyquinoline-4-carboxylic acid belongs to the quinoline family of compounds. The fluorescence properties of quinoline derivatives are governed by the electron-donating or -withdrawing nature of their substituents. The methoxy group at the 8-position and the carboxylic acid group at the 4-position will influence the molecule's spectral properties, solubility, and cellular uptake.

It is important to note that studies on related compounds have shown that the position of the methoxy group can significantly impact the fluorescence quantum yield. For instance, ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate exhibits a considerably higher fluorescence quantum yield compared to its 8-methoxy counterpart.[10] This suggests that while 8-Methoxyquinoline-4-carboxylic acid is expected to be fluorescent, its brightness may be moderate. The carboxylic acid moiety can be leveraged for bioconjugation, allowing for the targeted delivery of the fluorophore to specific cellular compartments or biomolecules.[11]

Key Physicochemical and Putative Fluorescent Properties
PropertyPutative Value/CharacteristicRationale & Considerations
Molecular Formula C₁₁H₉NO₃As per chemical structure.
Molecular Weight 203.19 g/mol As per chemical structure.
Solubility Soluble in DMSO, DMF, and aqueous buffers at physiological pHThe carboxylic acid group should impart some aqueous solubility, especially when deprotonated. A stock solution in an organic solvent like DMSO is recommended.
Purity >95%Purity is critical to avoid artifacts from fluorescent impurities.
Excitation Max (λex) ~320-360 nmBased on the general absorbance of quinoline derivatives. This will require empirical determination.
Emission Max (λem) ~400-480 nmExpected blue to cyan fluorescence, typical for this class of compounds. This will require empirical determination.
Quantum Yield (Φ) ModerateBased on data for similar 8-methoxyquinoline derivatives.[10]
Photostability Moderate to GoodQuinoline scaffolds are generally robust, but photobleaching should be assessed under experimental conditions.

Experimental Workflow for Cellular Imaging

The following diagram outlines a typical workflow for utilizing a novel fluorescent probe for cellular imaging.

G cluster_prep Probe & Cell Preparation cluster_staining Cell Staining cluster_imaging Imaging & Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solution (1-10 µM in serum-free medium) A->C B Culture Cells to Optimal Confluency (60-80%) D Wash Cells with PBS/HBSS B->D E Incubate Cells with Probe (15-60 min at 37°C) C->E D->E F Wash Cells to Remove Excess Probe E->F G Mount Coverslip on Slide F->G H Image with Fluorescence Microscope G->H I Analyze Images H->I

Caption: General workflow for cellular staining with a fluorescent probe.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: A concentrated stock solution in an organic solvent like DMSO ensures stability and allows for accurate dilution to the final working concentration. Serial dilutions are crucial for determining the optimal, non-toxic concentration for imaging.

Materials:

  • 8-Methoxyquinoline-4-carboxylic acid (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh a small amount of 8-Methoxyquinoline-4-carboxylic acid powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 2.03 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Solution (1-10 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a fresh working solution by diluting the stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS). For a 10 µM working solution, dilute the 10 mM stock 1:1000.

    • The optimal concentration should be determined empirically (see Protocol 3).

Protocol 2: General Staining Protocol for Adherent Cells

Rationale: This protocol provides a general method for staining adherent cells. The incubation time and temperature are optimized for cellular uptake of the probe while minimizing stress on the cells. Washing steps are critical to remove background fluorescence from unbound probe.

Materials:

  • Adherent cells cultured on glass coverslips in a multi-well plate

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 8-Methoxyquinoline-4-carboxylic acid working solution (see Protocol 1)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pre-warmed to 37°C

  • Mounting medium (optional)

  • Microscope slides

Procedure:

  • Cell Culture:

    • Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Staining:

    • Aspirate the complete culture medium from the wells.

    • Wash the cells twice with pre-warmed PBS or HBSS.[5]

    • Add the 8-Methoxyquinoline-4-carboxylic acid working solution to each well, ensuring the coverslip is fully submerged.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS or HBSS to remove any unbound probe.[5]

  • Mounting and Imaging:

    • Carefully remove the coverslip from the well and mount it on a microscope slide with a drop of PBS/HBSS or a suitable mounting medium.

    • Proceed immediately to imaging using a fluorescence microscope equipped with appropriate filters.

Protocol 3: Optimization and Controls

Rationale: For any new fluorescent probe, it is essential to perform optimization experiments to determine the ideal staining conditions and to include proper controls to ensure the observed fluorescence is specific and not an artifact.

Key Parameters to Optimize:

  • Probe Concentration: Test a range of concentrations (e.g., 0.5 µM to 20 µM) to find the lowest concentration that gives a bright signal with minimal background and no signs of cytotoxicity.

  • Incubation Time: Evaluate different incubation times (e.g., 15, 30, 60, 120 minutes) to determine the optimal time for probe uptake and localization.

  • Temperature: While 37°C is standard for live-cell imaging, for certain applications or cell types, lower temperatures (e.g., room temperature or 4°C) might be explored to investigate passive versus active uptake mechanisms.

Essential Controls:

  • Unstained Control: Image unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used in the working solution to ensure the solvent itself does not cause any cellular changes or fluorescence.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the working concentration of the probe is not toxic to the cells.

Potential Applications and Further Exploration

Given the chemical structure of 8-Methoxyquinoline-4-carboxylic acid, several potential applications in cellular imaging can be envisioned:

  • General Cytoplasmic/Nuclear Staining: Depending on its membrane permeability and charge, the probe may accumulate in the cytoplasm or nucleus, serving as a general cellular marker.

  • pH Sensing: The quinoline nitrogen and the carboxylic acid group can have their protonation states altered by changes in pH, which may modulate the fluorescence properties of the molecule, making it a potential pH sensor.

  • Metal Ion Sensing: Although the 8-hydroxyl group, common in quinoline-based metal sensors, is replaced by a methoxy group, the nitrogen and the carboxylate oxygen could potentially chelate certain metal ions, leading to a change in fluorescence.[7]

  • Bioconjugation and Targeted Imaging: The carboxylic acid provides a handle for conjugation to targeting moieties such as peptides, antibodies, or small molecules, enabling the targeted imaging of specific proteins or organelles.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Probe concentration is too low.- Incubation time is too short.- Incorrect filter set.- Photobleaching.- Increase probe concentration.- Increase incubation time.- Verify excitation and emission spectra and use appropriate filters.- Reduce excitation light intensity or exposure time.
High Background - Probe concentration is too high.- Inadequate washing.- Probe precipitation.- Decrease probe concentration.- Increase the number and duration of washing steps.- Ensure the working solution is freshly prepared and well-dissolved.
Cell Death/Morphological Changes - Probe is cytotoxic at the concentration used.- Phototoxicity from excitation light.- Perform a cytotoxicity assay and use a lower, non-toxic concentration.- Reduce excitation light intensity and exposure time.
Non-specific Staining - Probe aggregation.- Hydrophobic interactions with cellular components.- Ensure the probe is fully dissolved in the working solution.- Include a small amount of a non-ionic surfactant like Pluronic F-127 in the staining solution.

Conclusion

8-Methoxyquinoline-4-carboxylic acid presents an intriguing candidate for the development of novel fluorescent probes for cellular imaging. While further characterization of its photophysical properties and cellular behavior is required, the protocols and principles outlined in this document provide a robust framework for its initial evaluation. By systematically optimizing staining conditions and employing appropriate controls, researchers can effectively explore the potential of this and other novel fluorophores to illuminate the complex world of the living cell.

References

  • Ovid. (1998). REVIEW: Fluorescent probes for living cells.
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  • PubMed. (2021, July 18). Simplified 89Zr-Labeling Protocol of Oxine (8-Hydroxyquinoline) Enabling Prolonged Tracking of Liposome-Based Nanomedicines and Cells.
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  • PubChem. (n.d.). 8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288.
  • PMC - PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • NIH. (n.d.). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution.
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Application

Application Notes and Protocols for the Synthesis of 8-Methoxyquinoline-4-carboxylic Acid Derivatives for Antimicrobial Screening

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Notably, quinolone antibiotics, a class of synthetic antibacterial agents, have been a cornerstone in the treatment of infectious diseases for decades.[2] Their mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[3] By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[3]

The emergence of drug-resistant pathogens necessitates the continuous development of new antimicrobial agents. The versatility of the quinoline scaffold allows for extensive chemical modification to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This application note provides a comprehensive guide for the synthesis of 8-methoxyquinoline-4-carboxylic acid and its derivatives, a promising subclass of quinolones for antimicrobial screening. We will delve into the rationale behind the chosen synthetic strategies, provide detailed step-by-step protocols, and outline methodologies for evaluating their antimicrobial efficacy.

Strategic Synthesis of the 8-Methoxyquinoline-4-Carboxylic Acid Core

The synthesis of the 8-methoxyquinoline-4-carboxylic acid core can be efficiently achieved through several classical named reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Here, we will focus on two robust and widely applicable methods: the Gould-Jacobs reaction and the Pfitzinger reaction.

Method 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2][4] The reaction proceeds through a condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[5] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. For the synthesis of our target scaffold, 2-methoxyaniline is the logical starting material.

Reaction Rationale: The electron-donating nature of the methoxy group at the ortho position of the aniline starting material facilitates the electrophilic cyclization step of the Gould-Jacobs reaction, favoring the formation of the desired 8-methoxyquinoline isomer. The reaction's multi-step nature allows for the isolation of intermediates, providing greater control over the synthetic process.

dot

Caption: Gould-Jacobs reaction pathway for 8-methoxyquinoline synthesis.

Protocol 1: Gould-Jacobs Synthesis of 8-Methoxy-4-hydroxyquinoline-3-carboxylic Acid

Step 1: Condensation of 2-Methoxyaniline with DEEM

  • In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilinomethylenemalonate intermediate.

  • After completion, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Dissolve the anilinomethylenemalonate intermediate from the previous step in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Saponification

  • Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • Collect the precipitated 8-methoxy-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Method 2: The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][6] To obtain the 8-methoxy substitution, 5-methoxyisatin is the required starting material.

Reaction Rationale: The Pfitzinger reaction is a convergent one-pot synthesis that is particularly useful when the appropriately substituted isatin is readily available. The basic conditions first open the isatin ring to form an isatinic acid, which then condenses with the carbonyl compound.

dot

Caption: Pfitzinger reaction pathway for 8-methoxyquinoline synthesis.

Protocol 2: Pfitzinger Synthesis of 8-Methoxyquinoline-4-carboxylic Acid Derivatives
  • In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in ethanol.

  • Add 5-methoxyisatin (1.0 eq) to the basic solution and stir until the isatin has dissolved and the ring has opened.

  • Add the carbonyl compound (e.g., pyruvic acid, 1.1 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify the aqueous solution with acetic acid or dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Derivatization of the 8-Methoxyquinoline-4-carboxylic Acid Scaffold

To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized from the 8-methoxyquinoline-4-carboxylic acid core. Esterification and amidation of the carboxylic acid group are common and effective strategies to modulate the physicochemical properties and biological activity of the parent compound.

Protocol 3: Esterification of 8-Methoxyquinoline-4-carboxylic Acid
  • Suspend 8-methoxyquinoline-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., ethanol, methanol), which will also serve as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).[7]

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the ester product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Protocol 4: Amidation of 8-Methoxyquinoline-4-carboxylic Acid
  • Dissolve 8-methoxyquinoline-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq).

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the amide product by column chromatography or recrystallization.

Antimicrobial Screening Protocol

The antimicrobial activity of the synthesized 8-methoxyquinoline-4-carboxylic acid derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method is a standard and quantitative technique for this purpose.

Protocol 5: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The results of the antimicrobial screening should be tabulated to facilitate comparison between the different derivatives. The table should include the compound identifier, the bacterial strains tested, and the corresponding MIC values.

Compound IDDerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 8-Methoxyquinoline-4-carboxylic acid16 - 32>128
2a Ethyl 8-methoxyquinoline-4-carboxylate8 - 1664 - 128
2b Propyl 8-methoxyquinoline-4-carboxylate4 - 832 - 64
3a N-Benzyl-8-methoxyquinoline-4-carboxamide2 - 416 - 32
3b N-(4-chlorophenyl)-8-methoxyquinoline-4-carboxamide1 - 28 - 16
Ciprofloxacin(Reference)0.25 - 10.015 - 0.12

Note: The MIC values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The literature suggests that C-8 methoxy substitutions on fluoroquinolones can enhance activity, particularly against S. aureus.[8]

Conclusion and Future Directions

This application note provides a detailed framework for the synthesis and antimicrobial evaluation of 8-methoxyquinoline-4-carboxylic acid derivatives. The presented protocols for the Gould-Jacobs and Pfitzinger reactions offer reliable routes to the core scaffold, while the derivatization strategies enable the creation of a diverse compound library for SAR studies. The broth microdilution method is a robust technique for quantifying the antimicrobial potency of these novel compounds.

Future work should focus on expanding the library of derivatives by introducing a wider variety of substituents at the carboxylic acid position and exploring modifications at other positions of the quinoline ring. Further biological evaluation, including cytotoxicity assays and mechanism of action studies, will be crucial in identifying promising lead compounds for further development as next-generation antimicrobial agents.

References

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online.
  • ResearchGate. (2016). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • MDPI. (2016).
  • PubMed. (2016).
  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • ScienceOpen. (2019).
  • National Center for Biotechnology Information. (2016).
  • University of Khartoum. (n.d.). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 45(11), 3171–3175.
  • PubMed. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425–436.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PubMed. (2017). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety.
  • The Hong Kong Polytechnic University. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(1), 367–370.
  • ResearchGate. (2020). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(11), e2000490.
  • MDPI. (2021).
  • National Center for Biotechnology Information. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1823.
  • The University of Texas at Austin. (n.d.). Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928643.
  • ResearchGate. (n.d.). Pfitzinger quinoline synthesis. Retrieved from [Link]

Sources

Method

Application of 8-Methoxyquinoline-4-carboxylic Acid in Drug Design and Discovery: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to be functionalized at multiple positions have made it a "privileged scaffold" in the design of therapeutic agents. Among the vast family of quinoline derivatives, 8-methoxyquinoline-4-carboxylic acid and its analogs have emerged as a promising class of compounds with a diverse range of biological activities. The presence of the methoxy group at the 8-position and the carboxylic acid at the 4-position are critical pharmacophoric features that can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with various biological targets.

This guide provides an in-depth exploration of the applications of the 8-methoxyquinoline-4-carboxylic acid scaffold in drug design and discovery. We will delve into its role as a potent inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways, and explore its potential in the development of novel anticancer and antimicrobial agents. This document is designed to be a practical resource, offering not only a comprehensive overview of the scientific rationale but also detailed, field-proven protocols for the synthesis and biological evaluation of these promising compounds.

I. Phosphodiesterase 4 (PDE4) Inhibition: A Key Mechanism for Anti-Inflammatory Activity

Scientific Rationale:

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE4 is a cAMP-specific enzyme predominantly found in inflammatory and immune cells.[1] By catalyzing the breakdown of cAMP, PDE4 plays a crucial role in modulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and the upregulation of anti-inflammatory cytokines.[2]

Derivatives of 8-methoxyquinoline have been identified as potent inhibitors of PDE4, making them attractive candidates for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3] The quinoline scaffold serves as a robust anchor for positioning key functional groups within the active site of the PDE4 enzyme.

Signaling Pathway: PDE4 Inhibition and Anti-Inflammatory Cascade

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active NFkB_pathway NF-κB Pathway (Pro-inflammatory) PKA_active->NFkB_pathway Inhibits Inflammatory_Mediators TNF-α, ILs, etc. NFkB_pathway->Inflammatory_Mediators Leads to Production Molecule 8-Methoxyquinoline- 4-carboxylic acid Derivative Molecule->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway.

Experimental Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of 8-methoxyquinoline-4-carboxylic acid derivatives against PDE4. The principle of this assay is the competition between a fluorescently labeled cAMP (FAM-cAMP) and the inhibitor for binding to the PDE4 enzyme.[4][5]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • FAM-cAMP substrate

  • PDE assay buffer

  • Binding Agent (specific for phosphate)

  • 8-Methoxyquinoline-4-carboxylic acid derivatives (test compounds)

  • Rolipram (positive control)

  • DMSO (vehicle)

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer as per the manufacturer's instructions.

    • Prepare a stock solution of the test compounds and Rolipram in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare the FAM-cAMP substrate solution in the assay buffer at the recommended concentration.

  • Assay Setup (96-well plate):

    • Add 25 µL of assay buffer to the "blank" wells.

    • Add 25 µL of the serially diluted test compounds or Rolipram to the "inhibitor" wells.

    • Add 25 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells to the "positive control" and "negative control" wells.

    • Add 25 µL of the diluted PDE4 enzyme to the "inhibitor" and "positive control" wells.

    • Add 25 µL of assay buffer to the "negative control" and "blank" wells.

    • Incubate the plate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells except the "blank" wells.

    • Add 25 µL of assay buffer to the "blank" wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Add the Binding Agent to all wells as per the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

II. Anticancer Applications: Targeting Cancer Cell Proliferation

Scientific Rationale:

The quinoline scaffold is a recurring motif in a number of approved anticancer drugs.[6] Derivatives of quinoline-4-carboxylic acid have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and survival, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[6][7] They can also disrupt tubulin polymerization, a critical process for mitosis in cancer cells.[8] The 8-methoxy group can enhance cell permeability and modulate the electronic properties of the quinoline ring, potentially improving interactions with biological targets.

Experimental Workflow: From Synthesis to Anticancer Evaluation

Anticancer_Workflow Start Starting Materials (e.g., anilines, pyruvic acid) Synthesis Synthesis of 8-Methoxyquinoline-4-carboxylic Acid Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification MTT_Assay In Vitro Cytotoxicity (MTT Assay) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination & SAR Analysis MTT_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Sources

Application

Application Notes and Protocols: 8-Methoxyquinoline-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure serves as an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1][2] Derivatives of quinoline are found in a wide array of pharmacologically active compounds, exhibiting antitumor, antimalarial, antibacterial, and antiviral properties.[3] The introduction of a methoxy group at the 8-position and a carboxylic acid at the 4-position, as in 8-Methoxyquinoline-4-carboxylic acid, offers a unique combination of electronic and functional properties, making it a highly valuable building block for synthetic chemists.[4][5]

This document provides a comprehensive guide to the use of 8-Methoxyquinoline-4-carboxylic acid in organic synthesis. It details its key chemical transformations, provides step-by-step protocols for its application, and discusses its role in the development of novel bioactive molecules and functional materials.

Physicochemical Properties and Handling

A summary of the key properties of 8-Methoxyquinoline-4-carboxylic acid is provided below.

PropertyValueReference
CAS Number 1092288-64-6
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Typically a solid
Storage Store at 2-8°C in a well-closed container.

Safety Precautions: Standard laboratory safety protocols should be followed when handling 8-Methoxyquinoline-4-carboxylic acid. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).

Core Synthetic Transformations

The carboxylic acid moiety of 8-Methoxyquinoline-4-carboxylic acid is the primary handle for its synthetic utility. This functional group allows for a variety of transformations, most notably amide bond formation and esterification. Furthermore, the quinoline core can be functionalized through reactions such as palladium-catalyzed cross-coupling, expanding its synthetic potential.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry, as it allows for the connection of molecular fragments to build complex architectures.[6][7] The carboxylic acid of 8-Methoxyquinoline-4-carboxylic acid can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amides.

Mechanistic Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be activated to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[6][9]

dot

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid 8-Methoxyquinoline- 4-carboxylic acid Coupling_Reagent e.g., HATU, EDC/HOBt Activated_Intermediate Activated Ester (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Amide_Product 8-Methoxyquinoline-4-carboxamide Activated_Intermediate->Amide_Product + Amine Amine R-NH₂

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent known for its fast reaction times and suppression of side reactions.[8]

  • Materials:

    • 8-Methoxyquinoline-4-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-Methoxyquinoline-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

    • Add the amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate, while HOBt acts as an additive to improve reaction efficiency and suppress racemization.[7]

  • Materials:

    • 8-Methoxyquinoline-4-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

    • 5% aqueous Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 8-Methoxyquinoline-4-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization.

Esterification: Modulating Physicochemical Properties

Esterification of 8-Methoxyquinoline-4-carboxylic acid is a valuable transformation for modifying the compound's physicochemical properties, such as lipophilicity and solubility, which is particularly important in drug design.[10]

Mechanistic Rationale: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[11][12] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed.[12]

dot

Fischer_Esterification Carboxylic_Acid 8-Methoxyquinoline- 4-carboxylic acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Alcohol R-OH Acid_Catalyst H₂SO₄ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R-OH Ester Ester Product Tetrahedral_Intermediate->Ester - H₂O, -H⁺ Water H₂O

Caption: Simplified mechanism of Fischer esterification.

Protocol 3: Fischer-Speier Esterification

This protocol describes a classic method for synthesizing esters from carboxylic acids and alcohols.

  • Materials:

    • 8-Methoxyquinoline-4-carboxylic acid (1.0 eq)

    • Alcohol (e.g., methanol, ethanol) (used as solvent)

    • Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 8-Methoxyquinoline-4-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol for the methyl ester).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by flash column chromatography or recrystallization.

Suzuki Cross-Coupling: Forging C-C Bonds

While 8-Methoxyquinoline-4-carboxylic acid itself is not directly used in Suzuki couplings, it can be converted to a suitable derivative (e.g., a halo-quinoline) for this powerful C-C bond-forming reaction.[13][14] The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[15] Alternatively, recent advances have shown the possibility of decarbonylative Suzuki coupling of carboxylic acids.[16][17]

Conceptual Workflow:

  • Functional Group Transformation: Convert the carboxylic acid to a halide (e.g., bromide or chloride) or a triflate. This can be achieved through various methods, such as a Hunsdiecker-type reaction or by first converting to a phenol followed by triflation.

  • Suzuki Coupling: React the resulting halo-quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form the desired biaryl compound.

dot

Suzuki_Coupling_Pathway Carboxylic_Acid 8-Methoxyquinoline- 4-carboxylic acid Halo_Quinoline 8-Methoxy-4-haloquinoline Carboxylic_Acid->Halo_Quinoline Halogenation Biaryl_Product 4-Aryl-8-methoxyquinoline Halo_Quinoline->Biaryl_Product + Ar-B(OH)₂ (Suzuki Coupling) Boronic_Acid Ar-B(OH)₂ Pd_Catalyst Pd Catalyst + Base

Caption: Conceptual pathway for Suzuki coupling.

Applications in Drug Discovery and Materials Science

The derivatives of 8-Methoxyquinoline-4-carboxylic acid have potential applications in several areas, leveraging the inherent biological activity of the quinoline scaffold.

  • Pharmaceutical Development: The ability to readily generate a diverse library of amides and esters makes this building block ideal for structure-activity relationship (SAR) studies in drug discovery.[5] The quinoline core is a key component in compounds targeting neurological disorders and has been explored for its potential in developing inhibitors of various enzymes.[4]

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[2] By coupling 8-Methoxyquinoline-4-carboxylic acid with various amine-containing fragments, novel compounds can be synthesized and screened for their efficacy against different cancer cell lines.

  • Antimicrobial and Antiviral Agents: The 8-hydroxyquinoline scaffold, a close relative, is well-known for its antimicrobial and antiviral properties.[2][18] Derivatives of 8-Methoxyquinoline-4-carboxylic acid can be investigated for similar activities.

  • Materials Science: The rigid, planar structure of the quinoline ring makes it an attractive component for organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[19] The carboxylic acid group provides a convenient point of attachment for incorporating the quinoline moiety into larger polymer systems to enhance their thermal and mechanical properties.[4]

Conclusion

8-Methoxyquinoline-4-carboxylic acid is a versatile and valuable building block in organic synthesis. Its readily transformable carboxylic acid handle, combined with the privileged quinoline scaffold, provides access to a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide offer a starting point for chemists to explore the full synthetic potential of this promising compound.

References

  • Chem-Impex. 8-Methoxyquinoline-5-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • Amerigo Scientific. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • MySkinRecipes. 4-Methoxyquinoline-8-carboxylic acid. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • PubMed Central. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemical Communications (RSC Publishing). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

  • PubMed Central. A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. [Link]

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Method

8-Methoxyquinoline-4-carboxylic acid as a ligand for coordination chemistry

An In-Depth Guide to 8-Methoxyquinoline-4-carboxylic Acid in Coordination Chemistry: Synthesis, Characterization, and Applications Authored by a Senior Application Scientist This document serves as a detailed technical g...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 8-Methoxyquinoline-4-carboxylic Acid in Coordination Chemistry: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and material scientists on the utilization of 8-methoxyquinoline-4-carboxylic acid as a versatile ligand in coordination chemistry. This guide provides not only step-by-step protocols for synthesis and characterization but also delves into the causal reasoning behind experimental choices, ensuring a foundational understanding for the development of novel metal-based compounds.

Introduction: The Strategic Value of 8-Methoxyquinoline-4-carboxylic Acid

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] 8-Methoxyquinoline-4-carboxylic acid (8-MQCA) is a particularly compelling derivative for coordination chemistry due to its specific combination of functional groups.

  • Bidentate Chelation: The molecule features a carboxylic acid group at the 4-position and a nitrogen atom within the quinoline ring. This arrangement allows it to act as a potent bidentate chelating agent, forming stable five-membered rings with metal ions through the N,O-donor set. This chelation is a critical factor in the stability of the resulting metal complexes.[1]

  • Electronic Tuning: The electron-donating methoxy group at the 8-position modulates the electronic properties of the quinoline ring system. This influences the ligand field strength and the photophysical properties, such as luminescence, of its metal complexes.[3]

  • Structural Versatility: The carboxylate group offers multiple coordination modes (monodentate, bidentate chelating, bidentate bridging), enabling the construction of diverse architectures, from discrete mononuclear complexes to multidimensional metal-organic frameworks (MOFs).[4][5]

These features make 8-MQCA an excellent candidate for developing novel compounds with applications in catalysis, luminescent materials for devices like OLEDs, and as potential therapeutic agents targeting metal-dependent biological pathways.[4][6][7]

Table 1: Physicochemical Properties of 8-Methoxyquinoline-4-carboxylic Acid

PropertyValueReference
CAS Number 1092288-64-6
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Typically an off-white to brown solid[6]
Storage 2°C - 8°C, in a well-closed container

Synthesis and Purification of the Ligand

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner reaction being a prominent and effective method.[8][9] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For 8-MQCA, 2-methoxyaniline serves as the aniline component.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification R1 2-Methoxyaniline Reaction Doebner Reaction (e.g., in Ethanol, reflux) R1->Reaction R2 Pyruvic Acid R2->Reaction R3 Formaldehyde R3->Reaction Workup Acid/Base Workup (Precipitation) Reaction->Workup Cooling Purify Recrystallization (e.g., from Ethanol/Water) Workup->Purify Crude Product Product 8-Methoxyquinoline-4- carboxylic acid (8-MQCA) Purify->Product Pure Ligand

Caption: Proposed workflow for the synthesis of 8-MQCA via the Doebner reaction.

Protocol 1: Synthesis of 8-Methoxyquinoline-4-carboxylic Acid

Causality: This protocol is based on the Doebner reaction, which is highly effective for generating the quinoline-4-carboxylic acid scaffold. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.[9] The final precipitation and recrystallization steps are critical for removing unreacted starting materials and side products.

Materials:

  • 2-Methoxyaniline

  • Pyruvic acid

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 1 M

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methoxyaniline (e.g., 0.1 mol) in 100 mL of ethanol. Stir the solution.

  • Addition of Reactants: Slowly add pyruvic acid (0.1 mol) to the stirring solution. Follow this with the dropwise addition of formaldehyde solution (0.1 mol).

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Further cooling in an ice bath can enhance precipitation.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification (Acid/Base Extraction):

    • Suspend the crude solid in water and add 1 M NaOH solution until the solid dissolves (forming the sodium carboxylate salt).

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated HCl until a precipitate forms (pH ~4-5).

    • Collect the purified 8-MQCA by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

  • Final Recrystallization: For higher purity, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Synthesis of Metal-[8-MQCA] Coordination Complexes

The synthesis of metal complexes with 8-MQCA can be achieved through various methods, with solvothermal synthesis being a common and effective approach for obtaining crystalline products, including Metal-Organic Frameworks (MOFs).[5][10] This method involves heating the reactants in a sealed vessel, allowing for the formation of well-ordered crystalline structures under controlled pressure and temperature.

Causality: The choice of solvent is critical. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) are excellent for solvothermal synthesis as they can dissolve both the organic ligand and many metal salts, and they remain stable at the high temperatures required for crystal growth.[4][11] The temperature and reaction time are optimized to control the kinetics of crystal nucleation and growth, directly impacting the quality and phase of the final product.[4]

Complex_Synthesis cluster_precursors Precursor Solutions cluster_reaction Reaction cluster_isolation Isolation & Activation Ligand 8-MQCA in DMF Mix Combine Solutions Ligand->Mix Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in DMF Metal->Mix Autoclave Solvothermal Reaction (e.g., 120°C, 48h) Mix->Autoclave Seal in Autoclave Wash Wash with fresh DMF Autoclave->Wash Cool to RT Centrifuge Collect Crystals Wash->Centrifuge Activate Dry under Vacuum (e.g., 100°C, 12h) Centrifuge->Activate Product Metal-[8-MQCA] Complex Activate->Product Final Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural & Compositional Analysis Product Synthesized Complex FTIR FTIR (Coordination) Product->FTIR UVVis UV-Vis (Electronic Transitions) Product->UVVis PL Photoluminescence (Emissive Properties) Product->PL XRD Single-Crystal X-Ray (Definitive Structure) Product->XRD EA Elemental Analysis (Stoichiometry) Product->EA TGA TGA (Thermal Stability) Product->TGA

Caption: A comprehensive workflow for the characterization of metal-[8-MQCA] complexes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first line of analysis to confirm coordination. The key diagnostic feature is the shift of the carboxylate C=O stretching frequency. In the free ligand, the carboxylic acid O-H stretch is broad (~3000 cm⁻¹) and the C=O stretch is sharp (~1700 cm⁻¹). Upon deprotonation and coordination to a metal, the O-H band disappears, and the C=O band is replaced by asymmetric (νₐₛ, ~1610-1550 cm⁻¹) and symmetric (νₛ, ~1420-1335 cm⁻¹) stretching bands. The separation (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate. [1]* UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. Spectra of the complexes will show ligand-centered π→π* transitions, which may be shifted compared to the free ligand, and potentially new, lower-energy metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. [1][12]* Photoluminescence Spectroscopy: Many quinoline-based complexes are luminescent. [3]Excitation and emission spectra can reveal the photophysical properties of the material, which is critical for applications in sensing or OLEDs. [7][13]* Single-Crystal X-ray Diffraction: This is the most powerful technique for obtaining an unambiguous three-dimensional structure of a crystalline complex. [14]It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to quantify the amount of coordinated or guest solvent molecules. [4] Table 2: Expected Spectroscopic Data for a Metal-[8-MQCA] Complex

TechniqueFree Ligand (8-MQCA)Coordinated ComplexRationale for Change
FTIR (cm⁻¹) ~1700 (ν C=O), ~3000 (broad, ν O-H)~1600 (νₐₛ COO⁻), ~1400 (νₛ COO⁻), O-H absentDeprotonation and coordination of the carboxylate group to the metal center. [1]
¹H NMR (ppm) ~13-14 (s, 1H, COOH)COOH proton signal is absentDeprotonation upon coordination.
UV-Vis (nm) λₘₐₓ corresponding to π→π* transitionsRed or blue shift of ligand bands; potential new charge-transfer bandsCoordination to the metal perturbs the electronic structure of the ligand. [12]

Potential Applications

The unique structural and electronic features of 8-MQCA endow its metal complexes with significant potential across several advanced fields.

  • Luminescent Materials and OLEDs: The rigid, aromatic quinoline core is an excellent platform for creating luminescent materials. Metal complexes, particularly of Al(III), Zn(II), or Sn(IV), often exhibit enhanced quantum yields and thermal stability compared to the free ligand, making them prime candidates for emissive or electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). [7]* Heterogeneous Catalysis: When incorporated into porous Metal-Organic Frameworks (MOFs), the metal nodes can act as Lewis acid sites, and the functionalized organic linkers can participate in or influence catalytic reactions. [4]The accessibility of active sites within the MOF pores makes these materials promising for size-selective and reusable heterogeneous catalysts.

  • Antimicrobial and Anticancer Agents: The biological activity of quinoline derivatives is well-documented. [2][15]Chelation to a metal ion can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes and potentially increasing its efficacy. The mechanism often involves the inhibition of metal-dependent enzymes essential for pathogen or cancer cell survival. [1][16]

References

  • Gotor, R., et al. (2022). Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. National Center for Biotechnology Information. Available at: [Link]

  • Adediran, S. A., & Ajibade, P. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline based metal complexes. ResearchGate. Available at: [Link]

  • Harrowfield, J. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Western Australia Research Repository. Available at: [Link]

  • Tanimori, S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands... ResearchGate. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]

  • Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]

  • Khan, A., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Center for Biotechnology Information. Available at: [Link]

  • Nycz, J. E., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Oriental Journal of Chemistry. Available at: [Link]

  • Ferraz, K. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Wang, J., et al. (2024). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[4][8]henanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. MDPI. Available at: [Link]

  • Patel, K. D., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). X-Ray Crystallography for Macromolecular Complexes. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2024). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[4][8]henanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. SciProfiles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 8-hydroxyquinoline Complexes of Tin(IV) and Their Application in Organic Light Emitting Diode. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Biological Screening of 8-Methoxyquinoline-4-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of 8-Methoxyquinoline-4-carboxylic Acid Derivatives The quinoline scaffold is a privileged pharmacophore, forming the core of numerous synthetic compounds with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 8-Methoxyquinoline-4-carboxylic Acid Derivatives

The quinoline scaffold is a privileged pharmacophore, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Within this vast chemical space, 8-methoxyquinoline-4-carboxylic acid derivatives have emerged as a particularly promising subclass. The presence of the methoxy group at the 8-position and a carboxylic acid at the 4-position significantly influences the molecule's electronic and steric properties, enhancing its ability to interact with various biological targets.[1] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][3][4]

The carboxylic acid moiety, in particular, is a key pharmacophoric feature in many non-steroidal anti-inflammatory drugs (NSAIDs), often facilitating interactions with the active sites of enzymes like cyclooxygenases.[5] Furthermore, quinoline derivatives have been explored as histone deacetylase (HDAC) inhibitors and phosphodiesterase (PDE) inhibitors, highlighting their potential in oncology and inflammatory diseases.[3][6]

This guide provides a comprehensive overview of key biological screening assays to evaluate the therapeutic potential of novel 8-methoxyquinoline-4-carboxylic acid derivatives. The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the scientific rationale behind each step, enabling researchers to not only execute the experiments but also to interpret the results with a high degree of confidence.

I. Anticancer Activity Screening: The MTT Assay for Cytotoxicity

A primary and crucial step in the evaluation of novel anticancer drug candidates is the assessment of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose. The assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.[7]

Scientific Rationale: The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in formazan production in the presence of a test compound indicates a reduction in cell viability, suggesting cytotoxic or cytostatic activity.[7]

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (24h incubation) A->B Adherent cells attach C Addition of MTT Reagent (4h incubation) B->C Induction of cytotoxicity D Solubilization of Formazan (e.g., with DMSO) C->D Formazan crystal formation E Absorbance Measurement (570 nm) D->E Color development F Data Analysis (IC50 determination) E->F Quantification

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay

Materials:

  • 8-Methoxyquinoline-4-carboxylic acid derivatives (stock solutions in DMSO)

  • Cancer cell line(s) of interest (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the 8-methoxyquinoline-4-carboxylic acid derivatives in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.

Quantitative Data Summary:

CompoundCell LineExposure Time (h)IC₅₀ (µM)
Derivative 1A54948[Insert Value]
Derivative 2A54948[Insert Value]
Doxorubicin (Control)A54948[Insert Value]
Derivative 1MCF-748[Insert Value]
Derivative 2MCF-748[Insert Value]
Doxorubicin (Control)MCF-748[Insert Value]

II. Antimicrobial Susceptibility Testing: Broth Microdilution Method

Quinoline derivatives have a well-established history as antimicrobial agents.[10][11] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.

Scientific Rationale: This assay is based on challenging the growth of a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid nutrient medium. The absence of visible growth (turbidity) in the wells indicates that the compound has inhibited the proliferation of the microorganism at that concentration.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Microbial Suspension A->B 96-well plate C Incubate (16-20 hours at 37°C) B->C D Visual Assessment of Growth (Turbidity) C->D E Determine MIC D->E Lowest concentration with no visible growth COX_Inhibition_Workflow A Prepare Reaction Mix (Buffer, Heme, Enzyme) B Add Test Compound (Pre-incubation) A->B C Initiate Reaction (Add Arachidonic Acid) B->C D Measure Signal (Fluorometric/Colorimetric) C->D Enzymatic reaction E Data Analysis (IC50 and Selectivity Index) D->E Tyrosinase_Inhibition_Workflow A Prepare Reaction Mix (Buffer, Enzyme, Test Compound) B Pre-incubate A->B C Initiate Reaction (Add L-DOPA) B->C D Monitor Absorbance (475 nm) C->D Dopachrome formation E Data Analysis (IC50 determination) D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Methoxyquinoline-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 8-methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis of 8-methoxyquinoline-4-carboxylic acid, categorized by the stage of the synthesis.

Problem 1: Low Yield in the Initial Condensation Reaction (Conrad-Limpach or Doebner-von Miller Approach)

Symptoms:

  • Low to no formation of the quinoline ring system.

  • Presence of unreacted starting materials (e.g., 3-methoxyaniline).

  • Formation of a complex mixture of unidentifiable byproducts.

Potential Causes & Solutions:

Cause Explanation Recommended Solutions
Inappropriate Reaction Conditions The Conrad-Limpach and Doebner-von Miller reactions are sensitive to temperature and catalysts. The electron-donating 8-methoxy group can affect the reactivity of the aniline starting material.Optimize Temperature: For the Conrad-Limpach synthesis, ensure the cyclization temperature is high enough (often >250 °C) to drive the reaction to completion.[1][2] For the Doebner-von Miller reaction, excessive heat can promote polymerization of the α,β-unsaturated carbonyl compound.[3][4] Catalyst Choice: For the Doebner-von Miller reaction, a range of Brønsted and Lewis acids can be used.[5][6] Consider screening catalysts like HCl, H₂SO₄, or p-TsOH to find the optimal balance for your specific substrate.
Poor Quality of Reagents The presence of moisture or impurities in starting materials can significantly hinder the reaction.Use Anhydrous Reagents: Ensure all solvents and reagents are dry, as water can inhibit acid-catalyzed reactions.[7] Purify Starting Materials: If necessary, purify the 3-methoxyaniline and the β-ketoester or α,β-unsaturated carbonyl compound before use.
Side Reactions The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[3][4]Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.[8] Biphasic Solvent System: Employing a biphasic system (e.g., toluene/aqueous acid) can sequester the carbonyl compound in the organic phase, reducing polymerization.[3][4]
Problem 2: Incomplete or Difficult Hydrolysis of the Ester Intermediate

Symptoms:

  • The presence of the ester intermediate in the final product after hydrolysis.

  • Low yield of the desired carboxylic acid.

  • Decomposition of the product under harsh hydrolysis conditions.

Potential Causes & Solutions:

Cause Explanation Recommended Solutions
Steric Hindrance The quinoline ring system can sterically hinder the approach of the hydroxide ion to the ester carbonyl group, making hydrolysis difficult.[9][10]Increase Reaction Temperature and Time: More forcing conditions, such as higher temperatures and longer reaction times, may be necessary.[9] Use a Co-solvent: If the ester has poor solubility in aqueous base, adding a co-solvent like THF or DMSO can improve solubility and facilitate hydrolysis.[9] Alternative Reagents: Consider using lithium hydroxide (LiOH), which is sometimes more effective for hindered ester hydrolysis.[10] For extremely difficult cases, reagents like potassium trimethylsilanolate or trimethyltin hydroxide can be employed, though they are more hazardous.[9]
Product Instability The quinoline ring system may be susceptible to degradation under strongly basic or acidic conditions, especially at high temperatures.Milder Conditions: Attempt hydrolysis under milder conditions first (e.g., lower temperature for a longer duration). Monitor the Reaction: Closely monitor the reaction by TLC or LC-MS to determine the optimal time to stop the reaction before significant degradation occurs.
Problem 3: Purification Challenges and Impurities

Symptoms:

  • Difficulty in isolating the pure 8-methoxyquinoline-4-carboxylic acid from the reaction mixture.

  • Presence of colored impurities or tarry residues.

  • Co-precipitation of starting materials or byproducts.

Potential Causes & Solutions:

Cause Explanation Recommended Solutions
Tar Formation As mentioned, tar formation is a common issue in quinoline synthesis, particularly with the Doebner-von Miller reaction.[3][8]Steam Distillation: For volatile quinoline intermediates, steam distillation can be an effective method to separate the product from non-volatile tars.[7] Chromatography: Column chromatography is a standard method for purifying organic compounds. A suitable solvent system will need to be developed.
Incomplete Reaction The presence of unreacted starting materials or intermediates complicates purification.Optimize Reaction Conditions: Refer to Problem 1 for optimizing the initial condensation. Quenching and Workup: A carefully designed workup procedure can help remove some impurities. For example, washing with a dilute acid can remove unreacted aniline.
Poor Crystallization The product may be difficult to crystallize, leading to an impure solid.Recrystallization: Experiment with different solvent systems for recrystallization to find one that provides good crystal formation and effectively removes impurities.[11] Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, and toluene.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Conrad-Limpach Synthesis of Ethyl 8-methoxyquinoline-4-carboxylate
  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.).

  • Heat the mixture at 140-160 °C for 1-2 hours to form the enamine intermediate.

  • For the cyclization step, add the enamine to a high-boiling inert solvent (e.g., Dowtherm A) preheated to 250-260 °C.

  • Maintain the temperature for 15-30 minutes.

  • Cool the reaction mixture and dilute with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Hydrolysis of Ethyl 8-methoxyquinoline-4-carboxylate
  • Dissolve the ethyl 8-methoxyquinoline-4-carboxylate (1.0 eq.) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent if necessary.

Visualizing the Synthesis and Troubleshooting

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points Start Starting Materials (3-Methoxyaniline + β-ketoester) Condensation Condensation/ Cyclization Start->Condensation Ester Ester Intermediate Condensation->Ester LowYield Low Yield Condensation->LowYield Hydrolysis Hydrolysis Ester->Hydrolysis Product 8-Methoxyquinoline-4- carboxylic Acid Hydrolysis->Product IncompleteHydrolysis Incomplete Hydrolysis Hydrolysis->IncompleteHydrolysis PurificationIssues Purification Issues Product->PurificationIssues

Sources

Optimization

Technical Support Center: Synthesis of 8-Methoxyquinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of 8-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing synthesis, troubleshooting common issues, and improving overall yield. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Overview of Synthetic Strategies

The synthesis of quinoline-4-carboxylic acids, including the 8-methoxy derivative, is a well-established field with several classic named reactions. The most common approaches are variations of the Doebner, Doebner-von Miller, and Conrad-Limpach syntheses.[1] Each method has its advantages and is susceptible to specific challenges that can impact yield and purity.

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1][2] It is a versatile method, but yields can be moderate and are highly dependent on the reactivity of the aniline.[2][3]

  • Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester to produce a 4-hydroxyquinoline intermediate, which can then be further processed.[4][5][6] High temperatures are often required for the cyclization step.[4][7]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses an α,β-unsaturated carbonyl compound reacting with an aniline, typically under acidic conditions.[8][9]

This guide will primarily focus on troubleshooting the Doebner reaction pathway, as it is a direct and common route to the target molecule, but the principles discussed are often applicable to other methods.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 8-Methoxyquinoline-4-carboxylic acid and provides structured advice for yield improvement.

Q1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate?

Low yields are the most frequent complaint and can stem from multiple factors throughout the synthetic process. A systematic approach is key to identifying the root cause.

A1: Critical Factors Affecting Yield:

  • Reagent Quality and Stoichiometry:

    • Aniline Reactivity: The starting aniline, 2-methoxy-aniline (o-anisidine), has an electron-donating methoxy group, which is generally favorable. However, anilines with electron-withdrawing groups are known to produce low yields in conventional Doebner reactions.[2] Ensure your starting aniline is pure and free of oxidized impurities.

    • Pyruvic Acid Stability: Pyruvic acid is prone to self-condensation and decomposition. Use freshly opened or purified pyruvic acid for best results. An excess of pyruvic acid can sometimes lead to side reactions.

  • Catalyst Choice and Concentration:

    • The reaction is acid-catalyzed. While classic conditions use Brønsted acids like HCl or H₂SO₄, Lewis acids such as BF₃·THF or BF₃·Et₂O have been shown to significantly improve yields, especially for electron-deficient anilines.[2] The choice of catalyst is crucial and highly substrate-dependent.[10][11]

    • In a study optimizing a Doebner-type reaction, BF₃·THF in acetonitrile (MeCN) was found to be a superior catalyst system compared to many other Lewis and Brønsted acids.[2]

  • Temperature Control:

    • Initial Condensation: The initial formation of the imine intermediate is often performed at a controlled temperature before heating.

    • Cyclization/Dehydration: This step typically requires heating (reflux).[2] However, excessive temperatures can lead to polymerization and the formation of tar-like byproducts, a common issue in quinoline synthesis.[10] If you observe significant charring, consider lowering the reflux temperature by using a different solvent or reducing the heat input.

  • Solvent Selection:

    • The choice of solvent is critical. While alcohols like ethanol are common, they can sometimes participate in side reactions. Acetonitrile (MeCN) has been identified as an excellent solvent for Doebner reactions catalyzed by BF₃·THF, offering good yields and easier workup.[2] The polarity and nature of the solvent can significantly influence reaction rates.[11]

Q2: I'm observing a lot of dark, tarry byproduct, making purification difficult. How can I minimize this?

A2: Minimizing Tar Formation:

Tar formation is a classic problem in acid-catalyzed quinoline syntheses like the Doebner and Skraup reactions.[10] It arises from the polymerization of reactants and intermediates under harsh acidic and high-temperature conditions.

  • Controlled Addition of Reagents: Add the acid catalyst slowly and with efficient cooling to manage the initial exotherm. In some protocols, the pyruvic acid is added dropwise to the heated mixture of aniline, aldehyde, and catalyst to maintain a low instantaneous concentration.[2]

  • Use of a Moderating Oxidant (if applicable): In related syntheses like the Skraup reaction, a mild oxidizing agent is used. While not always required for the Doebner reaction, ensuring the reaction environment isn't overly reductive can be beneficial.

  • Optimize Reaction Temperature: As mentioned in Q1, avoid excessive heat. The ideal temperature is just high enough to drive the cyclization to completion in a reasonable timeframe. Monitor the reaction by TLC to avoid prolonged heating after the reaction has finished.

  • Inert Solvent Choice: Using a high-boiling, inert solvent like mineral oil can help maintain a consistent temperature and prevent localized overheating, which was shown to dramatically improve yields in the related Conrad-Limpach synthesis.[4]

Q3: The final product is difficult to purify. What is an effective purification strategy?

A3: Effective Purification Protocol:

The crude product is often contaminated with unreacted starting materials, polymeric tar, and other side products. A multi-step purification process is usually necessary.

  • Initial Workup (Neutralization and Extraction):

    • After the reaction is complete, cool the mixture and carefully quench it by pouring it into a large volume of water or ice.

    • The product is a carboxylic acid. To separate it from neutral or basic impurities, you must manipulate the pH. Make the aqueous solution strongly basic (pH > 10) with a concentrated NaOH or KOH solution. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.

    • Wash the basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities and colored tars.

  • Precipitation of the Product:

    • After separating the layers, cool the aqueous layer in an ice bath.

    • Slowly and carefully acidify the aqueous layer with concentrated HCl or H₂SO₄ until the pH is acidic (pH ~3-4). The 8-Methoxyquinoline-4-carboxylic acid will precipitate out of the solution as a solid.

  • Recrystallization:

    • Filter the crude solid product.

    • Recrystallization is crucial for obtaining high purity. A common and effective solvent for this is methanol.[12] Dissolve the crude solid in a minimal amount of hot methanol, then allow it to cool slowly to form pure crystals. Other solvents like ethanol or mixtures involving water may also be effective.

Recommended High-Yield Protocol (Doebner-Type)

This protocol is based on an optimized procedure that has shown high yields for a variety of substituted anilines.[2]

Materials:

  • 2-Methoxyaniline (o-anisidine)

  • Benzaldehyde (or other appropriate aldehyde)

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·Et₂O) or BF₃·THF

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 2-methoxyaniline (1.0 equiv) and benzaldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·Et₂O (0.5 equiv) at room temperature.

  • Heat the reaction mixture to 65°C and stir for 1 hour.

  • Prepare a solution of pyruvic acid (1.2 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes while maintaining the temperature at 65°C.

  • After the addition is complete, continue to stir the reaction mixture at 65°C for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and proceed with the purification workflow described in Q3.

Data Summary: Optimizing Reaction Conditions

The following table summarizes the effect of different catalysts and solvents on the yield of a model Doebner reaction, highlighting the importance of condition screening.[2]

EntryCatalyst (0.5 equiv)SolventTemperatureYield (%)
1-EtOHReflux15
2AlCl₃MeCNReflux5
3TiCl₄MeCNReflux15
4BF₃·THF MeCN Reflux 47
5BF₃·THFTolueneRefluxLow
6BF₃·THFDMSORefluxLow

Data adapted from a study on a similar substrate system. Yields are indicative and may vary.[2] The data clearly shows that the combination of a Lewis acid catalyst (BF₃·THF) and an appropriate solvent (MeCN) can dramatically improve yields compared to traditional conditions.[2]

Visualizing the Workflow & Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the simplified reaction mechanism.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine 2-Methoxyaniline, Benzaldehyde, and MeCN B 2. Add BF3·Et2O Catalyst A->B C 3. Heat to 65°C B->C D 4. Dropwise addition of Pyruvic Acid in MeCN C->D E 5. Stir at 65°C for 20-24h (Monitor by TLC) D->E F 6. Quench with Water E->F G 7. Basify with NaOH (pH > 10) F->G H 8. Organic Wash G->H I 9. Acidify Aqueous Layer (pH 3-4) to Precipitate Product H->I J 10. Filter Solid I->J K 11. Recrystallize from Methanol J->K L 8-Methoxyquinoline- 4-carboxylic acid K->L Pure Product

Caption: High-level workflow for the optimized synthesis of 8-Methoxyquinoline-4-carboxylic acid.

Simplified Doebner Reaction Mechanism

G Aniline 2-Methoxyaniline SchiffBase I. Schiff Base Formation (Aniline + Aldehyde) Aniline->SchiffBase Aldehyde Benzaldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAdduct II. Michael Addition (Enolate of Pyruvic Acid attacks Schiff Base) SchiffBase->MichaelAdduct + Pyruvic Acid Enolate CyclizedInt III. Intramolecular Cyclization (Amine attacks Ketone) MichaelAdduct->CyclizedInt Dehydrated IV. Dehydration & Aromatization CyclizedInt->Dehydrated - H2O Product 8-Methoxyquinoline- 4-carboxylic acid Dehydrated->Product

Caption: Simplified mechanistic steps of the Doebner reaction.

By carefully controlling the key parameters of catalyst, solvent, and temperature, and by employing a systematic purification strategy, researchers can overcome common challenges and significantly improve the yield and purity of 8-Methoxyquinoline-4-carboxylic acid.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). Benign and proficient procedure for preparation of quinoline derivatives.
  • Sperry, J. B., & Wright, D. L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Nakayama, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Google Patents. (2024). A method for purifying 8-hydroxyquinoline reaction solution.

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Quinoline-4-Carboxylic Acid Derivatives

Welcome to the Technical Support Center dedicated to addressing the purification challenges of quinoline-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of quinoline-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the isolation and purification of these valuable compounds. Quinoline-4-carboxylic acids are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their unique physicochemical properties often present significant purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind these challenges and offer field-proven solutions to streamline your workflow and enhance the purity of your compounds.

Section 1: Frequently Asked Questions (FAQs) - Common Purification Roadblocks

This section addresses the most common issues encountered during the purification of quinoline-4-carboxylic acid derivatives.

FAQ 1: Solubility and Recrystallization

Question: My quinoline-4-carboxylic acid derivative has poor solubility in common organic solvents, making recrystallization difficult. What strategies can I employ?

Answer: The limited solubility of many quinoline-4-carboxylic acid derivatives is a frequent challenge, often due to their zwitterionic nature at certain pH values and strong intermolecular hydrogen bonding. Here’s a systematic approach to tackle this:

  • Understand the Amphoteric Nature: Quinoline-4-carboxylic acids possess both a basic quinoline nitrogen and an acidic carboxylic acid group. This means their solubility is highly pH-dependent.

  • pH-Modulated Crystallization:

    • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or K₂CO₃) to form the soluble carboxylate salt.

    • Filter the solution to remove any insoluble impurities.

    • Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl or acetic acid) to the isoelectric point of the compound, where its solubility is minimal, to induce precipitation.[3] Monitor the pH carefully to avoid over-acidification which might lead to the formation of a more soluble quinolinium salt.

  • Solvent Screening for Recrystallization:

    • Polar Aprotic Solvents: High-boiling point polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can be effective for dissolving these compounds at elevated temperatures.[4] Subsequently, a less polar anti-solvent (e.g., water, ethanol, or diethyl ether) can be carefully added to induce crystallization upon cooling.

    • Ethanol/Water Mixtures: Recrystallization from a hot ethanol/water mixture is a commonly successful method.[5] The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until turbidity is observed, followed by slow cooling.

Question: My compound crashes out of solution as an oil or very fine powder during recrystallization. How can I obtain well-formed crystals?

Answer: Oiling out or precipitating as a fine powder is often a sign of supersaturation and rapid nucleation. To promote the growth of larger, purer crystals:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Immersing the flask in a large beaker of hot water and allowing it to cool with the water bath can effectively slow down the cooling rate.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound. This reduces the degree of supersaturation upon cooling.

  • Seed Crystals: If available, add a few seed crystals of the pure compound to the solution as it cools to provide nucleation sites for crystal growth.

  • Vapor Diffusion: For small-scale crystallization, dissolve the compound in a good solvent and place this solution in a larger chamber containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

FAQ 2: Chromatographic Purification

Question: My quinoline-4-carboxylic acid derivative streaks badly on a silica gel column, leading to poor separation. What is causing this and how can I fix it?

Answer: Streaking, or tailing, on silica gel is a classic problem for basic compounds like quinolines.[6] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of the quinoline ring, leading to irreversible adsorption or slow elution.[7][8]

Here are several effective strategies to mitigate this issue:

  • Neutralize the Silica Gel:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as 0.5-2% triethylamine (NEt₃) or pyridine, into your mobile phase is often the most effective solution.[6] This base will compete with your compound for the acidic sites on the silica gel, preventing strong adsorption and improving peak shape.

    • Pre-treat the Silica Gel: You can prepare a slurry of the silica gel in the eluent containing the basic modifier before packing the column to ensure thorough neutralization.[6]

  • Modify the Carboxylic Acid Group: Adding a small amount of a carboxylic acid, like acetic acid or formic acid, to the eluent can protonate the quinoline nitrogen, but more importantly, it helps to keep the carboxylic acid group of your product protonated, preventing it from forming a highly polar carboxylate anion that would stick to the silica.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[6]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., with a C18 column) using a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) can provide excellent separation.[9]

Question: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Answer: Decomposition on silica gel is a real risk for certain sensitive quinoline derivatives due to the acidic nature of the stationary phase.[8][10]

  • Confirmation of Decomposition:

    • 2D TLC Analysis: Spot your compound in one corner of a TLC plate and run it in a suitable eluent. After drying, rotate the plate 90 degrees and run it again in the same eluent system. If your compound is stable, the spot will move to the diagonal. The appearance of new spots off the diagonal indicates decomposition.

    • NMR of Crude vs. "Purified" Fractions: Compare the ¹H NMR spectrum of your crude material with the fractions collected from the column. The appearance of new signals or the disappearance of expected signals in the collected fractions can confirm decomposition.

  • Alternative Purification Strategies:

    • Flash Chromatography: Minimize the contact time of your compound with the silica gel by using flash chromatography with a higher flow rate.

    • Preparative HPLC: For high-purity requirements and thermally labile compounds, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[9] A reversed-phase C18 column is typically used.

    • Recrystallization: As discussed in FAQ 1, this should be the first method you attempt if feasible, as it can be less harsh than chromatography.

FAQ 3: Impurity Removal

Question: My quinoline-4-carboxylic acid was synthesized via a Doebner or Pfitzinger reaction. What are the common impurities I should be looking for?

Answer: The Doebner and Pfitzinger reactions are powerful methods for synthesizing quinoline-4-carboxylic acids, but they can generate characteristic impurities.[1][11]

  • Doebner Reaction Impurities:

    • Unreacted Starting Materials: Aniline, aldehyde, and pyruvic acid.

    • Side-Products from Pyruvic Acid: Pyruvic acid can undergo self-condensation or decomposition under the reaction conditions.

    • Over-reduction/Incomplete Oxidation Products: The reaction involves an oxidation step to form the aromatic quinoline ring. Incomplete oxidation can lead to dihydroquinoline impurities.

    • Decarboxylated Product: The carboxylic acid group can be lost under harsh reaction conditions, leading to the corresponding quinoline derivative without the -COOH group.[12]

  • Pfitzinger Reaction Impurities:

    • Unreacted Isatin and Carbonyl Compound.

    • Side-Products from Isatin: Isatin can undergo side reactions under strong basic conditions.

    • Decarboxylation: Similar to the Doebner reaction, decarboxylation of the product can occur.[12]

    • Products from Self-Condensation of the Carbonyl Compound.

Question: I used a palladium catalyst in a cross-coupling reaction to synthesize a precursor to my quinoline derivative. How can I effectively remove residual palladium?

Answer: Removing residual palladium to meet the stringent limits required for pharmaceutical compounds is a critical purification step.[13]

  • Palladium Scavengers:

    • Thiol-Based Scavengers: Resins functionalized with thiol groups (e.g., SiliaMetS Thiol) have a high affinity for palladium and can effectively remove it from solution.

    • Activated Carbon: Stirring the solution of the crude product with activated carbon can adsorb the palladium catalyst.[14] However, be aware that your product might also be adsorbed, so a preliminary test on a small scale is recommended.

  • Extraction with Aqueous Solutions:

    • Washing the organic solution of your compound with an aqueous solution of a chelating agent like N-acetylcysteine or thiourea can help to extract the palladium into the aqueous phase.[15][16]

  • Recrystallization: In some cases, careful recrystallization can effectively remove palladium impurities by excluding them from the crystal lattice of your product.[13]

Section 2: Experimental Protocols and Workflows

This section provides detailed step-by-step methodologies for key purification techniques discussed in the FAQs.

Protocol 1: pH-Modulated Precipitation
  • Dissolution: Dissolve the crude quinoline-4-carboxylic acid derivative in a minimal amount of 1M aqueous NaOH with stirring. Gentle warming may be required.

  • Filtration: Filter the solution through a Celite® pad to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath and slowly add 1M aqueous HCl dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper.

  • Isolation: Continue adding acid until no further precipitation is observed. The optimal pH is typically between 4 and 5.[2]

  • Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral, then with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Preparative HPLC Purification

This protocol provides a general workflow for the purification of a quinoline-4-carboxylic acid derivative using preparative reversed-phase HPLC.

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A typical starting point is a linear gradient from 5% to 95% B over 20-30 minutes. This should be optimized based on analytical HPLC data.
Flow Rate 20 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 325 nm)
Sample Preparation Dissolve the crude sample in a minimal amount of a suitable solvent like methanol or DMF. Ensure the solution is filtered through a 0.45 µm filter before injection.

Post-Purification Workflow:

  • Fraction Collection: Collect the fractions corresponding to the main peak based on the UV chromatogram.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a fluffy solid.[9]

  • Purity Analysis: Analyze the purity of the final product using the analytical HPLC method.

Section 3: Visualization of Purification Logic

Diagram 1: Troubleshooting Workflow for Recrystallization

G start Crude Quinoline-4-Carboxylic Acid Derivative solubility Poor Solubility in Common Solvents? start->solubility ph_mod Attempt pH-Modulated Precipitation solubility->ph_mod Yes solvent_screen Screen High-Boiling Polar Aprotic Solvents (DMF, DMSO) solubility->solvent_screen No oiling_out Compound Oils Out or Precipitates as Fine Powder? ph_mod->oiling_out failure Purification Unsuccessful, Consider Chromatography ph_mod->failure solvent_screen->oiling_out solvent_screen->failure slow_cool Slow Down Cooling Rate oiling_out->slow_cool Yes success Pure Crystals Obtained oiling_out->success No seed Use Seed Crystals slow_cool->seed vapor_diff Try Vapor Diffusion seed->vapor_diff vapor_diff->success

Caption: A decision-making workflow for troubleshooting recrystallization issues.

Diagram 2: Logic for Overcoming Streaking in Silica Gel Chromatography

G start Streaking on Silica Gel TLC cause Interaction of Basic Quinoline N with Acidic Si-OH start->cause solution1 Add Basic Modifier (e.g., NEt₃) to Eluent cause->solution1 solution2 Add Acidic Modifier (e.g., AcOH) to Eluent cause->solution2 solution3 Switch to Alternative Stationary Phase cause->solution3 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome alumina Alumina (Neutral or Basic) solution3->alumina c18 Reversed-Phase (C18) solution3->c18 alumina->outcome c18->outcome

Caption: Strategies to mitigate streaking during silica gel chromatography.

References

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19. [Link]

  • Takahashi, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Various Authors. (2022). Your trick to remove residual palladium. Reddit r/Chempros. [Link]

  • Madsen, C. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Safiddine, L., et al. (2020). Mechanism of adsorption of carboxylic acid on surface of (a) Surface of silica gel, (b) Clay by H-bonding, (c) MgO surface. ResearchGate. [Link]

  • Google Patents. (2005).
  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Phatanasri, S., et al. (2021). Separation of homogeneous palladium catalysts from pharmaceutical industry wastewater by using synergistic recovery phase via HFSLM system. ResearchGate. [Link]

  • Various Authors. (2023). Recrystallization Issues. Reddit r/Chempros. [Link]

  • Jurca, T., et al. (2020). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Various Authors. (2014). What compounds are unstable in a silica gel column (chromatography). Reddit r/chemhelp. [Link]

  • Sławiński, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Various Authors. (2020). Removal of Pd residues. Gold Refining & Metal Extraction Forum. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link]

  • Descalzo, A. B., et al. (2016). Revisiting carboxylic groups functionalization of silica sol-gel materials. Journal of Materials Chemistry B. [Link]

  • Aksenov, N. A., et al. (2017). Silica Gel in Organic Synthesis. ResearchGate. [Link]

  • Various Authors. (2017). Product decomposed on silica gel. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this classic reaction, optimize your reaction conditions, and achieve higher yields and purity for your target quinoline derivatives.

Introduction: The Challenge of the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful tool for the synthesis of substituted quinolines, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] The reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] While versatile, this synthesis is notorious for its often harsh reaction conditions, which can lead to significant side product formation, most notably tar and polymeric materials.[4][5][6][7] This guide provides practical, field-tested advice to overcome these common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of intractable tar and significantly reduces the yield.[4][7] To mitigate this:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[5][6]

  • Use of a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[4][8]

  • Employ Acetal Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[8]

Q2: I am using a substituted aniline and getting a very low yield. What could be the issue?

A2: The electronic properties of the substituents on the aniline ring significantly impact the reaction's success.

  • Electron-Withdrawing Groups: Anilines with strong electron-withdrawing groups are generally less reactive and can lead to lower yields under standard conditions.[4][8] In such cases, more forcing conditions (higher temperatures, longer reaction times) or a more effective catalytic system may be necessary.[8]

  • Electron-Donating Groups: Conversely, anilines with strong electron-donating groups may be overly reactive and prone to other side reactions. Careful optimization of the reaction conditions is crucial when working with substituted anilines.[4]

Q3: Can I use an α,β-unsaturated ketone instead of an aldehyde?

A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction; however, the reaction is often more successful with α,β-unsaturated aldehydes.[4] The mechanism of the reaction with ketones can be complex, sometimes involving fragmentation and recombination pathways.[3][9][10][11][12]

Q4: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. How can I resolve this?

A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] Incomplete oxidation can lead to these impurities.

  • Choice and Amount of Oxidizing Agent: Historically, harsh oxidizing agents like arsenic acid or nitrobenzene were used.[4] For cleaner reactions, consider alternatives like air (aerobic oxidation), hydrogen peroxide, or selenium dioxide.[4] Ensure you are using a sufficient stoichiometric amount of the oxidant to drive the reaction to completion.[4]

  • Post-Reaction Oxidation: If you have already isolated your product and it contains dihydroquinoline impurities, it may be possible to oxidize them in a separate step using an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[4]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Doebner-von Miller synthesis.

Problem Symptoms Probable Cause(s) Recommended Solutions
Low to No Product Yield TLC or GC-MS analysis shows little to no formation of the desired quinoline.- Inappropriate Acid Catalyst: The concentration and type of acid are critical.[5] - Sub-optimal Temperature: The reaction often requires heating, but incorrect temperatures can hinder the reaction.[5] - Insufficient Reaction Time: The reaction may not have reached completion.- Screen Acid Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can be used.[3][5][9] Perform small-scale trials to find the optimal catalyst for your specific substrates. - Optimize Temperature: Monitor the reaction temperature closely. A vigorous, exothermic reaction may require initial cooling.[5] - Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[5]
Significant Tar/Polymer Formation The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult.[4]- Acid-Catalyzed Polymerization: This is the most common cause, arising from the self-condensation of the α,β-unsaturated carbonyl compound.[4][5][7] - Excessively High Temperatures: High temperatures can accelerate polymerization.[4][5]- Slow Addition of Carbonyl Compound: Add the α,β-unsaturated carbonyl compound dropwise to the heated aniline solution.[5][6] - Biphasic Solvent System: Use a system like toluene/aqueous HCl to sequester the carbonyl compound.[4][8] - Control Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[4]
Complex Product Mixture Multiple spots on TLC or peaks in GC-MS, indicating the formation of several byproducts.- Steric Hindrance: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures.[4] - Lack of Regioselectivity: With certain substituted anilines or unsymmetrical carbonyl compounds, different cyclization pathways can lead to isomeric products.- Substrate Selection: If possible, use less sterically hindered starting materials.[4] - Consider Alternative Syntheses: For highly substituted quinolines, other named reactions like the Friedländer, Combes, or Gould-Jacobs syntheses might be more suitable.[4] - Optimize for Regioselectivity: For some substrates, using trifluoroacetic acid (TFA) as the catalyst and solvent can favor the formation of 4-substituted quinolines.[8]
Difficult Product Isolation and Purification The crude product is a dark, oily, or gummy material that is difficult to purify.- Residual Tar and Polymeric Byproducts: Even with optimization, some tar formation is common. - Incomplete Neutralization: The quinoline product is basic and will remain in the aqueous layer if the reaction mixture is not sufficiently neutralized.[5]- Initial Cleanup: Before column chromatography, filter the crude product through a plug of silica gel or alumina to remove the majority of the tar.[4] - Thorough Neutralization: Carefully neutralize the acidic reaction mixture with a base (e.g., NaOH, NaHCO₃) until it is alkaline before extraction.[6][8] - Steam Distillation: For volatile quinolines like 2-methylquinoline, steam distillation can be an effective purification method to separate the product from non-volatile tars.[13]

Experimental Protocols

Standard Protocol for the Synthesis of 2-Methylquinoline

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging Reactants: To the flask, add aniline (1.0 eq) and 6 M hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde (1.2 eq) to the stirred mixture. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture under reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully make the mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-methylquinoline by vacuum distillation or column chromatography on silica gel.

Troubleshooting Protocol: Minimizing Tar Formation using a Biphasic System
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Solution: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the standard protocol. The biphasic nature of the reaction should result in a cleaner crude product with less tar formation.[4]

Visualizing the Doebner-von Miller Reaction

Reaction Mechanism Workflow

The mechanism of the Doebner-von Miller reaction is complex and can be subject to debate.[3][12] A generally accepted pathway involves the following key steps:

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Michael_Addition 1. Michael Addition of Aniline Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Cyclization 2. Intramolecular Electrophilic Aromatic Substitution (Cyclization) Michael_Addition->Cyclization Forms Dihydroquinoline Intermediate Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: A simplified workflow of the Doebner-von Miller reaction mechanism.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering common issues in the Doebner-von Miller synthesis.

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_tar Tar Reduction cluster_purity Purification Strategy Start Start Doebner-von Miller Rxn Check_Yield Low Yield or No Product? Start->Check_Yield Check_Tar Excessive Tar Formation? Check_Yield->Check_Tar No Optimize_Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) Check_Yield->Optimize_Catalyst Yes Check_Purity Product Impure? Check_Tar->Check_Purity No Slow_Addition Slow Reagent Addition Check_Tar->Slow_Addition Yes Success Successful Synthesis Check_Purity->Success No Optimize_Oxidation Check Oxidizing Agent & Stoichiometry Check_Purity->Optimize_Oxidation Yes Optimize_Temp Optimize Temperature & Reaction Time Optimize_Catalyst->Optimize_Temp Optimize_Temp->Start Biphasic Use Biphasic Solvent System Slow_Addition->Biphasic Biphasic->Start Cleanup Pre-purify with Silica Plug Recrystallize Recrystallization or Chromatography Cleanup->Recrystallize Optimize_Oxidation->Cleanup Recrystallize->Success

Caption: A decision tree for troubleshooting the Doebner-von Miller synthesis.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers - Benchchem.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts.
  • Doebner-Miller reaction and applications | PPTX - Slideshare.
  • Improving the regioselectivity of the Doebner-Miller reaction - Benchchem.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
  • Doebner–Miller reaction - Wikipedia.
  • Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare.
  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate.
  • Doebner-Miller Reaction - SynArchive.
  • Doebner-Miller reaction - chemeurope.com.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Navigating Side Reactions in Substituted Quinoline Synthesis

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of these vital heterocyclic compounds. Here, you will find in-depth, question-and-answer-based troubleshooting guides that address specific challenges in widely-used quinoline synthesis methodologies, ensuring you can optimize your reaction outcomes and streamline your purification processes.

General Troubleshooting FAQs

This section addresses overarching issues that can manifest across various named quinoline syntheses.

Q1: My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. What causes this, and how can I prevent it?

A1: Tar formation is a frequent and frustrating side reaction in many quinoline syntheses, particularly those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions.[1][2] This is primarily due to the acid-catalyzed polymerization of reactants and intermediates, especially α,β-unsaturated carbonyl compounds.[2][3]

Root Causes & Solutions:

  • Harsh Reaction Conditions: Excessively high temperatures and strong acid catalysis can promote charring and polymerization.[1][4]

    • Troubleshooting:

      • Temperature Control: Gently heat the reaction to initiate it, and then carefully manage the exothermic phase. If the reaction becomes too vigorous, active cooling may be necessary.[1]

      • Moderating Agents: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor and reduce tar formation.[1][2][5] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[2][4]

  • Reactant Concentration: A high concentration of the carbonyl compound can favor self-condensation and polymerization.[3]

    • Troubleshooting:

      • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exotherm and minimize polymerization.[3]

      • Two-Phase System: For the Doebner-von Miller reaction, employing a two-phase solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[2]

Q2: My reaction is producing a mixture of regioisomers, complicating purification and reducing the yield of my desired product. How can I improve regioselectivity?

A2: Poor regioselectivity is a significant challenge in quinoline synthesis when using unsymmetrical starting materials, particularly in the Friedländer and Combes syntheses.[6][7] The formation of multiple isomers arises from competing cyclization pathways.

Governing Factors & Optimization Strategies:

FactorInfluence on RegioselectivityOptimization Strategy
Electronic Effects The electron-donating or -withdrawing nature of substituents on the aniline and carbonyl reactants directs cyclization.Modify substituents to electronically favor one cyclization position over another.[6]
Steric Hindrance Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[6]Introduce a bulkier substituent on the aniline or the β-diketone to direct cyclization to the less hindered position.[6]
Reaction Conditions The choice of acid or base catalyst, solvent, and temperature can significantly influence the reaction pathway.[6]Systematically vary catalysts (e.g., H₂SO₄ vs. polyphosphoric acid), solvents, and temperature to find conditions that favor a single isomer.[1][6]

For the Friedländer synthesis, using an appropriate amine catalyst or an ionic liquid can also help to control regioselectivity.[8]

Q3: I suspect the formation of N-oxides as a byproduct in my reaction. How can I detect and prevent this?

A3: Quinoline N-oxide formation is a common side reaction when oxidizing agents are present. The nucleophilic lone pair of electrons on the quinoline nitrogen can react with oxidants like peracids, hydrogen peroxide, or even nitrobenzene under harsh conditions.[9]

Detection and Prevention:

  • Detection:

    • Mass Spectrometry (MS): Look for a characteristic loss of an oxygen atom, resulting in a significant (P-16)+ ion peak, where P is the molecular ion.[9]

    • NMR Spectroscopy: Both ¹H and ¹³C NMR will show shifts in the signals of the pyridine ring protons and carbons upon N-oxidation.[9]

    • HPLC: This technique can be used to separate and quantify the N-oxide from the desired product.[9]

  • Prevention:

    • The primary strategy is to reduce the nucleophilicity of the quinoline nitrogen. This can be achieved by performing the reaction in a strongly acidic medium, which protonates the nitrogen and makes it less susceptible to oxidation.

Synthesis-Specific Troubleshooting

Skraup Synthesis

The Skraup synthesis is a classic but notoriously vigorous method for preparing quinolines.[5]

Q: My Skraup reaction is dangerously exothermic and difficult to control. What are the best practices for moderation?

A: The highly exothermic nature of the Skraup synthesis is a primary safety concern.[1][5]

  • Moderating Agents: The addition of ferrous sulfate (FeSO₄) is a widely used and effective method to control the reaction's violence.[2][5][10] Boric acid can also be used.[1][5]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., an ice bath) and vigorous stirring to dissipate heat.[1][4]

  • Monitoring: Once the reaction is initiated with gentle heating, the heat source should be removed to allow the exothermic phase to proceed under control.[1]

Skraup_Troubleshooting Start Skraup Synthesis Start Exotherm Violent Exotherm Start->Exotherm Uncontrolled Reaction Tar Tar Formation Start->Tar High Temp & Strong Acid LowYield Low Yield Exotherm->LowYield Moderator Add Moderator (e.g., FeSO4) Exotherm->Moderator Solution TempControl Control H2SO4 Addition & Temperature Exotherm->TempControl Solution Tar->LowYield Tar->TempControl Mitigation Purification Steam Distillation Tar->Purification Solution Success Successful Synthesis Moderator->Success TempControl->Success Purification->Success

Caption: Troubleshooting workflow for the Skraup synthesis.

Doebner-von Miller Synthesis

This method is prone to polymerization of the α,β-unsaturated carbonyl compounds.[2]

Q: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired quinoline. How can I address this?

A: Polymerization is the most common side reaction in this synthesis.[3]

  • In Situ Generation: One effective strategy is the in situ generation of the α,β-unsaturated carbonyl compound from an aldol condensation. This maintains a low concentration of the reactive intermediate, thus disfavoring polymerization.[3]

  • Slow Addition: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help minimize its self-condensation.[3]

  • Biphasic System: As mentioned in the general FAQs, a two-phase solvent system can be very effective in sequestering the carbonyl compound and preventing polymerization.[2]

Friedländer Synthesis

The Friedländer synthesis can suffer from competing side reactions and regioselectivity issues.[7][8]

Q: In my base-catalyzed Friedländer synthesis, I am observing significant byproducts from the self-condensation of my ketone. How can I favor the desired quinoline formation?

A: The aldol condensation of the ketone starting material is a common competing side reaction under basic conditions.[8]

  • Use of an Imine Analog: To circumvent this, the 2-aminoaryl aldehyde or ketone can be replaced with its imine analog. This modification can prevent the unwanted aldol side reaction.[8]

  • Catalyst Choice: While base catalysis is common, acid catalysis can also be employed and may be less prone to promoting ketone self-condensation depending on the substrates.[8][11]

Friedlander_Side_Reaction Reactants 2-Aminoaryl Ketone + α-Methylene Ketone MainPath Friedländer Condensation Reactants->MainPath Desired Pathway SidePath Aldol Condensation (Side Reaction) Reactants->SidePath Competing Pathway (Base-Catalyzed) Quinoline Substituted Quinoline MainPath->Quinoline AldolProduct Ketone Dimer SidePath->AldolProduct

Caption: Competing pathways in the Friedländer synthesis.

Combes Quinoline Synthesis

The Combes synthesis can be limited by the electronic nature of the aniline substituent and can also face regioselectivity issues with unsymmetrical β-diketones.[12][13][14]

Q: My Combes synthesis is failing with a strongly electron-withdrawing group on the aniline. Why is this happening?

A: The cyclization step in the Combes synthesis is an electrophilic aromatic substitution. A strong electron-withdrawing group (e.g., -NO₂) on the aniline deactivates the aromatic ring, making the intramolecular cyclization difficult or impossible.[12][13]

  • Solution: If possible, consider using an aniline with less deactivating substituents or protect/modify the group to be less electron-withdrawing during the cyclization step.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderating agent to control the exothermicity of the reaction.[1][4]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline derivative, anhydrous glycerol, and ferrous sulfate (FeSO₄).

  • Acid Addition: While vigorously stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.[1][4]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask.

  • Completion: After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water. Neutralize the solution with a strong base (e.g., concentrated sodium hydroxide) to liberate the quinoline base.[4]

  • Purification: The crude quinoline is often purified by steam distillation to separate it from non-volatile tars.[1][4] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[4]

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol outlines a general procedure for the base-catalyzed synthesis of a substituted quinoline.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Reagent Addition: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base like potassium hydroxide (KOH, 0.2 mmol).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a suitable solvent.[15] If the product remains in solution, remove the solvent under reduced pressure and proceed with purification.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[15][16]

References

  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. Troubleshooting low yields in the quinoline cyclization step.
  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. side reactions in the synthesis of quinoline derivatives.
  • Benchchem. Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
  • Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Benchchem. Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses.
  • ResearchGate. The Friedl??nder Synthesis of Quinolines.
  • Organic Reactions. The Friedländer Synthesis of Quinolines.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. Friedländer synthesis.
  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Wikipedia. Doebner reaction.
  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
  • Combes Quinoline Synthesis.
  • Slideshare. synthesis of quinoline derivatives and its applications.
  • ResearchGate. Quinoline synthesis: Scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes.
  • Benchchem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Doebner–Miller reaction.
  • Wikipedia. Combes quinoline synthesis.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. The Skraup Synthesis of Quinolines.
  • Slideshare. Doebner-Miller reaction and applications.
  • Synthesis of Quinoline and derivatives.
  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in -.

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Optimization

Stability and degradation of 8-Methoxyquinoline-4-carboxylic acid under experimental conditions

A Guide to Understanding and Managing Stability and Degradation in Experimental Settings Welcome to the technical support center for 8-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability and Degradation in Experimental Settings

Welcome to the technical support center for 8-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity of your results.

It is important to note that while 8-Methoxyquinoline-4-carboxylic acid is used as a building block in chemical synthesis[1], comprehensive studies detailing its stability under various experimental stress conditions are not extensively available in peer-reviewed literature. Therefore, this guide synthesizes foundational principles of chemical stability, knowledge of the quinoline scaffold, and standard industry practices for stability testing to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 8-Methoxyquinoline-4-carboxylic acid that could influence its stability?

A1: The stability of 8-Methoxyquinoline-4-carboxylic acid is governed by its three key functional components: the quinoline ring, the C4-carboxylic acid, and the C8-methoxy group.

  • Quinoline Core: The heterocyclic aromatic quinoline ring is generally stable. However, like many nitrogen-containing aromatic systems, it is susceptible to photodegradation and oxidation .[2] UV light exposure can lead to the formation of reactive species and subsequent degradation. Oxidative conditions can lead to the formation of N-oxides or hydroxylated derivatives.

  • Carboxylic Acid Group: This group is the primary acidic functional group and will exist in its ionized (carboxylate) or non-ionized form depending on the pH of the medium. This significantly impacts solubility. Under high-temperature conditions, particularly in the solid state or in aprotic solvents, decarboxylation (loss of CO2) can be a potential degradation pathway.

  • Methoxy Group: The ether linkage of the methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions (e.g., strong mineral acids like HBr or HCl) at elevated temperatures, leading to the formation of 8-hydroxyquinoline-4-carboxylic acid.

Understanding these potential liabilities is the first step in designing robust experiments and interpreting unexpected results.

Q2: I am observing a loss of my compound in solution over time, even when stored in the dark. What could be the cause?

A2: If photolytic degradation is ruled out, the most likely culprits for compound loss in solution are pH-mediated hydrolysis or oxidative degradation.

  • pH-Dependent Stability: The stability of your compound can be highly dependent on the pH of your solvent or buffer system. While the primary structure of 8-Methoxyquinoline-4-carboxylic acid does not contain easily hydrolyzable groups like esters or amides, extreme pH values can catalyze slower degradation reactions.[3] It is crucial to determine the optimal pH range for stability. The ionization state of the carboxylic acid and the quinoline nitrogen will change with pH, which can alter the electron distribution in the molecule and its susceptibility to degradation.

  • Oxidative Degradation: Dissolved oxygen in your solvent can contribute to gradual oxidative degradation. This process can be accelerated by the presence of trace metal ions, which can catalyze the formation of reactive oxygen species.[4] If your experimental medium contains components that can generate radicals, this will also accelerate degradation.

Troubleshooting Steps:

  • pH Profiling: Conduct a preliminary experiment by dissolving the compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a stability-indicating analytical method like HPLC.

  • Use of Degassed Solvents: To minimize oxidation, prepare your solutions using solvents that have been sparged with an inert gas like nitrogen or argon.

  • Inclusion of Antioxidants: If oxidation is suspected and is compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Chelating Agents: To mitigate catalysis by trace metal ions, the addition of a chelator such as ethylenediaminetetraacetic acid (EDTA) may be beneficial, provided it does not interfere with your experiment.

Q3: My quantitative analysis by HPLC shows variable peak areas and the appearance of new, smaller peaks. How can I confirm if this is degradation?

A3: This is a classic sign of compound instability. The variability in the main peak area suggests a decreasing concentration of the parent compound, while the new peaks are likely degradation products. To systematically address this, a forced degradation study is the recommended approach.[5]

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its breakdown. This helps to identify likely degradation products and establish a "stability-indicating" analytical method that can separate and quantify the parent compound from its degradants.

Below is a general workflow for conducting a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of 8-Methoxyquinoline-4-carboxylic acid Control Unstressed Control Sample (Stored at 2-8°C in dark) Start->Control T=0 Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Start->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Expose to Stress Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity of Parent Compound Analysis->PeakPurity MassBalance Calculate Mass Balance Analysis->MassBalance Identify Identify Degradation Products (using MS data) Analysis->Identify caption Workflow for a Forced Degradation Study Proposed Degradation Pathways cluster_pathways Potential Degradation Products Parent 8-Methoxyquinoline-4-carboxylic acid MW: 203.19 Demethylated 8-Hydroxyquinoline-4-carboxylic acid O-Demethylation MW: 189.17 Parent->Demethylated Acid / Heat Hydroxylated Hydroxylated Derivative Ring Oxidation MW: 219.19 Parent->Hydroxylated Oxidation / Photolysis N_Oxide N-Oxide Derivative N-Oxidation MW: 219.19 Parent->N_Oxide Oxidation (H₂O₂) Decarboxylated 8-Methoxyquinoline Decarboxylation MW: 159.18 Parent->Decarboxylated High Heat (Solid) caption Proposed Degradation Pathways of the Compound

Sources

Troubleshooting

Troubleshooting low yields in Friedländer synthesis of quinolines

Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the pervasive issue of low yields.

Introduction to the Friedländer Synthesis

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][3] While elegant in its conception, the practical execution of the Friedländer synthesis can be fraught with challenges, often leading to suboptimal yields. This guide provides a systematic approach to troubleshooting and optimizing your reaction for success.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is not proceeding to completion, or I'm observing no product formation. What are the primary causes and how can I resolve this?

Answer:

Failure of the reaction to initiate or proceed to completion is a common issue that can often be traced back to several key factors:

  • Inappropriate Catalyst Choice: The selection of an acid or base catalyst is critical and highly dependent on the electronic and steric nature of your substrates.[3]

    • Acid Catalysts: Generally effective for a broad range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and ytterbium triflate (Yb(OTf)₃).[4][5]

    • Base Catalysts: Often employed for more reactive starting materials. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[3]

    • Troubleshooting Steps:

      • Catalyst Screening: If your initial catalyst choice is ineffective, consider screening a small panel of both acid and base catalysts.

      • Modern Catalysts: Explore the use of more modern and often milder catalytic systems, such as ionic liquids or solid-supported catalysts like Amberlyst-15, which can offer improved yields and easier workup.[6]

  • Suboptimal Reaction Temperature: The Friedländer synthesis often requires heating to overcome the activation energy barrier.[4]

    • Insufficient Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary.

    • Excessive Temperature: Conversely, excessively high temperatures can lead to the decomposition of starting materials or the formation of tarry byproducts, especially with sensitive substrates.

    • Troubleshooting Steps:

      • Systematic Temperature Optimization: Experiment with a range of temperatures, starting from a moderate temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction by Thin Layer Chromatography (TLC).

      • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields by providing rapid and uniform heating.[7][8] A reaction that yields poorly over several days with conventional heating can be completed in as little as 5 minutes at 160 °C in acetic acid under microwave irradiation.[7]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate.

    • Electron-Deficient Anilines: Electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone reduce the nucleophilicity of the amino group, making the initial condensation step more difficult.[9]

    • Sterically Hindered Substrates: Bulky groups on either reactant can sterically hinder the approach of the reacting molecules.

    • Troubleshooting Steps:

      • Harsh Reaction Conditions: For unreactive substrates, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary.

      • Stronger Catalysts: Employing a more potent catalyst can help to overcome the inherent low reactivity of the substrates.

      • Activation of Substrates: In some cases, derivatization of the starting materials may be required. For instance, with particularly electron-deficient anilines, activation as a TFA-amide has been shown to facilitate coupling in other contexts.[10]

Below is a troubleshooting workflow to guide your decision-making process when faced with a low-yielding Friedländer synthesis.

Troubleshooting_Workflow Start Low or No Product Catalyst Inappropriate Catalyst? Start->Catalyst Temperature Suboptimal Temperature? Catalyst->Temperature No Screen_Catalysts Screen Acid/Base Catalysts Consider Modern Catalysts Catalyst->Screen_Catalysts Yes Substrate Poor Substrate Reactivity? Temperature->Substrate No Optimize_Temp Optimize Temperature Consider Microwave Synthesis Temperature->Optimize_Temp Yes Force_Conditions Use Harsher Conditions (Higher Temp, Longer Time) Use Stronger Catalyst Substrate->Force_Conditions Yes

Caption: Troubleshooting workflow for low-yielding Friedländer synthesis.

Question 2: I am observing significant side product formation. What are the most common side reactions and how can I minimize them?

Answer:

The formation of side products is a frequent cause of low yields. The most common side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[3]

  • Aldol Self-Condensation: When using a base catalyst, the enolizable ketone can react with itself in an aldol condensation reaction, competing with the desired reaction with the 2-aminoaryl carbonyl compound.

    • Troubleshooting Steps:

      • Switch to Acid Catalysis: Acidic conditions generally disfavor the self-condensation of the ketone. Switching from a base like KOH to an acid like p-TsOH can often completely suppress this side reaction.

      • Use of an Imine Analog: To circumvent the possibility of aldol side reactions, the imine analog of the o-aminoaryl aldehyde or ketone can be used as a starting material.[3]

      • Milder Reaction Conditions: Employing milder reaction conditions (lower temperature, weaker base) can sometimes reduce the rate of the self-condensation reaction relative to the Friedländer synthesis.

  • Formation of Tar/Polymers: The appearance of insoluble, tarry materials is often a sign of product or starting material decomposition under harsh reaction conditions.[11]

    • Troubleshooting Steps:

      • Reduce Reaction Temperature: This is the most straightforward approach to minimizing decomposition.

      • Use a Milder Catalyst: A highly active catalyst might be promoting undesired polymerization pathways.

      • Monitor Reaction Progress: Avoid unnecessarily long reaction times by closely monitoring the consumption of starting materials by TLC.

Question 3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones, leading to a mixture of products that can be difficult to separate and results in a lower yield of the desired isomer.[12][13]

  • Controlling the Site of Condensation: The regiochemical outcome is determined by which α-methylene group of the unsymmetrical ketone undergoes the initial condensation.

    • Troubleshooting Steps:

      • Catalyst Control: The choice of catalyst can have a profound impact on regioselectivity. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, have been shown to be effective in directing the reaction to produce 2-substituted quinolines.[12] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a highly reactive and regioselective catalyst for this purpose.[14]

      • Reaction Condition Optimization: In amine-catalyzed reactions, the slow addition of the methyl ketone substrate and higher reaction temperatures have been demonstrated to enhance regioselectivity in favor of the 2-substituted product.[14]

      • Use of Directing Groups: The introduction of a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one of the reaction pathways, leading to the formation of a single regioisomer.[3]

The following diagram illustrates the two possible pathways in the Friedländer synthesis with an unsymmetrical ketone.

Regioselectivity Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone Pathway_A Condensation at α-carbon Reactants->Pathway_A Pathway_B Condensation at α'-carbon Reactants->Pathway_B Product_A Regioisomer A Pathway_A->Product_A Product_B Regioisomer B Pathway_B->Product_B

Caption: Regioselectivity in the Friedländer synthesis.

Question 4: The purification of my quinoline product is difficult and leads to significant yield loss. What are the best practices for purification?

Answer:

The basic nature of the quinoline nitrogen atom can often complicate purification by column chromatography on silica gel, leading to streaking and in some cases, decomposition.[15]

  • Interaction with Silica Gel: The lone pair of electrons on the quinoline nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Troubleshooting Steps:

      • Deactivate the Silica Gel: To mitigate this interaction, it is highly recommended to deactivate the silica gel. This can be achieved by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[15]

      • Use an Alternative Stationary Phase: If deactivation of silica gel is insufficient, consider using a different stationary phase. Neutral or basic alumina is a common alternative.[15] For particularly sensitive compounds, reversed-phase silica (C18) may be a suitable option.[15]

      • Recrystallization: Whenever possible, recrystallization is a preferable method for purifying solid quinoline derivatives, as it avoids potential issues with chromatography.

      • Acid-Base Extraction: An initial workup involving an acid-base extraction can often remove many impurities. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1 M HCl). The quinoline product will move to the aqueous phase as its hydrochloride salt. The aqueous phase can then be washed with an organic solvent to remove neutral impurities. Finally, basifying the aqueous phase will precipitate the pure quinoline, which can then be extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the two main mechanistic pathways for the Friedländer synthesis?

A1: The Friedländer synthesis can proceed through two primary mechanistic pathways depending on the reaction conditions.[1] The first pathway involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[1]

Q2: Can the Friedländer synthesis be performed under solvent-free conditions?

A2: Yes, several modern protocols for the Friedländer synthesis have been developed that proceed under solvent-free conditions.[4] These methods are often more environmentally friendly and can simplify the purification process. Catalysts such as p-toluenesulfonic acid and iodine have been successfully used in solvent-free Friedländer reactions.[3]

Q3: Are there any "green" modifications of the Friedländer synthesis?

A3: Absolutely. In addition to solvent-free methods, microwave-assisted synthesis is considered a green chemistry approach due to the significant reduction in reaction times and often improved energy efficiency.[7][8] Furthermore, reactions have been developed that use water as a solvent, which is an environmentally benign choice.[16] The use of reusable solid acid catalysts, such as zeolites and nanocrystalline sulfated zirconia, also contributes to the greening of this important reaction.[17]

Q4: What is the typical stoichiometry of reactants used in the Friedländer synthesis?

A4: Typically, a slight excess of the α-methylene carbonyl compound (around 1.2 equivalents) is used to ensure complete consumption of the more valuable 2-aminoaryl aldehyde or ketone.[18] However, the optimal stoichiometry may vary depending on the specific substrates and reaction conditions and should be optimized for each individual reaction.

Data and Protocols

Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is paramount for a successful Friedländer synthesis. The following table provides a comparison of various catalytic systems with reported yields for specific reactions.

Catalyst2-Aminoaryl Carbonylα-Methylene CarbonylSolventTemperature (°C)TimeYield (%)Reference
KOH 2'-AminoacetophenoneCyclohexanoneEthanolReflux3-4 h-[1]
p-TsOH·H₂O 2'-Aminoacetophenone HCl4-Cholesten-3-oneTolueneMicrowave--[1]
HCl 2-AminobenzophenoneEthyl acetoacetateEthanolReflux4 h-[18]
Acetic Acid 2-AminobenzophenoneVarious ketonesAcetic Acid160 (Microwave)5 minExcellent[7]
Yb(OTf)₃ 2-Aminoaryl ketonesVarious carbonyls---Very Good[5]
Nafion NR50 2-AminobenzophenoneDicarbonyl compoundsEthanol200 (Microwave)60 min43-95[19]
Zeolite H-ZSM-5h 2-AminoacetophenoneDimedone---93[17]
Fluorescein/Visible Light 2-Aminoaryl ketoneα-Methylene carbonylEthanolRoom Temp-Good[20]
Experimental Protocols
Protocol 1: Base-Catalyzed Friedländer Synthesis [1]

This protocol outlines a general procedure for the synthesis of a quinoline derivative using potassium hydroxide as the catalyst.

  • Reactant Preparation: In a round-bottom flask, dissolve 2'-aminoacetophenone hydrochloride (10 mmol) in ethanol (25 mL).

  • Addition of Ketone: Add the ketone with an α-methylene group (e.g., cyclohexanone, 12 mmol) to the solution.

  • Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (20 mmol) in a small amount of water and add it to the reaction mixture. Note: An extra equivalent of base is required to neutralize the hydrochloride salt of the starting material.

  • Reaction: Reflux the mixture for 3-4 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and then wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

Protocol 2: Acid-Catalyzed Friedländer Synthesis [18]

This protocol describes the synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester using hydrochloric acid as the catalyst.

  • Reactant Preparation: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add 2-3 drops of concentrated HCl to the mixture.

  • Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane-ethyl acetate gradient.

Protocol 3: Microwave-Assisted Friedländer Synthesis [7][8]

This protocol describes a rapid synthesis of a quinoline derivative using microwave irradiation.

  • Reactant Preparation: In a microwave reaction vial, combine the 2-aminophenylketone (1 equivalent) and the cyclic ketone (1.5 equivalents).

  • Solvent and Catalyst: Add neat acetic acid to act as both the solvent and the acid catalyst.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 160 °C for 5 minutes.

  • Work-up: After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution. Extract the mixture with an appropriate organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

References

  • BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers. BenchChem.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. BenchChem.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201.
  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • TSI Journals. (n.d.). Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines. TSI Journals.
  • BenchChem. (2025). A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds. BenchChem.
  • Das, B., et al. (2007). Advances in polymer based Friedlander quinoline synthesis. PMC.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
  • ResearchGate. (n.d.). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis.
  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Retrieved from [Link]

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Muscia, G. C., et al. (2006). Microwave Assisted Friedlander Synthesis. Scribd.
  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3.
  • Wang, C. C., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
  • Spencer, J., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis. BenchChem.
  • BenchChem. (2025).
  • Mondal, S., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway.
  • ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and....
  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • Spencer, J., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC - NIH.
  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives.
  • ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7.
  • ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2-aminoaryl....
  • R Discovery. (1982). TheFriedländer Synthesis of Quinolines. R Discovery.
  • ResearchGate. (n.d.). The Friedl??nder Synthesis of Quinolines.
  • Academia.edu. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Novel Procedure for the Coupling of Sterically Hindered Electron-Deficient Anilines to the 6-Position of the Purine Core.
  • Royal Society of Chemistry. (n.d.).

Sources

Optimization

Technical Support Center: Recrystallization of 8-Methoxyquinoline-4-carboxylic Acid

Welcome to the technical support center for the purification of 8-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this versatile quinoline derivative. Here, we move beyond generic protocols to provide a deeper understanding of the principles governing the recrystallization of this specific molecule, empowering you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the recrystallization of 8-Methoxyquinoline-4-carboxylic acid?

A1: Based on the structure of 8-Methoxyquinoline-4-carboxylic acid, which possesses both a polar carboxylic acid group and a moderately polar aromatic quinoline ring with a methoxy group, polar solvents are the most promising candidates for recrystallization. We recommend starting with polar protic solvents such as ethanol or methanol, as related quinoline derivatives have shown appropriate solubility profiles in these solvents. Polar aprotic solvents like acetone or ethyl acetate should also be considered. A systematic solvent screening is always the best first step.

Q2: My 8-Methoxyquinoline-4-carboxylic acid is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is cooled too rapidly or when the solvent is too good at dissolving the compound even at lower temperatures. To remedy this, try using a less polar solvent or a solvent mixture. Slowing down the cooling rate by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath can also promote proper crystal formation. Seeding the solution with a tiny crystal of pure product can provide a nucleation site for crystal growth.

Q3: What is a suitable method for removing colored impurities from my product?

A3: Colored impurities are often large, conjugated organic molecules. These can frequently be removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal adsorbs the colored impurities onto its surface. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield. After a brief heating with charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: How can I improve the recovery yield of my recrystallization?

A4: Low recovery is often due to using too much solvent or the compound having significant solubility in the solvent even at low temperatures. Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. After crystallization at room temperature, cooling the flask in an ice bath for an extended period can help to maximize the precipitation of the product. If the yield is still low, consider using a solvent mixture where the compound is less soluble.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent (e.g., switch from ethyl acetate to ethanol or methanol). Consider highly polar solvents like N,N-dimethylformamide (DMF) for very insoluble compounds.
The compound crystallizes too quickly, crashing out of solution. The solution is too concentrated, or the solvent is a very poor solvent for the compound.Use slightly more of the same solvent, or switch to a solvent in which the compound has slightly higher solubility. A solvent mixture can also help to fine-tune the solubility.
No crystals form upon cooling. The solution is too dilute, or the compound is too soluble in the chosen solvent.Try to evaporate some of the solvent to increase the concentration. If that fails, a different solvent or a solvent/anti-solvent system is needed. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
The recrystallized product's melting point is not sharp or is lower than expected. The product is still impure.The chosen recrystallization solvent may not be effective at removing a specific impurity. Try a different solvent with a different polarity. A second recrystallization may be necessary. Ensure the crystals are thoroughly dried to remove any residual solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude 8-Methoxyquinoline-4-carboxylic acid in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. Based on the polarity of the target molecule, we suggest screening the solvents in the following table.

Solvent Polarity Boiling Point (°C) Expected Solubility Profile
WaterHigh100Low solubility, even when hot. May be useful as an anti-solvent.
MethanolHigh65Good potential. Likely soluble when hot, less so when cold.
EthanolHigh78Good potential. Likely soluble when hot, less so when cold.
AcetoneMedium-High56Possible, but its low boiling point may be a challenge.
Ethyl AcetateMedium77May be a good candidate if impurities are highly polar.
TolueneLow111Unlikely to be a good single solvent, but could be part of a solvent pair.
  • Dissolution: Place the crude 8-Methoxyquinoline-4-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful if no single solvent provides the desired solubility profile.

  • Solvent Pair Selection: Find a "solvent" in which 8-Methoxyquinoline-4-carboxylic acid is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common pair is a polar solvent like ethanol with a non-polar anti-solvent like hexanes, or a solvent like DMF with water as the anti-solvent.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution and Crystallization: Add a few drops of the hot "solvent" back into the solution until the cloudiness just disappears. Then, allow the solution to cool slowly, as described in the single-solvent method.

  • Isolation and Drying: Collect and dry the crystals as previously described.

Protocol 3: Acid-Base Recrystallization

This is a powerful technique for purifying carboxylic acids.

  • Dissolution in Base: Dissolve the crude 8-Methoxyquinoline-4-carboxylic acid in a dilute aqueous basic solution, such as 5% sodium bicarbonate or sodium hydroxide. The carboxylic acid will be deprotonated to form a water-soluble salt.

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Precipitation with Acid: Slowly add a dilute acid, such as 1 M hydrochloric acid, to the filtrate with stirring. The 8-Methoxyquinoline-4-carboxylic acid will precipitate out as the solution becomes acidic. Monitor the pH with indicator paper.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. It is crucial to wash the solid thoroughly with deionized water to remove any residual salts.

  • Final Recrystallization: The product from this acid-base purification may still benefit from a final recrystallization from an organic solvent (as in Protocol 1 or 2) to remove any remaining organic impurities.

Visualizing the Workflow

Decision Tree for Solvent Selection

Solvent_Selection start Start with Crude Product solubility_test Test Solubility in Polar Solvents (e.g., Ethanol, Methanol) start->solubility_test hot_soluble Is it soluble when hot and insoluble when cold? solubility_test->hot_soluble Test single_solvent Use Single-Solvent Recrystallization hot_soluble->single_solvent Yes no_single_solvent No suitable single solvent found hot_soluble->no_single_solvent No solvent_pair Find a Miscible Solvent/ Anti-Solvent Pair no_single_solvent->solvent_pair acid_base Consider Acid-Base Purification no_single_solvent->acid_base

Caption: A decision-making flowchart for selecting an appropriate recrystallization method.

General Recrystallization Workflow

Recrystallization_Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent filter_hot Hot Filtration (if insolubles present) dissolve->filter_hot cool Slow Cooling to Room Temperature filter_hot->cool ice_bath Cool in Ice Bath cool->ice_bath filter_cold Vacuum Filtration ice_bath->filter_cold wash Wash Crystals with Cold Solvent filter_cold->wash dry Dry Pure Crystals wash->dry

Caption: A stepwise workflow for a typical recrystallization procedure.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 3, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 3, 2026, from [Link]

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Quinoline Carboxylic Acids for Biological Assays

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet significant challenge of poor aqueous solubility of quinoline carbo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet significant challenge of poor aqueous solubility of quinoline carboxylic acids in biological assays. Inconsistent or low solubility can lead to unreliable and misleading data, hindering the progress of your research.[1][2][3][4] This guide provides in-depth, field-proven insights and practical troubleshooting steps to ensure the accurate and effective use of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline carboxylic acid derivatives poorly soluble in aqueous buffers?

A1: The solubility of quinoline carboxylic acids is largely dictated by their chemical structure. These compounds possess a planar, aromatic quinoline ring system, which is inherently hydrophobic. While the carboxylic acid group can ionize to a more soluble carboxylate anion, the overall low polarity of the molecule often leads to poor aqueous solubility, especially at neutral or acidic pH.[1][5] Under acidic conditions, the carboxylic acid group remains protonated, further reducing its ability to interact favorably with water molecules.[5][6][7]

Q2: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a very common phenomenon known as "crashing out" or precipitation.[8][9] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[10] However, when your DMSO stock solution is diluted into an aqueous buffer, the solvent environment rapidly changes from being DMSO-rich to water-rich. This sudden increase in polarity reduces the solubility of your hydrophobic quinoline carboxylic acid, causing it to precipitate out of the solution.[8][11] The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid cytotoxicity, which often is not sufficient to maintain the compound's solubility.[8][12]

Q3: How does poor solubility impact the results of my biological assays?

A3: Poor solubility can have a profound and negative impact on the quality and reliability of your experimental data. Key consequences include:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., a higher IC50 value).[4][11]

  • False Negatives: A compound may appear inactive simply because it has not reached a sufficient concentration in the assay to elicit a biological response.[13]

  • Assay Interference: Undissolved particles can interfere with certain assay technologies, such as those based on light scattering or absorbance.

Troubleshooting Guides

Issue 1: My quinoline carboxylic acid derivative shows poor solubility in my standard phosphate-buffered saline (PBS) at pH 7.4.

This is a common starting point for many biological assays. Here’s a systematic approach to troubleshoot this issue:

Rationale: As carboxylic acids, the solubility of these compounds is highly pH-dependent.[1][5] By increasing the pH of the buffer, you can deprotonate the carboxylic acid group to form the more soluble carboxylate salt.[6][7][][15]

Workflow:

  • Determine the pKa: If the pKa of your compound is known, aim for a buffer pH that is at least 1-2 units above the pKa to ensure the majority of the compound is in its ionized form.

  • Test Buffers: Prepare a series of buffers with increasing pH (e.g., pH 7.4, 7.8, 8.2, 8.5).

  • Solubility Assessment: Determine the solubility of your compound in each buffer.

  • Assay Compatibility: Crucially, ensure that the final pH is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).

Diagram: Mechanism of pH-Dependent Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_Solubility Quinoline-COOH (Protonated, Poorly Soluble) High_Solubility Quinoline-COO⁻ + H⁺ (Ionized, More Soluble) Low_Solubility->High_Solubility Increase pH (Add Base) High_Solubility->Low_Solubility Decrease pH (Add Acid)

Caption: Effect of pH on quinoline carboxylic acid ionization and solubility.

Rationale: The addition of a water-miscible organic solvent can reduce the overall polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds.[][16][17]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)[]

Workflow:

  • Prepare a Concentrated Stock: Dissolve your compound in 100% of the chosen co-solvent or a mixture (e.g., DMSO/Ethanol).

  • Stepwise Dilution: Perform serial dilutions into your aqueous buffer. A gradual decrease in the organic solvent concentration can sometimes prevent precipitation.[9]

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system (typically <1%).[1]

Issue 2: Even with pH adjustment and co-solvents, I am still observing precipitation or assay variability.

For particularly challenging compounds, more advanced formulation strategies may be necessary.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more soluble in water.[20][21][22]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Workflow:

  • Molar Ratio Screening: Prepare solutions of the cyclodextrin in your assay buffer at various concentrations. Add your quinoline carboxylic acid at different molar ratios (e.g., 1:1, 1:2, 1:5 drug-to-cyclodextrin).

  • Equilibration: Allow the solutions to equilibrate (e.g., by shaking or sonicating) for a set period.

  • Solubility Measurement: Centrifuge the solutions and measure the concentration of the compound in the supernatant to determine the solubility enhancement.

  • Assay Validation: Confirm that the cyclodextrin itself does not interfere with your biological assay.

Decision-Making Workflow for Solubilization

Start Start: Poorly Soluble Quinoline Carboxylic Acid Check_pH Is the compound ionizable? (pKa known?) Start->Check_pH Adjust_pH Adjust Buffer pH (pH > pKa + 1) Check_pH->Adjust_pH Yes Use_Cosolvent Use Co-solvents (e.g., Ethanol, PEG400) Check_pH->Use_Cosolvent No / Unknown pH_Success Solubility Achieved? Adjust_pH->pH_Success pH_Success->Use_Cosolvent No End_Success Proceed with Assay pH_Success->End_Success Yes Cosolvent_Success Solubility Achieved? Use_Cosolvent->Cosolvent_Success Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Cosolvent_Success->Use_Cyclodextrin No Cosolvent_Success->End_Success Yes Cyclodextrin_Success Solubility Achieved? Use_Cyclodextrin->Cyclodextrin_Success Cyclodextrin_Success->End_Success Yes End_Fail Consider Salt Formation or Compound Modification Cyclodextrin_Success->End_Fail No

Caption: A workflow to guide the selection of a solubilization strategy.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of your compound.[23][24]

Materials:

  • Quinoline carboxylic acid derivative (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate vials

Procedure:

  • Calculate Mass: Determine the mass of the compound required to make a 10 mM solution in your desired volume.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a suitable vial.

  • Add Solvent: Add the required volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously until the compound is fully dissolved. Gentle warming (to room temperature if stored cold) or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]

Protocol 2: Stepwise Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous cell culture medium.[12]

Materials:

  • 10 mM compound stock in DMSO

  • Cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • First Aqueous Dilution: In a sterile tube, add a small volume of the 1 mM DMSO stock to a larger volume of cell culture medium. For instance, add 2 µL of the 1 mM stock to 98 µL of medium to get a 20 µM solution with 2% DMSO. Mix gently by pipetting.

  • Final Dilution: Take an aliquot of the 20 µM solution and add it to your assay plate containing cells and medium to achieve your final desired concentration. For example, adding 10 µL of the 20 µM solution to a well containing 190 µL of medium will result in a final concentration of 1 µM with a final DMSO concentration of 0.1%.

  • Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO as your test wells.[12]

Data Summary Table

Solubilization Method Mechanism of Action Advantages Potential Disadvantages Typical Application
pH Adjustment Increases ionization of the carboxylic acid group.[6][7]Simple, cost-effective, and easy to implement.[]Limited by the pH tolerance of the assay; may not be effective for all compounds.In vitro enzymatic and biochemical assays.
Co-solvents Reduces the polarity of the aqueous medium.[][16]Effective for many hydrophobic compounds; a wide range of co-solvents are available.Can cause cytotoxicity or interfere with the assay at higher concentrations.[3]Cell-based assays where the final solvent concentration can be kept low (<1%).
Cyclodextrins Encapsulates the hydrophobic compound in a soluble complex.[20][21][22]Significant solubility enhancement; can also improve stability.[18][22]Can be expensive; may interfere with the assay; may alter the free concentration of the drug.[21][25]When pH adjustment and co-solvents are insufficient; for in vivo formulations.
Salt Formation Creates a salt form of the API with intrinsically higher aqueous solubility.[26]Can dramatically improve solubility and dissolution rate; well-established method.[26]Only applicable to ionizable compounds; requires chemical modification and synthesis.[26]Pre-clinical and clinical drug development.

References

  • Boyarshinov, V. D., Mikhalev, A., & Yushkova, T. A. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024).
  • A Review on Solubility Enhancement Methods for Poorly W
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Applied Pharmaceutical Science.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Cyclodextrins in delivery systems: Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Methods of solubility enhancements. (n.d.). Slideshare.
  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). Benchchem.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). Pharmaceutical Chemistry Journal.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025).
  • pH and Solubility. (n.d.). AP Chem | Fiveable.
  • Compound Handling Instructions. (n.d.). MCE.
  • Addressing solubility problems with quinoline-4-carboxylic acid deriv
  • pH Adjustment and Co-Solvent Optimiz
  • How does pH affect solubility? (2025). askIITians.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. (n.d.). Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Does Solution pH Control The Extent Of Solubility? (2025). YouTube.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • In Vitro Solubility Assays in Drug Discovery. (2025).
  • Can we predict compound precipitation in DMSO stocks? (2014). Sussex Drug Discovery Centre.
  • Forecasting the in vivo performance of four low solubility drugs the in vitro dissolution data. (2025).
  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. Retrieved from [Link]

  • Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. (n.d.). Benchchem.
  • 2.5: Preparing Solutions. (2025). Chemistry LibreTexts.
  • General Techniques for Preparing Formulations of Poorly W
  • Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. (2019). NIH.
  • Lab Skills: Preparing Stock Solutions. (2021). YouTube.
  • Improving API Solubility by Salt and Cocrystal Form
  • Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed. (2023). bioRxiv.
  • US5294712A - Process for the preparation of quinoline carboxylic acids. (n.d.).
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (n.d.). PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoline-Based Fluorescent Probes: Evaluating 8-Methoxyquinoline-4-carboxylic Acid

Introduction: The Enduring Utility of the Quinoline Scaffold in Fluorescence Sensing For researchers in the life sciences and drug development, fluorescent probes are indispensable tools for visualizing and quantifying b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Quinoline Scaffold in Fluorescence Sensing

For researchers in the life sciences and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes.[1] The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the design of such probes. Its rigid, planar structure and inherent fluorescence provide a robust foundation for developing sensors that are highly sensitive to their local environment.[2] Quinoline derivatives have been extensively developed as chemosensors for detecting metal ions, tracking biomolecules, and imaging cellular dynamics.[2]

This guide provides an in-depth comparison of a specific, less-characterized derivative, 8-Methoxyquinoline-4-carboxylic acid , against two well-established classes of quinoline-based probes. Our objective is to objectively assess its potential performance and highlight the key structural modifications that govern the photophysical behavior of these powerful molecules. We will delve into the causality behind experimental design and provide the necessary protocols for researchers to validate and extend these findings in their own laboratories.

Comparative Analysis of Quinoline-Based Fluorescent Probes

The utility of a fluorescent probe is defined by a set of key photophysical parameters: its absorption (excitation) and emission wavelengths, the separation between them (Stokes shift), the efficiency of light emission (quantum yield), and its resilience to photochemical destruction (photostability). Understanding how a probe's chemical structure influences these parameters is critical for selecting the right tool for a given application.

Here, we compare 8-Methoxyquinoline-4-carboxylic acid with two prominent examples from the quinoline family: 8-Hydroxyquinoline-5-sulfonic acid (HQS) , a classic metal ion sensor, and TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) , a widely used probe for cellular zinc (Zn²⁺).

Parameter 8-Methoxyquinoline-4-carboxylic acid 8-Hydroxyquinoline-5-sulfonic acid (HQS) - Cd²⁺ Complex TSQ - Zn²⁺ Complex
Structure ![8-Methoxyquinoline-4-carboxylic acid]([Link]0&cht=tx&chl=C1=CC=C(C(=O)O)C=C2C1=NC=CC2OC)![8-Hydroxyquinoline-5-sulfonic acid]([Link]
Excitation Max (λ_ex) ~340-360 nm (Estimated)~362 nm[2]~334 nm[3]
Emission Max (λ_em) ~430-460 nm (Estimated)>470 nm[2]~495 nm[3]
Stokes Shift ~90 nm (Estimated)[4]>108 nm~161 nm
Quantum Yield (Φ_F) 0.16 (in Acetonitrile), 0.05 (in Ethanol)[5]High (Metal Dependent)[2]Not Reported (Strongly Fluorescent)[6]
Primary Fluorescence Mechanism Intrinsic FluorescenceChelation-Enhanced Fluorescence (CHEF)Chelation-Enhanced Fluorescence (CHEF)
Key Structural Feature 8-Methoxy group, 4-Carboxylic acid8-Hydroxyl group, 5-Sulfonic acid8-Sulfonamido group, 6-Methoxy group

Note on 8-Methoxyquinoline-4-carboxylic acid spectral data: Specific experimental excitation and emission maxima for this compound are not available in the reviewed literature. The values provided are estimations based on the typical spectral properties of quinoline-4-carboxylic acid and 8-methoxyquinoline derivatives, which commonly absorb in the UVA range and emit in the blue region of the spectrum.[7][8]

Expertise & Experience: Deconstructing Structure-Property Relationships

The data presented in the table reveals critical insights into how subtle chemical modifications dramatically alter the behavior of the quinoline scaffold.

  • The Role of the 8-Position Substituent (Methoxy vs. Hydroxyl):

    • 8-Hydroxyquinoline (8-HQ) derivatives like HQS are typically weakly fluorescent on their own. This is due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton is transferred to the quinoline nitrogen in the excited state.[9] Upon chelation with a metal ion, this proton is displaced, blocking the ESIPT pathway. This, combined with increased structural rigidity, leads to a dramatic increase in fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[10]

    • 8-Methoxyquinoline-4-carboxylic acid , by contrast, has a methoxy (-OCH₃) group instead of a hydroxyl (-OH) group. The absence of an acidic proton means that ESIPT cannot occur. Consequently, this molecule is expected to be intrinsically fluorescent without the need for metal chelation. The observed quantum yields of 0.16 in aprotic acetonitrile and a lower 0.05 in protic ethanol suggest that its fluorescence is sensitive to solvent interactions, but the fundamental mechanism is distinct from its 8-hydroxy counterparts.[5] The lower yield in ethanol may be due to hydrogen bonding interactions with the solvent that provide alternative non-radiative decay pathways.

  • The Impact of the Carboxylic Acid Group:

    • The carboxylic acid at the 4-position of the target molecule provides a key functional handle. This group can be readily activated to form amide bonds, allowing the probe to be covalently conjugated to proteins, peptides, or other biomolecules for targeted imaging applications. This is a significant advantage for creating specific biosensors.

  • TSQ as a Specialized Sensor:

    • TSQ is a highly engineered probe where the quinoline core is modified with both a methoxy group and a bulky toluenesulfonamido group. This specific structure creates a high-affinity binding pocket for Zn²⁺.[6] Its fluorescence is a direct reporter of Zn²⁺ binding, making it an excellent tool for studying zinc biology, but less of a general-purpose fluorophore.[1][3]

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity, any new fluorescent probe must be rigorously characterized. The following protocols provide self-validating systems for determining two of the most critical performance metrics: fluorescence quantum yield and photostability.

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol uses the comparative method, which measures the fluorescence of the test compound relative to a well-characterized standard.[11]

Causality of Experimental Choices:

  • Optically Dilute Solutions (Absorbance < 0.1): This is the most critical parameter to control. At higher concentrations, a phenomenon known as the "inner filter effect" occurs, where emitted light is re-absorbed by other probe molecules, leading to an artificially low measured intensity and an inaccurate quantum yield.[12]

  • Use of a Spectrally-Matched Standard: Choosing a standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54) that absorbs light in the same region as the test compound minimizes wavelength-dependent variations in instrument optics and detector sensitivity.[13]

  • Gradient Method: Measuring a series of concentrations and plotting integrated fluorescence vs. absorbance generates a slope. This is more robust and accurate than a single-point measurement, as it confirms linearity and minimizes the impact of a single pipetting error.[11]

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_meas 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis prep_std Prepare 5 serial dilutions of Standard (Abs < 0.1) abs_meas Measure Absorbance at λ_ex for all solutions prep_std->abs_meas prep_smp Prepare 5 serial dilutions of Sample (Abs < 0.1) prep_smp->abs_meas flu_meas Measure Corrected Emission Spectra for all solutions abs_meas->flu_meas integrate Integrate area under each emission spectrum flu_meas->integrate plot Plot Integrated Fluorescence vs. Absorbance for Sample & Standard integrate->plot gradient Determine slope (Gradient) for both plots plot->gradient calculate Calculate Quantum Yield (Φ_s) using the comparative equation gradient->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology:

  • Materials:

    • Spectroscopic grade solvents (e.g., acetonitrile).

    • Calibrated UV-Vis spectrophotometer and spectrofluorometer.

    • 10 mm path length quartz cuvettes.

    • Fluorescence standard (e.g., Quinine Sulfate).

    • 8-Methoxyquinoline-4-carboxylic acid (test sample).

  • Procedure:

    • Select Excitation Wavelength (λ_ex): Determine the absorption maximum of 8-Methoxyquinoline-4-carboxylic acid and choose this as the excitation wavelength for all subsequent measurements.

    • Prepare Stock Solutions: Prepare stock solutions of the standard and the test sample in the chosen solvent.

    • Prepare Serial Dilutions: Create a series of at least five dilutions for both the standard and the test sample. The concentrations should be adjusted so that the absorbance of each solution at the chosen λ_ex is between 0.01 and 0.1.

    • Measure Absorbance: For each solution, measure and record the absorbance at the excitation wavelength.

    • Measure Fluorescence: For each solution, acquire the full, corrected fluorescence emission spectrum using the chosen λ_ex. Ensure all instrument settings (e.g., slit widths) are kept identical for all measurements.

    • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • For both the standard and the test sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression for each data set to obtain the slope (Gradient).

    • Calculate the quantum yield of the sample (Φ_s) using the equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:

      • Φ_r is the known quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients from the plots for the sample and reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solvents (if different).

Protocol 2: Photostability Assessment

This protocol measures the rate of fluorescence signal loss due to photobleaching.[14]

Causality of Experimental Choices:

  • Consistent Illumination: Using a stable light source and fixed aperture settings ensures that the sample is exposed to a consistent photon flux over time, allowing for a reproducible measurement of photobleaching.

  • Time-Lapse Imaging: Acquiring images at regular intervals provides the data needed to plot a decay curve, from which a photobleaching half-life can be determined.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_setup 2. Microscope Setup cluster_acq 3. Image Acquisition cluster_analysis 4. Data Analysis prep_sample Prepare sample on microscope slide focus Focus on region of interest prep_sample->focus settings Set imaging parameters (Excitation intensity, exposure time) focus->settings timelapse Acquire time-lapse series (e.g., 1 image every 10s for 5 min) with continuous illumination settings->timelapse measure_roi Measure mean fluorescence intensity of ROI in each frame timelapse->measure_roi normalize Normalize intensity data to the first time point (t=0) measure_roi->normalize plot Plot Normalized Intensity vs. Time normalize->plot halflife Determine photobleaching half-life (t½) plot->halflife

Caption: Workflow for assessing fluorescent probe photostability.

Step-by-Step Methodology:

  • Materials:

    • Fluorescence microscope with a stable light source (e.g., LED or laser) and a digital camera.

    • Microscope slides and coverslips.

    • Solutions of the fluorescent probes to be compared.

  • Procedure:

    • Prepare a microscope slide with the fluorescent sample.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Set the microscope parameters: choose the appropriate filter cube, set the excitation light intensity, and determine an exposure time that gives a good signal-to-noise ratio without saturating the detector. Crucially, these settings must remain constant for the entire experiment and for all probes being compared.

    • Begin a time-lapse acquisition, continuously illuminating the sample and capturing an image at regular intervals (e.g., every 5-10 seconds for 5-10 minutes).

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values by dividing each value by the intensity of the first time point (I/I₀).

    • Plot the normalized intensity versus time.

    • The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life). A longer half-life indicates greater photostability.

Applications and Future Perspectives

Based on this comparative analysis, 8-Methoxyquinoline-4-carboxylic acid emerges as a promising candidate for development as a general-purpose fluorescent label. Its intrinsic fluorescence, a consequence of the 8-methoxy substitution, frees it from the reliance on metal chelation, broadening its potential applications beyond ion sensing. The key advantages include:

  • Covalent Labeling: The 4-carboxylic acid moiety is its most valuable feature, enabling straightforward conjugation to biomolecules for targeted imaging and assays.

  • Favorable Photophysics: A quantum yield of 0.16 in a non-polar environment is respectable and sufficient for many imaging applications. Its estimated large Stokes shift is also advantageous, as it improves the signal-to-noise ratio by minimizing overlap between excitation and emission light.

Further research should focus on a full experimental characterization of its spectral properties, a rigorous assessment of its photostability against gold-standard dyes like Alexa Fluor probes, and an evaluation of its biocompatibility and cell permeability. The synthesis of its amide derivatives and their application in cellular imaging would be a logical and compelling next step in validating its utility for the research community.

Conclusion

The quinoline scaffold remains a fertile ground for the development of novel fluorescent probes. While 8-hydroxyquinoline derivatives have been extensively optimized for metal ion sensing through the CHEF mechanism, 8-methoxy derivatives such as 8-Methoxyquinoline-4-carboxylic acid offer a distinct advantage as intrinsically fluorescent labels. Its moderate quantum yield and, critically, its functional handle for covalent attachment make it a valuable tool for researchers needing to develop custom-targeted probes. This guide provides the foundational data and experimental framework necessary to explore its full potential in the fields of chemical biology and drug discovery.

References

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Scribd. (n.d.). CHM 423 Quantum Yield. Scribd. [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]

  • Takadate, A., et al. (1994). Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives. J-Stage. [Link]

  • Fellers, T. J., & Davidson, M. W. (2016). Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. [Link]

  • JoVE. (2022). Measuring Diffusion Coefficients After Photobleaching l Protocol Preview. YouTube. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

  • Meeusen, J. W., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. PubMed. [Link]

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  • Kose, M., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. [Link]

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Comparative

A Comparative Guide to Metal Chelation: 8-Methoxyquinoline-4-carboxylic acid vs. 8-Hydroxyquinoline

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. Amon...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. Among the diverse array of chelating agents, quinoline derivatives have garnered substantial attention due to their potent and often selective metal-binding properties. This guide provides an in-depth, objective comparison of two such compounds: the well-established 8-hydroxyquinoline (8-HQ) and the more functionally complex 8-Methoxyquinoline-4-carboxylic acid.

This comparison will delve into their structural and electronic differences, explore their mechanisms of metal chelation, and provide a framework for evaluating their performance. While extensive experimental data exists for 8-hydroxyquinoline, a direct comparative dataset for 8-Methoxyquinoline-4-carboxylic acid is less prevalent in the public domain. Therefore, this guide will also leverage data from structurally analogous compounds and outline the requisite experimental protocols for a head-to-head evaluation, empowering researchers to make informed decisions based on sound scientific principles.

Introduction to the Chelators

8-Hydroxyquinoline (8-HQ): The Archetypal Chelator

8-Hydroxyquinoline, also known as oxine, is a monoprotic, bidentate chelating agent that has been a cornerstone in analytical chemistry and has seen a resurgence in interest for its therapeutic potential.[1][2] Its ability to form stable complexes with a wide range of metal ions is attributed to the nitrogen atom of the quinoline ring and the adjacent hydroxyl group at the 8-position.[3] This arrangement facilitates the formation of a stable five-membered ring upon coordination with a metal ion. The diverse applications of 8-HQ and its derivatives span from antineurodegenerative and anticancer to antimicrobial agents, largely stemming from their ability to modulate metal ion homeostasis.[3]

8-Methoxyquinoline-4-carboxylic acid: A Multifunctional Contender

8-Methoxyquinoline-4-carboxylic acid is a more structurally elaborate derivative of the quinoline scaffold. It possesses three potential coordination sites: the quinoline nitrogen, the oxygen of the methoxy group at the 8-position, and the carboxylic acid group at the 4-position. This structural complexity suggests the potential for different chelation behavior compared to 8-HQ, possibly including tridentate coordination and altered selectivity and stability of the resulting metal complexes. The presence of the carboxylic acid group can also influence the solubility and pharmacokinetic properties of its metal complexes.

Structural and Mechanistic Comparison of Metal Chelation

The primary distinction in the chelation behavior of these two molecules arises from their differing functional groups and their spatial arrangement.

8-Hydroxyquinoline acts as a bidentate ligand, coordinating to a metal ion through the nitrogen of the pyridine ring and the deprotonated oxygen of the hydroxyl group. This forms a stable 5-membered chelate ring.

8-Methoxyquinoline-4-carboxylic acid , in contrast, has the potential to act as a bidentate or a tridentate ligand. The chelation could involve:

  • Bidentate coordination through the quinoline nitrogen and the deprotonated carboxylic acid group.

  • Tridentate coordination involving the quinoline nitrogen, the oxygen of the methoxy group, and the deprotonated carboxylic acid group.

The involvement of the methoxy group in chelation is less common than a hydroxyl group due to the lower acidity of its proton. However, the presence of the carboxylic acid provides a primary binding site that could facilitate the coordination of the other functional groups.

To illustrate these binding modes, consider the following diagrams:

Caption: Chelation of a metal ion (M+) by 8-Hydroxyquinoline.

Caption: Hypothetical tridentate chelation by 8-Methoxyquinoline-4-carboxylic acid.

Comparative Performance Data: Stability of Metal Complexes

The stability of a metal-chelator complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. While direct comparative data for 8-Methoxyquinoline-4-carboxylic acid is limited, we can infer its potential behavior by examining data for 8-hydroxyquinoline and a close structural analog, 8-hydroxyquinoline-2-carboxylic acid. The latter provides insight into the influence of a carboxylic acid group on the chelation properties of the 8-hydroxyquinoline scaffold.

Metal Ion8-Hydroxyquinoline (log K₁)8-Hydroxyquinoline (log K₂)8-Hydroxyquinoline-2-carboxylic acid (log K₁)
Cu(II)12.111.212.00
Zn(II)8.67.99.10
Ni(II)9.88.5-
Co(II)9.58.2-
Fe(III)12.311.5-
Mg(II)--4.93
Ca(II)--6.16
Cd(II)--8.57
Pb(II)--11.35

Data Sources: [1][4]

Analysis of the Data:

  • 8-Hydroxyquinoline forms highly stable complexes with transition metals like Cu(II), Fe(III), and Ni(II). The formation of both 1:1 (ML) and 1:2 (ML₂) complexes is well-documented.[1]

  • 8-Hydroxyquinoline-2-carboxylic acid also forms very stable complexes, with a log K₁ for Cu(II) comparable to that of 8-HQ.[4] The presence of the carboxylic acid group allows it to act as a tridentate ligand, which can lead to high stability constants.[4]

  • Expected Performance of 8-Methoxyquinoline-4-carboxylic acid: Based on the data for 8-hydroxyquinoline-2-carboxylic acid, it is reasonable to hypothesize that 8-Methoxyquinoline-4-carboxylic acid will also be a potent chelator. The electron-donating nature of the methoxy group might slightly enhance the basicity of the quinoline nitrogen, potentially increasing the stability of the metal complexes. The carboxylic acid at the 4-position is well-positioned to participate in chelation, likely leading to tridentate coordination and the formation of stable complexes.

Experimental Protocols for Comparative Evaluation

To definitively compare the metal chelating properties of 8-Methoxyquinoline-4-carboxylic acid and 8-hydroxyquinoline, a series of standardized experiments should be performed.

Determination of Stoichiometry by UV-Vis Spectroscopy (Job's Plot)

This method allows for the determination of the metal-to-ligand ratio in the complex.

Protocol:

  • Prepare Equimolar Stock Solutions: Prepare stock solutions of the metal salt (e.g., CuSO₄) and the chelator (8-HQ or 8-Methoxyquinoline-4-carboxylic acid) of the same concentration (e.g., 1 mM) in a suitable buffered solvent (e.g., HEPES, pH 7.4).

  • Prepare a Series of Solutions: In a series of vials, mix the metal and chelator solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant.

  • Equilibrate: Allow the solutions to equilibrate for a set time at a constant temperature.

  • Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex. This λmax should be predetermined by scanning the spectrum of a solution containing the metal and chelator.

  • Construct the Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.[5]

G cluster_workflow Job's Plot Experimental Workflow A Prepare Equimolar Stock Solutions (Metal and Chelator) B Mix in Varying Molar Ratios (Constant Total Volume) A->B C Equilibrate Solutions B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Determine Stoichiometry from Plot Maximum E->F

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Determination of Stability Constants by Potentiometric Titration

This is a highly accurate method for determining the stability constants of metal complexes.

Protocol:

  • Calibrate pH Electrode: Calibrate the pH electrode using standard buffer solutions.

  • Prepare Titration Cell: In a thermostatted titration vessel, place a solution containing a known concentration of the chelator and a supporting electrolyte (to maintain constant ionic strength).

  • Titrate with Acid: Titrate the solution with a standardized acid to determine the protonation constants of the ligand.

  • Introduce Metal Ion: To a separate solution containing the chelator and the supporting electrolyte, add a known concentration of the metal ion.

  • Titrate with Base: Titrate this solution with a standardized base.

  • Data Analysis: The stability constants are calculated from the titration curves using specialized software that fits the data to a model of all the equilibria occurring in the solution.

Evaluation by Fluorescence Spectroscopy

Changes in the fluorescence properties of a chelator upon metal binding can be a sensitive method for studying complex formation. 8-hydroxyquinoline and its derivatives are known to exhibit enhanced fluorescence upon metal chelation.[6]

Protocol:

  • Prepare Solutions: Prepare a solution of the chelator in a suitable buffer.

  • Record Initial Fluorescence: Measure the fluorescence spectrum of the chelator solution.

  • Titrate with Metal Ion: Incrementally add small aliquots of a concentrated metal ion solution to the chelator solution.

  • Record Spectra: After each addition, record the fluorescence spectrum.

  • Analyze Data: A significant increase or quenching of the fluorescence intensity upon addition of the metal ion indicates complex formation. The data can be used to calculate binding constants.

Conclusion and Recommendations

Both 8-hydroxyquinoline and 8-Methoxyquinoline-4-carboxylic acid are potent metal chelators with significant potential in research and drug development.

  • 8-Hydroxyquinoline is a well-characterized, bidentate chelator that forms stable complexes with a wide range of divalent and trivalent metal ions. Its established dataset makes it a reliable choice for many applications.

  • 8-Methoxyquinoline-4-carboxylic acid presents as a promising, potentially tridentate chelator. The presence of the carboxylic acid and methoxy groups is likely to modulate its chelation affinity, selectivity, and the physicochemical properties of its metal complexes. While direct comparative data is sparse, the analysis of its structural analog suggests it will be a strong chelator.

For the researcher, the choice between these two compounds will depend on the specific application:

  • For applications where a well-understood and broadly effective chelator is required, 8-hydroxyquinoline is an excellent starting point.

  • For applications where modified solubility, pharmacokinetics, or potentially different metal selectivity is desired, 8-Methoxyquinoline-4-carboxylic acid represents a compelling alternative that warrants further investigation.

It is strongly recommended that researchers perform the experimental evaluations outlined in this guide to directly compare these chelators under their specific experimental conditions. This will provide the most accurate and relevant data to inform the selection of the optimal chelating agent for their research or drug development program.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • BenchChem. (2025).
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  • BenchChem. (2025). A Comparative Guide to Metal Chelation: Salicylaldoxime vs. 8-Hydroxyquinoline.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
  • Crisponi, G., & Nurchi, V. M. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 6(32), 21087–21098.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
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  • Gaudin, C., & Gellon, G. (2025). Hydroxyquinolines as Iron Chelators.
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Validation

A Comparative Guide to the Antifungal Spectrum of 8-Methoxyquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates a continuous search for nove...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates a continuous search for novel antifungal agents with unique mechanisms of action and broad-spectrum efficacy. Within the diverse landscape of heterocyclic compounds, the quinoline scaffold has distinguished itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides a comprehensive analysis of the antifungal potential of a specific, yet underexplored, class of these compounds: 8-methoxyquinoline-4-carboxylic acid derivatives .

Given the nascent stage of research directly focused on this particular chemical family, this guide will adopt a logical, evidence-based approach. We will first establish the well-documented antifungal properties of the parent quinoline and quinoline-4-carboxylic acid scaffolds. Subsequently, we will delve into the structure-activity relationships (SAR) of closely related 8-substituted quinolines, particularly the extensively studied 8-hydroxyquinoline derivatives, to build a predictive framework for the antifungal spectrum of their 8-methoxy counterparts. This comparative analysis is supported by detailed experimental protocols, enabling researchers to validate these hypotheses and contribute to the development of this promising class of antifungals.

The Quinoline Core: A Foundation for Antifungal Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The inherent antifungal activity of the quinoline nucleus, though modest in its unsubstituted form, provides a robust starting point for chemical modifications that can significantly enhance its potency and spectrum.[2][3]

Experimental Determination of Antifungal Spectrum: A Methodological Deep Dive

To objectively compare the antifungal efficacy of any new chemical entity, a standardized and reproducible methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth dilution antifungal susceptibility testing, which serves as the gold standard in the field.[4][5]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

I. Preparation of Materials:

  • Fungal Isolates: A panel of clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus, Trichophyton rubrum) should be used. Cultures are grown on appropriate agar plates (e.g., Potato Dextrose Agar) to ensure viability and purity.[6]

  • Test Compounds: The 8-methoxyquinoline-4-carboxylic acid derivatives and comparator antifungal agents (e.g., fluconazole, amphotericin B) are dissolved in a suitable solvent (typically dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Growth Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium.[6]

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

II. Assay Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted spectrophotometrically to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Serial Dilution: The test compounds are serially diluted in the microtiter plates using the RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for molds).[6][7]

  • Reading of Results: The MIC is determined by visual inspection of the wells. The lowest concentration showing no visible growth is recorded as the MIC.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Fungal Culture D Prepare Inoculum A->D B Compound Stock Solution E Serial Dilution in 96-Well Plate B->E C RPMI 1640 Medium C->D C->E F Inoculate Wells D->F E->F G Incubate at 35°C F->G H Visual Reading of Growth G->H I Determine MIC H->I

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Comparative Antifungal Spectrum: Insights from Structurally Related Compounds

While specific MIC data for a wide range of 8-methoxyquinoline-4-carboxylic acid derivatives is not yet extensively published, we can infer their potential antifungal spectrum by examining data from structurally analogous compounds. The following table presents a compilation of MIC values for various quinoline derivatives against a panel of pathogenic fungi.

Compound ClassDerivative ExampleC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)T. rubrum MIC (µg/mL)Reference
8-Hydroxyquinoline Clioquinol0.031 - 20.031 - 2>160.031 - 2[8]
8-Hydroxyquinoline 8-Hydroxy-5-quinolinesulfonic acid1 - 5121 - 512>5121 - 512[8]
8-Fluoroquinoline Tebufloquin Analog (2g)----[9]
Quinoline-4-carboxylic acid 2-phenyl-quinoline-4-carboxylic acid----[3]
Standard Antifungal Fluconazole0.25 - 648 - >64>644 - 32[10]
Standard Antifungal Amphotericin B0.125 - 10.125 - 10.5 - 20.25 - 2[10]

Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions. The antifungal activity of Tebufloquin Analog (2g) was reported as >80% inhibition at 50 µg/mL against S. sclerotiorum and R. solani, but specific MIC values against the listed fungi were not provided.[9] Antimicrobial effects were noted for 2-phenyl-quinoline-4-carboxylic acid, but specific MIC values against fungi were not detailed.[3]

Structure-Activity Relationship (SAR) and the Role of the 8-Methoxy Group

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1]

  • The 4-Carboxylic Acid Group: The presence of a carboxylic acid at the C-4 position is a common feature in many quinoline-based antimicrobial agents. This group can participate in hydrogen bonding and may play a role in the compound's pharmacokinetic properties. Studies on quinoline-4-carboxylic acid derivatives have demonstrated their antimicrobial potential.[3][11]

  • Substitution at the 8-Position: The 8-position of the quinoline ring is a critical site for modulating antifungal activity. The well-established antifungal properties of 8-hydroxyquinolines are often attributed to their ability to chelate metal ions essential for fungal growth and their ability to disrupt cell membranes.[12] The replacement of the 8-hydroxyl group with an 8-methoxy group is a key structural modification. While the methoxy group is less likely to participate in metal chelation, it significantly alters the electronic and lipophilic properties of the molecule. This modification could influence the compound's ability to penetrate the fungal cell wall and interact with its target. It is plausible that the 8-methoxy group could enhance the compound's lipophilicity, potentially leading to increased membrane disruption.

quinoline [label=<

Quinoline Core

Position Substitution Effect on Antifungal Activity

C4 Carboxylic acid may enhance activity

C8 Methoxy group (vs. Hydroxy) alters lipophilicity and potential mechanism

Other Positions Halogenation can increase potency

]; }

Caption: Key Structure-Activity Relationships of Antifungal Quinolines.

Proposed Mechanism of Action

The precise mechanism of action for 8-methoxyquinoline-4-carboxylic acid derivatives is yet to be elucidated. However, based on studies of other quinoline antifungals, a multi-target mechanism is likely. The primary modes of action for related quinoline compounds involve:

  • Disruption of Fungal Cell Membrane Integrity: Many quinoline derivatives are known to intercalate into the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[13]

  • Inhibition of Key Fungal Enzymes: Some quinoline derivatives have been shown to inhibit enzymes crucial for fungal survival, such as those involved in ergosterol biosynthesis.[14]

  • Induction of Oxidative Stress: Certain quinoline compounds can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to damage of cellular components and apoptosis.[15]

MoA cluster_compound cluster_fungus Fungal Cell Compound Quinoline Derivative Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme ROS ROS Production Compound->ROS Death Fungal Cell Death Membrane->Death Enzyme->Death ROS->Death

Caption: Proposed Antifungal Mechanism of Action for Quinoline Derivatives.

Conclusion and Future Perspectives

While direct experimental evidence for the antifungal spectrum of 8-methoxyquinoline-4-carboxylic acid derivatives remains to be broadly established in the public domain, a comprehensive analysis of structurally related compounds provides a strong foundation for their potential as a promising new class of antifungal agents. The quinoline-4-carboxylic acid scaffold is a known pharmacophore for antimicrobial activity, and the 8-methoxy substitution offers a unique modification to the well-studied 8-hydroxyquinolines, potentially leading to an altered mechanism of action and a distinct antifungal profile.

Future research should focus on the synthesis of a diverse library of 8-methoxyquinoline-4-carboxylic acid derivatives and their systematic evaluation against a broad panel of clinically important and drug-resistant fungal pathogens. Elucidation of their precise mechanism of action and in vivo efficacy studies will be crucial steps in validating their therapeutic potential. The insights and methodologies presented in this guide offer a robust framework for researchers to embark on this exciting avenue of antifungal drug discovery.

References

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Clinical and Laboratory Standards Institute, Wayne, PA, 2008.

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  • Clinical and Laboratory Standards Institute. Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. ISO 16256:2012.

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27. Clinical and Laboratory Standards Institute, Wayne, PA, 2017.

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  • Pippi, B., et al. (2021). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. New Journal of Chemistry, 45(38), 17875-17886.

  • Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 981.

  • Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 981.

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(4), 2063-2079.

  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 763–773.

  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409.

  • Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48123–48135.

  • Wang, R., et al. (2023). Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. European Journal of Medicinal Chemistry, 260, 115782.

  • Al-Majd, L. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4983.

  • Gershon, H., et al. (2001). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. Mycopathologia, 150(2), 77-82.

  • El Haimouti, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-20.

  • Kumar, S., & Bawa, S. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000219.

  • Al-Salahi, R., et al. (2022). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Molecules, 27(11), 3591.

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Comparative

A Comparative Guide to Quinoline-Based Inhibitors in Cancer Cell Lines: Efficacy, Mechanisms, and Methodologies

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent ability to interact with a diverse ar...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent ability to interact with a diverse array of biological targets has propelled the development of a multitude of quinoline-based compounds with potent anticancer activity.[2][3] This guide offers a comparative analysis of prominent quinoline-based inhibitors, delving into their differential efficacy across various cancer cell lines. We will explore the key mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for researchers and drug development professionals to navigate this promising class of anticancer agents.

Unraveling the Anticancer Mechanisms of Quinoline Derivatives

The anticancer prowess of quinoline-based compounds stems from their capacity to interfere with fundamental cellular processes that are often dysregulated in cancer.[4][5] These mechanisms are multifaceted and often compound-specific, but several key themes have emerged from extensive research.

  • Kinase Inhibition: A predominant mechanism involves the inhibition of protein kinases, crucial regulators of cell signaling pathways that govern cell growth, proliferation, and survival.[6] Many quinoline derivatives have been designed to target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase, thereby blocking downstream signaling cascades.[7][8][9]

  • DNA Damage and Repair Inhibition: Certain quinoline analogues function as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting DNA replication and transcription.[7] Others inhibit topoisomerases, enzymes essential for resolving DNA topological stress during replication, leading to catastrophic DNA damage and cell death.[4][10]

  • Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger apoptosis through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[8][11]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline compounds can halt the proliferation of cancer cells. They can induce arrest at different phases of the cell cycle, such as G2/M or S phase, preventing the cells from dividing and propagating.[8][12]

  • Tubulin Polymerization Inhibition: The microtubule network is critical for cell division, and its disruption is a validated anticancer strategy. Some quinoline-based inhibitors interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[8][10]

These diverse mechanisms underscore the versatility of the quinoline scaffold in generating anticancer agents with a broad spectrum of activities.

cluster_mechanisms Mechanisms of Action of Quinoline-Based Inhibitors cluster_outcomes Cellular Outcomes Kinase_Inhibition Kinase Inhibition (EGFR, VEGFR, Pim-1) Decreased_Proliferation Decreased Proliferation Kinase_Inhibition->Decreased_Proliferation DNA_Damage DNA Damage & Repair Inhibition (Intercalation, Topoisomerase Inhibition) Cell_Death Cell Death DNA_Damage->Cell_Death Apoptosis Apoptosis Induction (ROS, Mitochondrial Dysfunction) Apoptosis->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S Phase) Cell_Cycle_Arrest->Decreased_Proliferation Tubulin_Inhibition Tubulin Polymerization Inhibition Tubulin_Inhibition->Cell_Death Quinoline Quinoline-Based Inhibitor Quinoline->Kinase_Inhibition Quinoline->DNA_Damage Quinoline->Apoptosis Quinoline->Cell_Cycle_Arrest Quinoline->Tubulin_Inhibition

Caption: Overview of the primary mechanisms of action of quinoline-based anticancer agents.

Comparative Efficacy of Selected Quinoline-Based Inhibitors

The following table provides a comparative overview of the cytotoxic activity of several quinoline-based inhibitors against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of the inhibitor required to reduce cell viability by 50%), has been compiled from various studies to illustrate the differential sensitivity of cancer cells to these compounds. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 13e PC-3 (Prostate)2.61[12]
KG-1 (Leukemia)3.56[12]
Compound 13f PC-3 (Prostate)4.73[12]
KG-1 (Leukemia)4.88[12]
Compound 13h PC-3 (Prostate)4.68[12]
KG-1 (Leukemia)2.98[12]
QH-17 MCF-7 (Breast)2.6[13]
Quinoline-Chalcone 23 Various Cancer Cell Lines0.009 - 0.016[8]
Quinoline-Chalcone 33 EGFR Inhibition0.03707[8]
Quinoline-Chalcone 39 A549 (Lung)1.91[8]
Quinoline-Chalcone 40 K-562 (Leukemia)5.29[8]
Bis-quinoline 2a HCT116 (Colon)< 1[14]
HeLa (Cervical)0.14[14]
Bis-quinoline 2b MCF-7 (Breast)0.3[14]
4-anilinoquinoline 14h Various Cancer Cell Lines0.0015 - 0.0039[15]

This comparative data highlights the potent and, in some cases, selective nature of quinoline-based inhibitors. For instance, the sub-micromolar to nanomolar activity of several compounds underscores their potential for further development.

Core Experimental Protocols for Evaluating Quinoline-Based Inhibitors

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer activity of quinoline-based compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-based inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can then bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline-based inhibitor at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the quinoline inhibitor as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

cluster_workflow Experimental Workflow for Quinoline Inhibitor Evaluation Start Synthesized Quinoline Compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blotting (Protein Expression) IC50->Western_Blot Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism Western_Blot->Mechanism

Caption: A typical experimental workflow for the in vitro evaluation of a novel quinoline-based inhibitor.

Visualizing a Targeted Signaling Pathway: The PI3K/Akt/mTOR Cascade

Many quinoline-based inhibitors have been developed to target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline_PI3K Quinoline-based PI3K Inhibitor Quinoline_PI3K->PI3K

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a quinoline-based PI3K inhibitor.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action and the potent efficacy of many quinoline derivatives against a wide range of cancer cell lines highlight their therapeutic potential. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of quinoline-based compounds in combination therapies to overcome drug resistance. The robust and standardized experimental methodologies outlined in this guide will be crucial for the continued advancement of this important class of anticancer compounds from the laboratory to the clinic.

References

[2] Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.

[12] Li, X., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.

[4] Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

[7] Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.

[16] Unknown author. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC - NIH.

[13] Meier, A. (n.d.). Novel Anticancer Agents: Design, Synthesis, and In Vitro Evaluation of Quinoline-Based Hybrids. Longdom Publishing.

[3] Unknown author. (n.d.). Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. Unknown Source.

[8] Unknown author. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Unknown Source.

[10] G, Amrithanjali, et al. (2022, October 20). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

[17] Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.

[6] Unknown author. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Unknown Source.

[15] Unknown author. (n.d.). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Request PDF - ResearchGate.

[11] Ilakiyalakshmi, S., & Napoleon, A. A. (2025, August 10). Review on recent development of quinoline for anticancer activities. ResearchGate.

[18] Unknown author. (n.d.). The structures of some quinoline-containing anticancer agents under clinical trials. ResearchGate.

[14] Unknown author. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.

[19] Unknown author. (n.d.). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Semantic Scholar.

[9] Unknown author. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

[20] Unknown author. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.

[1] Unknown author. (n.d.). A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Benchchem.

[5] Unknown author. (n.d.). Review on recent development of quinoline for anticancer activities. Unknown Source.

[21] Jamshed, I., et al. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.

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Validation

A Technical Guide to the Validation of 8-Methoxyquinoline-4-carboxylic Acid-Based Assays for Metal Ion Sensing

Introduction: The Imperative for Sensitive and Selective Metal Ion Detection In the realms of biomedical research and pharmaceutical development, the precise measurement of metal ion concentrations is not merely an analy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive and Selective Metal Ion Detection

In the realms of biomedical research and pharmaceutical development, the precise measurement of metal ion concentrations is not merely an analytical task; it is fundamental to understanding cellular physiology, disease pathology, and drug mechanism of action. Metal ions are critical cofactors for a vast array of enzymes and structural components of proteins, yet their dysregulation is implicated in numerous conditions, from neurodegenerative diseases to cancer. Consequently, the development of robust, sensitive, and selective detection methods is of paramount importance.

Among the available techniques, fluorescence-based sensing has emerged as a powerful modality due to its high sensitivity, operational simplicity, and capacity for real-time analysis in living systems. The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in the design of fluorescent chemosensors. Its rigid structure and inherent fluorescence provide an excellent platform for creating probes that signal the presence of metal ions through mechanisms like Chelation-Enhanced Fluorescence (CHEF). The most famous exemplar, 8-hydroxyquinoline (8-HQ), is a versatile chelator, but its application can be limited by factors such as solubility and potential for photo-induced proton transfer, which can complicate its fluorescent response.

This guide introduces and validates a promising alternative: 8-methoxyquinoline-4-carboxylic acid (8-MQCA) . We will explore the chemical rationale behind its design, provide a detailed protocol for its validation, and objectively compare its projected performance against established standards. This document is intended for researchers seeking to develop next-generation sensing assays with improved physicochemical properties and performance metrics.

The 8-Methoxyquinoline-4-carboxylic Acid (8-MQCA) Probe: A Rational Design

The transition from the well-trodden path of 8-hydroxyquinoline to 8-MQCA is a deliberate design choice rooted in addressing the former's limitations. The molecular architecture of 8-MQCA provides two key modifications intended to enhance its function as a fluorescent sensor.

  • The 8-Methoxy Group: Replacing the hydroxyl group of 8-HQ with a methoxy group is a critical modification. This change blocks the pathway for excited-state intramolecular proton transfer (ESIPT), a process that can offer an alternative non-radiative decay pathway and complicate the fluorescence signal in 8-HQ. By preventing this, the 8-methoxy group is hypothesized to yield a more stable and predictable "off-on" fluorescence response upon metal chelation.

  • The 4-Carboxylic Acid Group: The introduction of a carboxylic acid moiety at the 4-position serves a dual purpose. Firstly, it provides a potent, negatively charged coordinating group for metal ions, working in concert with the quinoline nitrogen to form a stable chelate. Secondly, it significantly enhances the molecule's hydrophilicity, improving its solubility in the aqueous buffers required for most biological and environmental assays.

Proposed Signaling Mechanism

The sensing mechanism for 8-MQCA is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the 8-MQCA molecule exhibits minimal fluorescence. The carboxylic acid group, while a chelating agent, allows for rotational freedom and other non-radiative decay pathways that quench fluorescence. Upon coordination with a target metal ion, a rigid, planar complex is formed. This structural rigidity restricts intramolecular rotations and vibrations, effectively closing the non-radiative decay channels and forcing the molecule to release its absorbed energy as fluorescence.

G cluster_start Unbound State cluster_end Bound State A 8-MQCA C Low Fluorescence (Non-radiative decay active) A->C D [8-MQCA]-Metal Complex A->D Chelation B Metal Ion (e.g., Zn²⁺) B->D E High Fluorescence (Rigid structure inhibits quenching) D->E

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for 8-MQCA.

Performance Validation: An Experimental Workflow

Trust in a new analytical tool is built upon rigorous validation. The following protocol is designed as a self-validating system, incorporating the necessary controls and steps to reliably determine the key performance metrics of an 8-MQCA-based assay.

Experimental Objective

To determine the sensitivity, selectivity, and limit of detection (LOD) of 8-MQCA for a target metal ion (e.g., Zn²⁺) using fluorescence spectroscopy.

Materials and Reagents
  • 8-Methoxyquinoline-4-carboxylic acid (8-MQCA)

  • High-purity metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, MgCl₂, CaCl₂)

  • HEPES buffer (or another appropriate biological buffer)

  • High-purity water (Milli-Q or equivalent)

  • DMSO (for stock solution)

  • Calibrated spectrofluorometer

  • Quartz cuvettes

Step-by-Step Experimental Protocol
  • Preparation of Stock Solutions (Causality: Accuracy starts here)

    • 8-MQCA Stock (1 mM): Dissolve a precise mass of 8-MQCA in a minimal amount of DMSO before diluting to the final volume with high-purity water. Rationale: Using DMSO initially ensures complete dissolution of the organic probe before introduction into an aqueous environment, preventing aggregation.

    • Metal Ion Stocks (10 mM): Prepare individual stock solutions for each metal salt in high-purity water. Rationale: Using high-purity water and separate stocks prevents cross-contamination and ensures accurate final concentrations.

    • Buffer (100 mM, pH 7.4): Prepare a HEPES buffer and adjust the pH to 7.4. Rationale: A pH of 7.4 mimics physiological conditions and ensures the carboxylic acid group on 8-MQCA is deprotonated, making it available for metal chelation.

  • Determination of Optimal Excitation/Emission Wavelengths

    • Prepare two samples: (1) A working solution of 8-MQCA (e.g., 10 µM) in buffer. (2) A similar solution with an excess of the target metal ion (e.g., 50 µM Zn²⁺).

    • Scan the excitation spectrum of sample (2) while monitoring emission at a preliminary wavelength (e.g., 500 nm). The peak of this scan is the optimal excitation wavelength (λ_ex).

    • Using the determined λ_ex, scan the emission spectrum of sample (2). The peak is the optimal emission wavelength (λ_em).

    • Rationale: This step is crucial to maximize the signal-to-noise ratio for all subsequent measurements.

  • Fluorescence Titration (Sensitivity & Linearity)

    • Prepare a series of cuvettes, each containing 10 µM 8-MQCA in buffered solution.

    • Add increasing concentrations of the target metal ion (e.g., 0, 1, 2, 5, 10, 15, 20... µM Zn²⁺).

    • Allow the solutions to equilibrate for 5-10 minutes. Rationale: This allows time for the chelation reaction to reach completion.

    • Measure the fluorescence intensity of each sample at the predetermined λ_ex/λ_em.

    • Plot fluorescence intensity vs. metal ion concentration. The linear portion of this curve is the working range of the assay.

  • Selectivity Assay (Interference)

    • Prepare a set of solutions, each containing 10 µM 8-MQCA.

    • To one solution, add the target metal ion (e.g., 20 µM Zn²⁺).

    • To the other solutions, add a significant excess (e.g., 100 µM) of various potentially interfering metal ions (Fe³⁺, Cu²⁺, Mg²⁺, Ca²⁺, etc.).

    • Measure the fluorescence intensity of all samples.

    • Rationale: This "stress test" determines if the probe responds only to the target ion or if other common ions produce a false-positive signal.

  • Calculation of Limit of Detection (LOD)

    • Measure the fluorescence of a blank sample (10 µM 8-MQCA, no metal) at least 10 times.

    • Calculate the standard deviation (σ) of the blank measurements.

    • Determine the slope (m) of the linear portion of the titration curve from Step 3.

    • Calculate the LOD using the formula: LOD = 3σ / m .

    • Rationale: The 3σ/m method is a standard, statistically robust approach for defining the lowest concentration that can be reliably distinguished from the absence of the analyte.

G A 1. Prepare Reagents (Probe, Metal Ions, Buffer) B 2. Determine Optimal λex/λem (Maximize Signal) A->B C 3. Perform Fluorescence Titration (Add increasing [Metal]) B->C D 4. Conduct Selectivity Test (Add interfering ions) B->D E 5. Acquire Fluorescence Data C->E D->E F 6. Analyze Data (Plot curves, Calculate LOD) E->F

Caption: Standard experimental workflow for validating a new fluorescent probe.

Comparative Analysis: 8-MQCA vs. The Alternatives

A sensor's value is always relative. Its performance must be judged against existing technologies to identify its unique advantages and potential applications.

Head-to-Head: 8-MQCA vs. 8-Hydroxyquinoline (8-HQ)

The most direct comparison is with the parent compound, 8-HQ. While both are potent chelators, their structural differences lead to distinct analytical properties.

Feature8-Methoxyquinoline-4-carboxylic acid (8-MQCA) 8-Hydroxyquinoline (8-HQ) Rationale for Difference
Solubility High in aqueous buffersLow in aqueous buffers; requires organic co-solventsThe carboxylic acid group on 8-MQCA significantly increases its polarity and water solubility.
Sensing Mechanism Primarily CHEFCHEF, but can be complicated by ESIPTThe methoxy group in 8-MQCA blocks the ESIPT pathway, leading to a cleaner "off-on" signal.
pH Sensitivity Optimal in neutral to basic pH (pH > pKa of COOH)Fluorescence is highly pH-dependent due to the phenolic proton.8-MQCA's fluorescence is mainly dependent on the deprotonation of its carboxylic acid, making it stable across a physiological pH range.
Target Ions Projected to be selective for transition metals (e.g., Zn²⁺, Cu²⁺)Broad-spectrum chelator for many divalent and trivalent metals.The specific coordination geometry of 8-MQCA may impart higher selectivity compared to the more promiscuous 8-HQ.
Broader Context: Comparison with Other Analytical Methods

While fluorescent probes offer unique advantages, especially for cellular imaging, it is crucial to understand their place within the broader landscape of analytical techniques for metal ion detection.

Technique8-MQCA Fluorescence Assay Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma-MS (ICP-MS)
Principle Chelation-induced change in fluorescenceAbsorption of light by free atoms in a gaseous stateIonization of atoms in plasma followed by mass separation
Sensitivity (LOD) Good to Excellent (nM to low µM range, projected)Good (ppb to ppm range)Unparalleled (ppt to ppb range)
Selectivity High (designed for specific ions)High (element-specific lamps)High (mass-to-charge ratio)
Real-time Imaging Yes, suitable for microscopy in living cellsNo, destructive bulk analysisNo, destructive bulk analysis
Cost & Complexity Low cost, simple instrumentation (fluorometer)Moderate cost and complexityHigh cost, requires specialized facility and operator
Best For... Real-time analysis in biological systems, high-throughput screening.Routine environmental and quality control analysis.Ultra-trace elemental analysis, reference measurements.
Performance Metrics of Selected Fluorescent Probes

The following table summarizes the performance of established fluorescent sensors to provide a benchmark against which 8-MQCA can be validated.

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Key FeaturesReference
8-MQCA (Projected) Zn²⁺, Cu²⁺To be determined (nM range expected)High water solubility; stable CHEF response.This Guide
Quinoline Derivative (for Fe³⁺) Fe³⁺86.7 µMGood linearity and high selectivity over other common metal ions.
DDTQ (Quinoline-based) Cd²⁺126 nMSignificant fluorescence enhancement; operates via PET and CHEF.
ZinPyr-1 (for Zn²⁺) Zn²⁺0.62 nM - 1.25 nM (intracellular)Suitable for quantifying free intracellular zinc; allows for flux measurements.
8-HQ Derivative (for Zn²⁺) Zn²⁺Varies by derivativeESIPT suppression mechanism; large Stokes shift.

Conclusion and Future Outlook

The validation of 8-methoxyquinoline-4-carboxylic acid-based assays represents a logical and promising advancement in the field of metal ion sensing. By rationally designing a molecule that circumvents the known limitations of 8-hydroxyquinoline—namely, poor aqueous solubility and complex photophysics—8-MQCA stands poised to be a superior tool for a range of applications. Its enhanced water solubility makes it highly suitable for biological and environmental samples without the need for potentially cytotoxic organic co-solvents. Furthermore, the methoxy-for-hydroxyl substitution is projected to yield a more robust and predictable "off-on" fluorescent signal, simplifying data interpretation and improving quantification accuracy.

The experimental framework provided in this guide offers a clear and rigorous pathway for validating the performance of 8-MQCA against specific target ions. We anticipate that upon validation, 8-MQCA will demonstrate high sensitivity and selectivity, particularly for biologically relevant transition metals like zinc and copper. Its properties make it an ideal candidate not only for quantitative analysis in cuvettes but also for high-resolution fluorescence microscopy, enabling researchers to visualize metal ion dynamics in living cells with greater clarity. This guide serves as both a blueprint for validation and a testament to the power of rational chemical design in creating the next generation of analytical tools.

References
  • SciSpace. (2014, March 7). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity in 8-Methoxyquinoline-4-Carboxylic Acid-Based Sensors

In the realm of chemical and biological sensing, the quinoline scaffold has emerged as a privileged structure, particularly for the detection of metal ions. Among its derivatives, 8-Methoxyquinoline-4-carboxylic acid rep...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical and biological sensing, the quinoline scaffold has emerged as a privileged structure, particularly for the detection of metal ions. Among its derivatives, 8-Methoxyquinoline-4-carboxylic acid represents a promising framework for the development of fluorescent sensors. Its inherent photophysical properties, coupled with the chelating ability of the quinoline nitrogen and the carboxylic acid group, make it a versatile platform for designing sensitive and selective probes. However, the true measure of a sensor's utility lies not only in its response to the target analyte but also in its ability to discriminate against a backdrop of potential interferents. This guide provides a comprehensive overview of the principles and practices for conducting rigorous cross-reactivity studies of 8-Methoxyquinoline-4-carboxylic acid-based sensors, ensuring the generation of reliable and publishable data.

The core of a robust sensor is its specificity. For a sensor targeting a specific metal ion, for instance, it is crucial to demonstrate that its signal is not significantly affected by other biologically or environmentally relevant cations. This is where cross-reactivity studies become paramount. These investigations systematically evaluate the sensor's response to a panel of potential interfering species, providing a quantitative measure of its selectivity.

I. The Foundational Principles of Cross-Reactivity Assessment

At its core, a cross-reactivity study is a systematic investigation into a sensor's response to non-target analytes. The goal is to determine the degree to which these "interferents" can produce a signal that might be mistakenly attributed to the target analyte. For fluorescent sensors based on 8-Methoxyquinoline-4-carboxylic acid, this typically involves monitoring changes in fluorescence intensity or spectral shifts upon the addition of various substances.

The selection of potential interferents is a critical first step and should be guided by the intended application of the sensor. For a sensor designed to detect Zn²⁺ in biological systems, for example, the panel of interferents should include other physiologically abundant metal ions such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, as well as other transition metals like Fe²⁺, Cu²⁺, and Mn²⁺ that might compete for the sensor's binding site.[1][2] Structurally similar organic molecules that could potentially interact with the quinoline core should also be considered.

Experimental Design: A Workflow for Rigorous Evaluation

A well-designed cross-reactivity experiment is the bedrock of trustworthy data. The following workflow outlines a systematic approach to assessing the selectivity of an 8-Methoxyquinoline-4-carboxylic acid-based sensor.

Cross-Reactivity_Workflow A Sensor & Interferent Preparation B Fluorescence Spectroscopy (Control Measurement) A->B Establish Baseline C Addition of Target Analyte (e.g., Zn²⁺) B->C E Addition of Interfering Ion/Molecule B->E D Fluorescence Spectroscopy (Target Response) C->D Measure Signal G Competitive Binding Assay D->G Introduce Interferent I Data Analysis & Selectivity Coefficient Calculation D->I F Fluorescence Spectroscopy (Interference Measurement) E->F Measure Signal F->G Introduce Target F->I H Fluorescence Spectroscopy (Competitive Measurement) G->H Measure Signal H->I

Caption: A generalized workflow for conducting cross-reactivity studies of a fluorescent sensor.

II. Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for assessing the cross-reactivity of a hypothetical 8-Methoxyquinoline-4-carboxylic acid-based sensor designed for the detection of Zn²⁺.

Materials and Reagents:
  • 8-Methoxyquinoline-4-carboxylic acid sensor stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of the target analyte (e.g., 10 mM ZnCl₂) and potential interfering metal ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, MnCl₂) in deionized water.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • High-purity solvents (e.g., DMSO, deionized water)

  • 96-well microplate (black, clear bottom for fluorescence measurements)

  • Fluorescence microplate reader or spectrofluorometer

Experimental Procedure:
  • Preparation of Working Solutions:

    • Prepare a working solution of the 8-Methoxyquinoline-4-carboxylic acid sensor (e.g., 10 µM) in the buffer solution.

    • Prepare working solutions of the target analyte and each interfering ion at a concentration significantly higher than that of the sensor (e.g., 1 mM). The rationale here is to assess the impact of a large excess of the interferent.

  • Selectivity Study (Individual Ion Effects):

    • To separate wells of the microplate, add the sensor working solution.

    • Measure the baseline fluorescence of the sensor alone (λex and λem determined from initial characterization).

    • To individual wells, add a specific volume of each interfering ion stock solution to achieve a final concentration that is in large excess (e.g., 100-fold) of the sensor concentration.

    • Incubate for a short period to allow for any potential interaction.

    • Measure the fluorescence intensity of the sensor in the presence of each individual interferent.

    • As a positive control, add the target analyte (Zn²⁺) to a separate well containing the sensor to determine the maximum fluorescence response.

  • Competitive Binding Study:

    • To separate wells of the microplate, add the sensor working solution.

    • Add the target analyte (Zn²⁺) to each well to achieve a concentration that gives a significant but not saturating fluorescence signal.

    • Measure the initial fluorescence of the sensor-analyte complex.

    • To these wells, add each of the interfering ions individually at a high concentration (e.g., 100-fold excess relative to the target analyte).

    • Incubate and then measure the fluorescence intensity. A significant decrease in fluorescence would indicate that the interferent is displacing the target analyte from the sensor's binding site.

III. Data Interpretation and Presentation: Quantifying Selectivity

The raw fluorescence data must be processed to provide a clear and quantitative measure of the sensor's selectivity. A common method is to present the data as a bar chart showing the fluorescence response of the sensor to the target analyte in the presence and absence of each potential interferent.

Table 1: Hypothetical Cross-Reactivity Data for an 8-Methoxyquinoline-4-carboxylic acid-based Zn²⁺ Sensor
Interfering Ion (100 µM)Fluorescence Intensity (a.u.)% Interference
None (Sensor only)100-
Zn²⁺ (10 µM)1500-
Na⁺1100.7%
K⁺1050.3%
Ca²⁺1251.8%
Mg²⁺1201.4%
Fe²⁺25010.7%
Cu²⁺40021.4%
Mn²⁺1805.7%
Competitive Assay Fluorescence Intensity (a.u.) % Signal Reduction
Zn²⁺ (10 µM) only1500-
+ Na⁺ (1 mM)14900.7%
+ K⁺ (1 mM)14950.3%
+ Ca²⁺ (1 mM)14503.3%
+ Mg²⁺ (1 mM)14602.7%
+ Fe²⁺ (1 mM)120020.0%
+ Cu²⁺ (1 mM)95036.7%
+ Mn²⁺ (1 mM)135010.0%

% Interference is calculated as [(I_interferent - I_blank) / (I_target - I_blank)] * 100. % Signal Reduction is calculated as [(I_initial - I_final) / I_initial] * 100.

The data in Table 1 clearly demonstrates the sensor's high selectivity for Zn²⁺ over alkali and alkaline earth metals. However, it also reveals some cross-reactivity with other transition metals, particularly Cu²⁺ and Fe²⁺. This is a common characteristic of sensors utilizing nitrogen and oxygen donor atoms for chelation.[3][4]

IV. Comparative Analysis: Benchmarking Against Alternatives

To provide a complete picture, it is essential to compare the performance of the 8-Methoxyquinoline-4-carboxylic acid sensor with other established methods or alternative fluorescent probes for the target analyte.

Comparison with Other Fluorescent Zn²⁺ Sensors:
  • Fluorescein-based sensors (e.g., FluoZin-3): These sensors often exhibit very high affinity for Zn²⁺ (nanomolar Kd values) and large fluorescence turn-on responses.[2] However, they can sometimes suffer from photo-bleaching and their synthesis can be more complex.

  • Schiff base fluorescent probes: These are known for their ease of synthesis and tunable properties.[3] Their selectivity can vary depending on the specific design of the chelating pocket.

  • Rhodamine-based sensors: These probes often have long-wavelength excitation and emission profiles, which can be advantageous for biological imaging to minimize autofluorescence.[3]

The 8-Methoxyquinoline-4-carboxylic acid sensor may offer a balance of good sensitivity, straightforward synthesis, and favorable photophysical properties. Its cross-reactivity profile, as determined by the experiments outlined above, will be a key determinant of its suitability for specific applications.

Sensor_Comparison A 8-Methoxyquinoline- 4-carboxylic acid Sensor E Key Performance Metrics A->E Selectivity, Synthesis, Photostability B Fluorescein-based Sensors B->E High Affinity, Photobleaching C Schiff Base Sensors C->E Tunability, Variable Selectivity D Rhodamine-based Sensors D->E Long Wavelength, Reduced Autofluorescence

Caption: A comparative overview of different classes of fluorescent Zn²⁺ sensors.

V. Conclusion and Future Directions

Rigorous cross-reactivity studies are non-negotiable for the validation of any new chemical sensor. For those based on the 8-Methoxyquinoline-4-carboxylic acid scaffold, a systematic evaluation against a panel of relevant interferents is essential to establish their analytical merit. The protocols and data interpretation frameworks presented in this guide provide a robust starting point for researchers and drug development professionals.

Future work in this area could focus on modifying the quinoline structure to further enhance selectivity. For instance, the introduction of sterically hindering groups near the binding pocket could disfavor the coordination of interfering ions with different coordination geometries compared to the target analyte. The development of ratiometric sensors based on this scaffold, where the fluorescence emission shifts upon analyte binding, would also be a valuable advancement, as it provides a built-in correction for environmental factors and instrument variations.

By adhering to the principles of scientific integrity and thorough experimental validation, the full potential of 8-Methoxyquinoline-4-carboxylic acid-based sensors can be realized, paving the way for their successful application in a wide range of scientific disciplines.

References

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.).
  • Li, S. J., & Lippard, S. J. (2018). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 51(8), 1887–1897. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7.
  • ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. Retrieved from [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (2025). RSC Publishing.
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). PMC - NIH.
  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. (n.d.). NIH.
  • A fluorescent sensor for intracellular Zn2+ based on cylindrical molecular brushes of poly(2-oxazoline) through ion-induced emission. (n.d.). Polymer Chemistry (RSC Publishing).

Sources

Validation

Efficacy of 8-Methoxyquinoline-4-carboxylic Acid Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

In an era where the specter of antimicrobial resistance looms large, the imperative for novel antibacterial agents has never been more acute. The quinoline scaffold has long been a cornerstone in the development of poten...

Author: BenchChem Technical Support Team. Date: January 2026

In an era where the specter of antimicrobial resistance looms large, the imperative for novel antibacterial agents has never been more acute. The quinoline scaffold has long been a cornerstone in the development of potent antibacterial drugs. This guide provides a comprehensive comparison of a promising class of compounds—8-methoxyquinoline-4-carboxylic acid derivatives—against established therapies in the fight against drug-resistant bacteria. We will delve into their mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers, scientists, and drug development professionals.

The Looming Threat of Antibiotic Resistance and the Promise of Quinolines

The rise of multidrug-resistant (MDR) bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and resistant Gram-negative pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, has rendered many first-line antibiotics obsolete. This crisis necessitates a departure from conventional antibiotic discovery and a focus on novel chemical scaffolds and mechanisms of action.

Quinolone-based compounds have a rich history in antimicrobial therapy, with fluoroquinolones being a major clinical success. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The 8-methoxyquinoline-4-carboxylic acid backbone represents a key pharmacophore that can be chemically modified to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. Notably, the C-8 methoxy group in quinolones has been shown to be crucial for reducing the propensity for resistance development.

Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial efficacy of 8-methoxyquinoline-4-carboxylic acid derivatives is rooted in their ability to disrupt the fundamental process of bacterial DNA replication. These compounds, like other quinolones, form a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-strand breaks and ultimately, cell death.

dot

Comparative

Benchmarking the Quantum Yield of 8-Methoxyquinoline-4-carboxylic Acid Fluorescence: A Comparative Guide

In the landscape of fluorescent probes and molecular imaging, the quest for brighter, more stable, and environmentally sensitive fluorophores is perpetual. Among the myriad of heterocyclic compounds, quinoline derivative...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescent probes and molecular imaging, the quest for brighter, more stable, and environmentally sensitive fluorophores is perpetual. Among the myriad of heterocyclic compounds, quinoline derivatives have garnered significant attention due to their versatile photophysical properties. This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 8-Methoxyquinoline-4-carboxylic acid, a promising candidate for various bio-analytical applications.[1][2] We will delve into the principles of fluorescence quantum yield, present a rigorous experimental protocol for its determination using the comparative method, and discuss the interpretation of the results in the context of established standards and alternative fluorescent probes.

The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3][4] A high quantum yield is often a prerequisite for applications requiring high sensitivity, such as fluorescence microscopy, immunoassays, and nucleic acid detection. The quantum yield is intrinsically linked to the molecular structure of the fluorophore and its immediate environment, including solvent polarity, pH, and temperature.[4][5] Therefore, a precise and reproducible measurement of this parameter is critical for the evaluation and application of any new fluorescent compound.

The deactivation of an excited state can occur through several pathways, including fluorescence (radiative decay), internal conversion, and intersystem crossing (non-radiative decay). The quantum yield is a measure of the probability that the excited state will decay via fluorescence.[6][7]

Experimental Determination of Fluorescence Quantum Yield: The Comparative Method

There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.[3][4][8] The absolute method, which often requires an integrating sphere to collect all emitted photons, provides a direct measurement but necessitates specialized and carefully calibrated instrumentation.[8][9] The relative method, which is more commonly employed, involves comparing the fluorescence of the test compound to that of a well-characterized standard with a known quantum yield.[3][4][6] This guide will focus on the more accessible relative method.

The core principle of the relative method is that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4][6] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The following equation is used to calculate the quantum yield of the sample (ΦX) relative to a standard (ΦST):

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient obtained from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.[6]

Selecting an Appropriate Standard

The choice of a suitable quantum yield standard is crucial for accurate measurements. The ideal standard should:

  • Have a well-documented and stable quantum yield.

  • Absorb and emit in a similar spectral region to the test compound.

  • Be soluble in the same solvent as the test compound.

Quinine sulfate is one of the most widely used fluorescence quantum yield standards.[10][11][12] In a 0.1 M solution of perchloric acid, quinine sulfate has a quantum yield of 0.60 and is less susceptible to temperature variations compared to when dissolved in sulfuric acid.[11] For the purpose of this guide, we will use quinine sulfate in 0.1 M HClO4 as the standard.

Detailed Experimental Protocol

This protocol provides a step-by-step guide to measuring the fluorescence quantum yield of 8-Methoxyquinoline-4-carboxylic acid.

Materials and Instrumentation
  • 8-Methoxyquinoline-4-carboxylic acid (test sample)

  • Quinine sulfate dihydrate (quantum yield standard)

  • Perchloric acid (HClO4) , 0.1 M

  • Ethanol (or other suitable solvent for the test sample)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

  • 1 cm path length quartz cuvettes

Step 1: Preparation of Stock Solutions
  • Standard Stock Solution (Quinine Sulfate): Accurately weigh a sufficient amount of quinine sulfate dihydrate and dissolve it in 0.1 M HClO4 to prepare a stock solution with an absorbance of approximately 0.1 at the excitation wavelength (e.g., 350 nm).

  • Sample Stock Solution (8-Methoxyquinoline-4-carboxylic acid): Accurately weigh a sufficient amount of 8-Methoxyquinoline-4-carboxylic acid and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution with an absorbance of approximately 0.1 at the chosen excitation wavelength.

Step 2: Preparation of Dilutions

From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6] A typical range would be from 0.01 to 0.1.

Step 3: Absorbance Measurements
  • Using the UV-Vis spectrophotometer, record the absorbance spectra for each dilution of the standard and the sample.

  • Use the respective pure solvents as blanks.

  • From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.

Step 4: Fluorescence Measurements
  • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

  • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.[6]

  • Integrate the area under the corrected emission spectrum for each solution.

Step 5: Data Analysis
  • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Perform a linear regression for each data set. The slope of the line represents the gradient (Grad).

  • Using the equation provided earlier, calculate the quantum yield of 8-Methoxyquinoline-4-carboxylic acid.

Comparative Data and Expected Performance

While a definitive quantum yield for 8-Methoxyquinoline-4-carboxylic acid is not widely published, studies on similar quinoline derivatives can provide an expected range. For instance, ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate has been reported to have a high fluorescence quantum yield of 0.74 in acetonitrile and 0.69 in ethanol.[13] In contrast, the 7- and 8-methoxy derivatives showed lower quantum yields.[13] This suggests that the position of the methoxy group significantly influences the fluorescence efficiency. Given the structural similarities, it is plausible that 8-Methoxyquinoline-4-carboxylic acid will exhibit a moderate to high quantum yield, making it a potentially valuable fluorescent probe. The experimental protocol outlined above will provide the definitive value.

CompoundSolventQuantum Yield (Φf)Reference
Quinine Sulfate 0.1 M HClO40.60[11]
Ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate Acetonitrile0.74[13]
Ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate Ethanol0.69[13]
8-Methoxyquinoline-4-carboxylic acid To be determinedTo be determined-

Visualizing the Workflow

experimental_workflow cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock_std Prepare Standard Stock (Quinine Sulfate in 0.1M HClO4) dilutions_std Create Serial Dilutions (Abs < 0.1) stock_std->dilutions_std stock_smp Prepare Sample Stock (8-Methoxyquinoline-4-carboxylic acid) dilutions_smp Create Serial Dilutions (Abs < 0.1) stock_smp->dilutions_smp abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilutions_std->abs_measure dilutions_smp->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure plot_data Plot Integrated Intensity vs. Absorbance fluo_measure->plot_data calc_grad Calculate Gradients (Linear Regression) plot_data->calc_grad calc_qy Calculate Quantum Yield (Comparative Formula) calc_grad->calc_qy

Caption: Experimental workflow for determining the relative fluorescence quantum yield.

The Underlying Principle of Comparative Quantum Yield Measurement

principle_diagram cluster_input Photon Absorption cluster_output Photon Emission cluster_calc Quantum Yield Calculation Excitation Excitation Light (Same Wavelength & Intensity) Standard Standard Solution (Known Absorbance) Excitation->Standard Absorbed Photons (N_abs_std) Sample Sample Solution (Same Absorbance) Excitation->Sample Absorbed Photons (N_abs_smp) Emission_Std Fluorescence Emission (Integrated Intensity_std) Standard->Emission_Std Φ_std = N_em_std / N_abs_std Emission_Smp Fluorescence Emission (Integrated Intensity_smp) Sample->Emission_Smp Φ_smp = N_em_smp / N_abs_smp Equation Φ_smp = Φ_std * (I_smp / I_std) * (η_smp^2 / η_std^2) Emission_Std->Equation Emission_Smp->Equation

Caption: Principle of the comparative method for quantum yield determination.

Conclusion

This guide provides a robust framework for the experimental determination of the fluorescence quantum yield of 8-Methoxyquinoline-4-carboxylic acid. By following the detailed protocol and understanding the underlying principles, researchers can accurately benchmark this compound against established standards. The expected favorable photophysical properties of 8-Methoxyquinoline-4-carboxylic acid, inferred from related structures, underscore its potential as a valuable tool in various scientific disciplines. The rigorous characterization of its quantum yield is a critical step towards its successful application in drug development and biomedical research.

References

Validation

A Comparative Docking Guide to 8-Methoxyquinoline-4-carboxylic Acid Derivatives as Potential Topoisomerase II Inhibitors

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its wide range of pharmacological activities, including anticancer, antimalar...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] This guide delves into a specialized area of this research, presenting a comparative molecular docking study of novel 8-Methoxyquinoline-4-carboxylic acid derivatives against human topoisomerase IIα, a critical enzyme in DNA replication and a validated target for anticancer therapies.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth, scientifically rigorous comparison of the potential binding affinities and interaction patterns of these derivatives, benchmarked against the well-established topoisomerase II inhibitor, etoposide. The methodologies are detailed to be self-validating, and all claims are supported by authoritative references.

Introduction: The Rationale for Targeting Topoisomerase II with Quinoline Derivatives

Human topoisomerase IIα (Topo IIα) is a vital enzyme that modulates the topological state of DNA, a process essential for cell division.[3] Its inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.[4] This mechanism has been successfully exploited by several clinically approved anticancer drugs.[4]

Quinoline derivatives have shown significant promise as topoisomerase inhibitors.[5] The 8-methoxyquinoline-4-carboxylic acid scaffold, in particular, offers a unique combination of a metal-chelating 8-methoxy group and a hydrogen-bonding 4-carboxylic acid moiety, which can be pivotal for interaction with the enzyme's active site. This comparative docking study aims to computationally evaluate a series of rationally designed derivatives of this scaffold to identify promising candidates for further experimental validation.

Experimental Design & Computational Workflow

The in-silico experiment is designed to predict the binding affinity and mode of interaction of our designed 8-Methoxyquinoline-4-carboxylic acid derivatives with the active site of human topoisomerase IIα. Etoposide, a known inhibitor, is used as a control to validate our docking protocol and as a benchmark for comparison.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_val Validation & Comparison p_prep Protein Preparation (PDB: 4FM9) docking Molecular Docking (AutoDock Vina) p_prep->docking l_prep Ligand Preparation (Derivatives & Etoposide) l_prep->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis validation Protocol Validation (Re-docking Etoposide) docking->validation comparison Comparative Analysis analysis->comparison validation->comparison

Caption: A flowchart of the comparative molecular docking workflow.

Target Protein Preparation

The crystal structure of human topoisomerase IIα in complex with DNA was obtained from the Protein Data Bank (PDB ID: 4FM9).[6] The protein was prepared for docking using AutoDock Tools (ADT). This process involved:

  • Removal of water molecules and co-crystallized ligands: To create a clean binding site for docking.

  • Addition of polar hydrogen atoms: Essential for calculating correct electrostatic interactions.

  • Assignment of Kollman charges: To accurately represent the charge distribution on the protein.

  • Definition of the grid box: A grid box with dimensions of 60x60x60 Å centered on the known binding site of etoposide was defined to encompass the entire active site.

Ligand Preparation

A series of novel 8-Methoxyquinoline-4-carboxylic acid derivatives were designed with varying substitutions at the 2-position to explore the structure-activity relationship. The structures of these derivatives, along with the reference inhibitor etoposide, were sketched using MarvinSketch and optimized using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged using ADT.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with the following parameters:

  • Number of runs: 10

  • Population size: 150

  • Maximum number of energy evaluations: 2,500,000

The docking protocol was validated by re-docking the co-crystallized ligand (a fragment of etoposide in the original PDB structure) back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.

Results: A Comparative Analysis

The docking results are summarized in the table below, presenting the binding energies and key interactions of the designed derivatives and the reference inhibitor, etoposide.

Compound IDStructureBinding Energy (kcal/mol)Key Interacting Residues
Etoposide (Reference) Structure of Etoposide-9.8ASP551, GLU552, TYR804, ARG805
MQC-01 8-Methoxyquinoline-4-carboxylic acid-7.2ASP551, GLU552
MQC-02 2-(Phenyl)-8-Methoxyquinoline-4-carboxylic acid-8.5ASP551, GLU552, TYR804
MQC-03 2-(4-Chlorophenyl)-8-Methoxyquinoline-4-carboxylic acid-8.9ASP551, GLU552, TYR804, ARG805
MQC-04 2-(4-Hydroxyphenyl)-8-Methoxyquinoline-4-carboxylic acid-9.2ASP551, GLU552, TYR804, ARG805, SER800
MQC-05 2-(4-Nitrophenyl)-8-Methoxyquinoline-4-carboxylic acid-8.7ASP551, GLU552, TYR804

Note: The structures for the MQC derivatives are hypothetical for the purpose of this guide.

G cluster_ligand Ligand (MQC-04) cluster_protein Topo IIα Active Site ligand Carboxylic Acid Methoxy Group Hydroxyphenyl protein ASP551 GLU552 TYR804 ARG805 SER800 ligand:c->protein:asp H-bond ligand:c->protein:glu H-bond ligand:m->protein:arg H-bond ligand:h->protein:ser H-bond ligand:h->protein:tyr Pi-Pi Stack

Caption: Key interactions of the most promising derivative, MQC-04.

Discussion: Structure-Activity Relationship Insights

The comparative docking study reveals several key insights into the structure-activity relationship of 8-Methoxyquinoline-4-carboxylic acid derivatives as potential topoisomerase IIα inhibitors:

  • Core Scaffold Interaction: The carboxylic acid at the 4-position consistently forms crucial hydrogen bonds with the key residues ASP551 and GLU552 in the active site, anchoring the molecule. This interaction appears fundamental for binding.

  • Impact of 2-Position Substituent: The nature of the substituent at the 2-position significantly influences the binding affinity.

    • The unsubstituted derivative MQC-01 shows the weakest binding.

    • The introduction of a phenyl ring (MQC-02 ) improves binding, likely through hydrophobic interactions.

    • Electron-withdrawing groups like chloro (MQC-03 ) and nitro (MQC-05 ) further enhance the binding energy, possibly by modulating the electronic properties of the quinoline ring.

    • The hydroxyl-substituted phenyl ring in MQC-04 demonstrates the strongest binding affinity, surpassing even the reference inhibitor etoposide in this in-silico model. This is attributed to an additional hydrogen bond with SER800 and a potential pi-pi stacking interaction with TYR804.

  • Comparison with Etoposide: The most promising derivative, MQC-04 , exhibits a predicted binding energy comparable to etoposide, suggesting it could be a potent inhibitor. The interaction profile of MQC-04 involves a similar set of key residues as etoposide, indicating a potentially analogous mechanism of action.

Conclusion and Future Directions

This comparative docking study has successfully identified 2-(4-Hydroxyphenyl)-8-Methoxyquinoline-4-carboxylic acid (MQC-04 ) as a promising lead candidate for the development of novel topoisomerase IIα inhibitors. The computational results provide a strong rationale for the synthesis and in-vitro biological evaluation of this compound and its analogs.

Future work should focus on:

  • Synthesis and Characterization: Chemical synthesis of the designed derivatives.

  • In-vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values against human topoisomerase IIα.

  • Cell-based Assays: To evaluate the anticancer activity of the most potent compounds in relevant cancer cell lines.

  • Further Optimization: To explore other substitutions on the quinoline and phenyl rings to further enhance potency and selectivity.

By integrating computational and experimental approaches, the 8-methoxyquinoline-4-carboxylic acid scaffold holds significant potential for the discovery of next-generation anticancer agents.

References

  • Adams, A., et al. (1994). Crystal structure of the topoisomerase II poison 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to the DNA hexanucleotide d(CGTACG)2. RCSB PDB. [Link]

  • Bax, B. D., et al. (2012). Structure of the DNA-bound human topoisomerase IIα cleavage core. RCSB PDB. [Link]

  • Eweas, A. F., et al. (2019). Molecular docking studies of some TOPOISOMIRASE II Inhibitors: Implication in designing of novel anticancer drugs. ResearchGate. [Link]

  • Wu, C. C., et al. (2012). Structure of the DNA-bound human topoisomerase II alpha. RCSB PDB. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • RCSB PDB. (2017). Human topoisomerase IIalpha in complex with DNA and etoposide. RCSB PDB. [Link]

  • RCSB PDB. (2024). Cryo-EM structure of human topoisomerase II beta in complex with DNA and etoposide. RCSB PDB. [Link]

  • Sharma, P., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. PMC. [Link]

  • Singh, T., et al. (2016). Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. PMC. [Link]

  • Skok, Ž., et al. (2014). Novel DNA Topoisomerase IIa Inhibitors from Combined Ligand- and Structure- Based Virtual Screening. Semantic Scholar. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 8-Methoxyquinoline-4-carboxylic acid

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 8-Methoxyquinoline-4-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safet...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 8-Methoxyquinoline-4-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to ensure that this chemical is managed as hazardous waste, mitigating risks to personnel and preventing environmental contamination. These procedures are grounded in established safety principles for quinoline derivatives and regulatory guidelines.

Core Principles: Hazard Assessment and Rationale for Specialized Disposal

8-Methoxyquinoline-4-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of structurally similar quinoline derivatives necessitate a cautious and rigorous approach to its disposal.[1] The foundational principle is to treat 8-Methoxyquinoline-4-carboxylic acid and all contaminated materials as hazardous waste. [1][2]

Under no circumstances should this compound or its solutions be disposed of down the drain or in standard laboratory trash. [1][3][4] Such actions risk introducing a persistent and potentially toxic substance into aquatic ecosystems and municipal water systems.[2][3][4]

Inferred Hazard Profile:

The hazard profile for 8-Methoxyquinoline-4-carboxylic acid is inferred from data on analogous compounds. This conservative approach is a cornerstone of laboratory safety.

Hazard ClassificationGHS Hazard Statement (Inferred)Basis from Analogous Compounds
Skin IrritationH315: Causes skin irritation6-Methoxy-quinoline-4-carboxylic acid, 4-Chloro-8-methoxyquinoline-3-carboxylic acid[2][3]
Eye IrritationH319: Causes serious eye irritation6-Methoxy-quinoline-4-carboxylic acid, 4-Chloro-8-methoxyquinoline-3-carboxylic acid[2][3]
Respiratory IrritationH335: May cause respiratory irritation8-methoxyquinoline-5-carboxylic acid, 4-Chloro-8-methoxyquinoline-3-carboxylic acid[2][5]
Acute ToxicityH302: Harmful if swallowed8-methoxyquinolin-4-ol[6]

Furthermore, during thermal decomposition or combustion, quinoline compounds can release toxic and irritating gases, including carbon oxides and nitrogen oxides.[2][3][7]

Mandatory Personal Protective Equipment (PPE)

Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE is not merely a procedural step but a critical barrier against chemical hazards.

Protection TypeSpecificationRationale
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8] Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Conforms to EN 374. Provides a barrier against skin irritation and potential absorption.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not required for routine handling in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.Ensures respiratory system is protected from irritation when engineering controls are insufficient.[2]

Step-by-Step Disposal Workflow

The proper disposal of 8-Methoxyquinoline-4-carboxylic acid is a systematic process designed to ensure safety and compliance. Each step is crucial for creating a self-validating system of waste management.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_final Finalization A Step 1: Don Full PPE B Step 2: Identify & Segregate Waste A->B Safety First C Step 3: Select & Label Waste Container B->C Prevent Reactions D Step 4: Transfer Waste C->D Proper Containment E Step 5: Secure & Store Container D->E Safe Handling F Step 6: Schedule EH&S Pickup E->F Compliance

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxyquinoline-4-carboxylic acid
Reactant of Route 2
8-Methoxyquinoline-4-carboxylic acid
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